molecular formula C5H3BrClNO B1378980 5-Bromo-2-chloropyridin-4-OL CAS No. 1196146-82-3

5-Bromo-2-chloropyridin-4-OL

Cat. No.: B1378980
CAS No.: 1196146-82-3
M. Wt: 208.44 g/mol
InChI Key: HKPSSVMYMKAABY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyridin-4-ol (CAS 1196146-82-3) is a high-purity, white to off-white crystalline solid with a molecular formula of C5H3BrClNO and a molecular weight of 208.44 g/mol . This multifunctional pyridine derivative is a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring halogen atoms at strategic positions on the pyridine ring, makes it a versatile precursor for constructing complex molecules through various cross-coupling and nucleophilic substitution reactions. In research applications, this compound is primarily utilized as a key scaffold in the discovery and development of new active molecules. Heterocyclic compounds of this nature are frequently explored in the design of kinase inhibitors, such as those targeting c-Jun N-terminal kinase (JNK) and p38α mitogen-activated protein kinase (MAPK), which are important in the study of neurodegenerative and inflammatory diseases . The specific halogen pattern on the ring allows researchers to perform sequential, selective functionalization, making it an ideal intermediate for creating diverse compound libraries for structure-activity relationship (SAR) studies. For optimal stability and long-term shelf life, this product should be stored at 2-8°C under an inert nitrogen atmosphere . This product is labeled "For Research Use Only" and is intended for use in laboratory research. It is not intended for use in humans, animals, or as a diagnostic agent, and must not be used for any personal, medicinal, or commercial purposes without proper professional and regulatory qualifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPSSVMYMKAABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-chloropyridin-4-ol in Medicinal Chemistry

Substituted pyridin-4-ol scaffolds are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical compounds. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. This compound, in particular, serves as a highly functionalized building block, offering multiple points for diversification in the synthesis of complex molecular architectures. The presence of orthogonal halogen atoms (bromine and chlorine) allows for selective cross-coupling reactions, making this intermediate a versatile tool in the drug discovery and development pipeline. This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, delving into the mechanistic underpinnings of the reaction and offering a detailed experimental protocol.

Proposed Synthesis Pathway: Electrophilic Bromination of 2-Chloropyridin-4-ol

The most direct and atom-economical approach to this compound is the regioselective electrophilic bromination of the commercially available starting material, 2-chloropyridin-4-ol. This pathway is predicated on the directing effects of the substituents on the pyridine ring.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the electrophilic bromination of 2-chloropyridin-4-ol is governed by the electronic properties of the hydroxyl and chloro substituents.

  • The Hydroxyl Group (-OH) at C4: The hydroxyl group is a potent activating group and an ortho, para-director. Through resonance, it donates electron density to the pyridine ring, particularly at the C3 and C5 positions (ortho to the hydroxyl group). The para position is occupied by the nitrogen atom of the pyridine ring.

  • The Chloro Group (-Cl) at C2: The chloro group is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it can donate a lone pair of electrons and is also an ortho, para-director. The para position to the chloro group is C5, and the ortho position is C3.

The concerted directing effects of both the activating hydroxyl group and the deactivating but ortho, para-directing chloro group strongly favor electrophilic attack at the C5 position. The C3 position is sterically hindered by the adjacent chloro group at C2, further enhancing the selectivity for bromination at C5.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of electrophilic bromine (Br+) and offers advantages over elemental bromine in terms of ease of handling and reduced side reactions[1]. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), to avoid solvolysis of the NBS and to ensure good solubility of the starting material.

The proposed reaction mechanism proceeds via a classic electrophilic aromatic substitution pathway:

  • Generation of the Electrophile: In the presence of a trace amount of an acid catalyst (often adventitious HBr), NBS is polarized, generating the electrophilic bromine species.

  • Nucleophilic Attack: The electron-rich pyridine ring of 2-chloropyridin-4-ol attacks the electrophilic bromine, forming a resonance-stabilized sigma complex (arenium ion). The positive charge in this intermediate is delocalized over the ring and is stabilized by the electron-donating hydroxyl group.

  • Deprotonation: A base (such as the succinimide anion or a solvent molecule) removes the proton from the C5 position, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Experimental Protocol

This protocol details a robust method for the synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
2-Chloropyridin-4-ol>98% purity
N-Bromosuccinimide (NBS)>98% purity
Dichloromethane (DCM)Anhydrous, >99.8%
Sodium Bicarbonate (NaHCO3)Saturated aqueous solution
Sodium Sulfate (Na2SO4)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel coated
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloropyridin-4-ol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in portions over 10-15 minutes. Maintain the temperature at 0 °C during the addition. The slow addition is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Visualization of the Synthesis Pathway

Chemical Structures and Reaction Scheme

synthesis_pathway cluster_reactants Reactants cluster_product Product reactant1 2-Chloropyridin-4-ol reaction_arrow DCM, 0 °C reactant1->reaction_arrow reactant2 N-Bromosuccinimide (NBS) reactant2->reaction_arrow product This compound reaction_arrow->product

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Diagram

mechanism start 2-Chloropyridin-4-ol + NBS intermediate Sigma Complex (Resonance Stabilized) start->intermediate Electrophilic Attack product This compound + Succinimide + H+ intermediate->product Deprotonation

Caption: Simplified mechanistic flow of the electrophilic bromination.

Tautomerism: An Important Consideration

It is crucial to recognize that pyridin-4-ols can exist in equilibrium with their corresponding pyridin-4-one tautomers.[2] This tautomeric equilibrium is influenced by factors such as the solvent, pH, and temperature. In many cases, the pyridin-4-one form can be a significant component of the equilibrium mixture. This phenomenon should be taken into account during characterization (e.g., NMR and IR spectroscopy) and purification, as the two tautomers may exhibit different physical properties.

Conclusion and Future Perspectives

The synthesis of this compound via electrophilic bromination of 2-chloropyridin-4-ol represents an efficient and regioselective method for obtaining this valuable synthetic intermediate. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a practical approach for both laboratory-scale synthesis and potential scale-up. The multi-functional nature of the product, with its strategically placed halogen atoms and hydroxyl group, opens up a wide range of possibilities for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity, enhancing the utility of this important building block.

References

  • Google Patents. "CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine." Accessed January 4, 2026.
  • Reissig, H.-U. "SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS." Arkivoc, vol. 2009, no. 1, 2009, pp. 1-19. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-2-chloropyridin-4-ol is a halogenated pyridinol derivative with potential applications as a versatile intermediate in pharmaceutical and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing factors from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of this compound, addressing the current landscape of available data. Due to the limited direct experimental information for this specific molecule, this document integrates foundational chemical principles and data from analogous structures to offer scientifically grounded insights. Furthermore, detailed experimental protocols are provided to empower researchers to determine these critical parameters in-house, ensuring data integrity and reproducibility.

Introduction: The Significance of Physicochemical Profiling

In the realm of drug discovery and materials science, the journey of a molecule from a conceptual structure to a tangible product is paved with meticulous characterization. The physicochemical properties of a compound are not mere data points; they are the fundamental descriptors that govern its behavior in both chemical and biological systems. For a molecule like this compound, these properties dictate its reactivity in synthetic transformations, its solubility in various solvent systems for purification and formulation, and its potential interactions with biological targets.

This guide is structured to provide a holistic understanding of this compound, acknowledging the current scarcity of direct experimental data. By leveraging established principles of physical organic chemistry and drawing parallels with structurally related compounds, we can construct a robust profile of its expected characteristics. This approach not only provides a valuable predictive framework but also underscores the importance of empirical validation, for which detailed methodologies are provided herein.

Molecular Identity and Structural Considerations

The foundational step in characterizing any chemical entity is to establish its molecular identity.

Identifier Value Source
IUPAC Name This compound-
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [1]
Canonical SMILES C1=C(C=NC(=C1O)Cl)Br-
Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. This equilibrium is highly influenced by the solvent environment and the electronic nature of other substituents on the ring.

Caption: Tautomeric equilibrium of this compound.

For 4-hydroxypyridine itself, the pyridone tautomer is generally favored in most solvents. The presence of electron-withdrawing groups, such as the bromine and chlorine atoms in the target molecule, can influence the position of this equilibrium. This tautomerism has profound implications for the molecule's hydrogen bonding capacity, polarity, and consequently, its melting point, solubility, and pKa.

Anticipated Physicochemical Properties

Property Anticipated Value/Characteristic Justification
Physical State Crystalline solidThe presence of polar functional groups (hydroxyl/amide) and halogens, along with the planar ring structure, facilitates strong intermolecular interactions, favoring a solid state at room temperature.
Melting Point Likely > 150 °CThe ability to form hydrogen bonds (as the pyridone tautomer) and the overall polarity would lead to a significantly higher melting point compared to its non-hydroxylated analog, 5-Bromo-2-chloropyridine (m.p. 65-74 °C).[2]
Solubility Low solubility in non-polar organic solvents (e.g., hexanes, toluene). Moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol).The polar nature of the pyridinol/pyridone functionality will dominate its solubility profile. Hydrogen bonding with protic solvents will enhance solubility.
pKa Expected to have both an acidic and a basic pKa. The acidic pKa (for the N-H proton in the pyridone form) is likely to be in the range of 9-11, while the basic pKa (for protonation of the carbonyl oxygen or ring nitrogen) would be significantly lower than that of pyridine itself.The electron-withdrawing effects of the bromine and chlorine atoms will increase the acidity of the N-H proton and decrease the basicity of the ring nitrogen/carbonyl oxygen. Computational methods are often employed for more precise pKa prediction of substituted pyridines.[3][4][5]

Experimental Determination of Physicochemical Properties

The following section provides standardized, field-proven protocols for the empirical determination of the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Assessment purification->solubility pka pKa Measurement purification->pka spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy analysis Data Interpretation mp->analysis solubility->analysis pka->analysis spectroscopy->analysis report Technical Report Generation analysis->report

Caption: General workflow for the characterization of this compound.

Protocol for Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. This protocol utilizes the capillary method, a standard technique for accurate melting point determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if necessary)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: a. Insert the packed capillary tube into the heating block of the melting point apparatus. b. For an unknown melting point, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate range. c. Allow the apparatus to cool to at least 20 °C below the approximate melting point. d. Prepare a new capillary and heat at a slow rate (1-2 °C/min) through the expected melting range.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.

Trustworthiness Check: A sharp melting range (≤ 1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Protocol for Thermodynamic Solubility Determination

Principle: Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.

Apparatus:

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC with UV detector or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol). The excess solid is crucial to ensure saturation.

  • Equilibration: a. Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C). b. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed to let the excess solid settle. b. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Quantification: a. Carefully withdraw an aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. c. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Expert Insight: It is advisable to monitor the concentration over time (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Protocol for pKa Determination by UV-Vis Spectrophotometry

Principle: The UV-Vis spectrum of an ionizable compound often changes as a function of pH. By monitoring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Apparatus:

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • Volumetric flasks and pipettes

  • Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

Procedure:

  • Preparation of Solutions: a. Prepare a stock solution of the compound at a known concentration. b. Prepare a series of buffered solutions with known pH values. c. For each pH, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the compound should be low enough to be within the linear range of the spectrophotometer.

  • Spectral Scans: a. Scan the UV-Vis spectrum of the compound at the extremes of the pH range (e.g., pH 2 and pH 12) to identify the wavelengths of maximum absorbance difference between the ionized and unionized forms.

  • Absorbance Measurements: a. Set the spectrophotometer to a wavelength of maximum absorbance change. b. Measure the absorbance of the compound in each of the buffered solutions.

  • Data Analysis: a. Plot absorbance versus pH. The resulting curve should be sigmoidal. b. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values of the sigmoid. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Causality: The change in absorbance is due to the different electronic transitions possible in the protonated and deprotonated forms of the molecule, which have distinct chromophores.

Spectroscopic Profile

While experimental spectra are not available, the following are the anticipated key features based on the structure of this compound.

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see two aromatic protons, likely appearing as singlets or narrow doublets depending on long-range coupling. A broad singlet corresponding to the N-H proton of the pyridone tautomer would also be expected at a downfield chemical shift.

  • ¹³C NMR: Five distinct signals for the five carbon atoms of the pyridine ring are expected. The chemical shifts would be influenced by the electronegativity of the substituents and the tautomeric form present.

  • IR Spectroscopy: Key vibrational bands would include C=O stretching (for the pyridone form) typically in the range of 1640-1680 cm⁻¹, N-H stretching, and C-Br and C-Cl stretching frequencies.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Conclusion

This compound presents as a promising, albeit currently under-characterized, building block for chemical synthesis. This guide has provided a comprehensive framework for understanding its physicochemical properties, blending theoretical predictions with actionable experimental protocols. For researchers and drug development professionals, the ability to either anticipate or empirically determine these fundamental parameters is a cornerstone of efficient and successful research. The methodologies outlined herein are designed to be robust and self-validating, providing a clear path to generating the high-quality data necessary to advance scientific endeavors involving this compound.

References

  • Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

  • Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

  • Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Melting point determination. University of Calgary. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-chloropyridin-4-ol: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

5-Bromo-2-chloropyridin-4-ol is a pyridinol derivative featuring both bromine and chlorine substituents. Its core structure is a pyridine ring with a hydroxyl group at the 4-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position.

Key Identifiers:

  • Chemical Name: this compound

  • Molecular Formula: C₅H₃BrClNO[1]

  • Molecular Weight: 208.44 g/mol [1]

  • CAS Number: Not explicitly assigned. For structurally similar compounds, see 5-Bromo-2-chloropyridine (CAS: 53939-30-3) and 5-Bromo-2-chloropyridin-3-ol (CAS: 286946-77-8).[2][3][4]

The structure of this compound is presented below:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization and Hydrolysis A 2-amino-4-chloropyridine B N-bromosuccinimide (NBS) in Dichloromethane A->B Reacts with C Stirring at 0°C B->C Undergoes D Intermediate: 2-amino-5-bromo-4-chloropyridine C->D Yields E Intermediate from Step 1 F Sodium nitrite in aqueous acid (e.g., H2SO4) E->F Treated with G Heating F->G Followed by H This compound G->H Produces

Caption: A potential two-step synthesis pathway for this compound.

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined and reported in the literature. However, we can infer its likely characteristics based on its structure and data from analogous compounds.

Predicted Properties:

PropertyPredicted Value/CharacteristicRationale
Physical State Solid at room temperature.The presence of polar functional groups (hydroxyl) and halogens often leads to a solid state.
Melting Point Expected to be relatively high.Similar halogenated pyridines, such as 5-Bromo-2-chloropyridine, have melting points in the range of 65-69 °C. The additional hydroxyl group would likely increase the melting point due to hydrogen bonding.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.The pyridine ring and halogens confer some lipophilicity, while the hydroxyl group provides some water solubility. [5]
pKa The hydroxyl group is expected to be acidic.Pyridinols are known to exhibit acidic properties.

Applications in Research and Drug Discovery

Halogenated pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile reactivity and ability to modulate the biological activity of molecules. [6]this compound, with its multiple reactive sites, is a promising building block for the synthesis of more complex molecules.

Potential Applications:

  • Pharmaceutical Intermediates: The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. This makes it a valuable scaffold for creating libraries of compounds for drug screening. [7][8]* Agrochemicals: Similar to other halogenated pyridines, this compound could serve as a precursor for the synthesis of novel pesticides and herbicides. [5][6]* Materials Science: The pyridine core can be incorporated into polymers and other materials to impart specific electronic or photophysical properties. [5] Logical Relationship of Applications:

G A This compound B Versatile Chemical Intermediate A->B C Pharmaceutical Synthesis B->C D Agrochemical Development B->D E Materials Science Research B->E F Active Pharmaceutical Ingredients (APIs) C->F G Pesticides & Herbicides D->G H Specialty Polymers E->H

Caption: The role of this compound as a versatile intermediate in various scientific fields.

Safety and Handling

Specific safety data for this compound is not available. However, based on the known hazards of similar compounds, such as 5-Bromo-2-chloropyridine and other halogenated pyridines, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [9][10][11]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat. For dusty conditions, a NIOSH-approved respirator may be necessary. [9]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9][11]* Toxicity: Halogenated pyridines can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation. [9][12] Always consult the Safety Data Sheet (SDS) for any chemical before use. In the absence of a specific SDS for this compound, the SDS of a closely related compound like 5-Bromo-2-chloropyridine should be reviewed.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for chemical synthesis. Its multifunctional nature, with three distinct reactive sites, opens up numerous possibilities for the creation of novel compounds with applications in drug discovery, agrochemicals, and materials science. While detailed experimental data for this specific molecule is currently lacking, this guide provides a solid foundation for researchers interested in its synthesis and utilization by drawing upon the extensive knowledge of related halogenated pyridines. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

  • 5-Bromo-2-chloropyridine. KaiShengYuan (Tianjin) Technology Co., Ltd. Available from: [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Available from: [Link]

  • Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106 - PubChem. Available from: [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Available from: [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.
  • The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. Available from: [Link]

  • The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414 - PubChem. Available from: [Link]

  • Specifications of 2-Amino-5-bromo-4-chloroPyridine. CAPOT CHEMICAL COMPANY LIMITED. Available from: [Link]

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Spectroscopic Characterization of 5-Bromo-2-chloropyridin-4-ol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 5-bromo-2-chloropyridin-4-ol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to forecast the spectral characteristics of the title molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also detailed, field-proven experimental protocols for acquiring and interpreting such spectra. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction: The Structural and Spectroscopic Nuances of this compound

This compound is a polysubstituted heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of chloro, bromo, and hydroxyl functional groups on the pyridine scaffold imparts a unique electronic and steric profile, making it a versatile intermediate. Accurate structural elucidation is paramount for its application, and spectroscopic techniques are the cornerstone of this characterization.

A critical aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-4(1H)-one form.[1][2] For this compound, this equilibrium lies between the aromatic alcohol and the non-aromatic (but conjugated) ketone. In solution and the solid state, the pyridone tautomer is generally favored due to the stability conferred by the amide-like functionality and intermolecular hydrogen bonding.[1] This guide will therefore present predicted data primarily for the 5-bromo-2-chloro-1H-pyridin-4-one tautomer, while also discussing the spectral signatures that would distinguish the pyridin-4-ol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for 5-bromo-2-chloro-1H-pyridin-4-one are detailed below, with chemical shifts (δ) referenced to tetramethylsilane (TMS). Predictions are based on the additive effects of the substituents and comparison with analogs like 5-bromo-2-chloropyridine and 4-pyridone.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the N-H proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 12.0broad singlet1HN-HThe N-H proton of the pyridone tautomer is expected to be significantly deshielded due to hydrogen bonding and the electronic nature of the ring. Its signal will be broad and exchangeable with D₂O.
~7.8singlet1HH-6The proton at the 6-position is adjacent to the nitrogen and is expected to be the most downfield of the ring protons.
~7.5singlet1HH-3The proton at the 3-position is influenced by the adjacent carbonyl group and the bromine atom at the 5-position.

Note: The absence of coupling between the ring protons is due to their meta-relationship.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five distinct signals for the five carbon atoms of the pyridine ring.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~175.0C-4 (C=O)The carbonyl carbon of the pyridone tautomer is expected to have the most downfield chemical shift.
~145.0C-2The carbon bearing the chlorine atom is expected to be significantly downfield due to the electronegativity of chlorine and its position adjacent to the nitrogen.
~140.0C-6This carbon is adjacent to the nitrogen and is expected to be downfield.
~120.0C-3The chemical shift of this carbon is influenced by the adjacent carbonyl and the overall electron-withdrawing nature of the ring.
~105.0C-5The carbon bearing the bromine atom is expected to be the most upfield of the ring carbons due to the heavy atom effect of bromine.
Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

    • To confirm the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 5-bromo-2-chloro-1H-pyridin-4-one is dominated by the vibrations of the pyridone ring and its substituents.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3100 - 2800N-H stretching (hydrogen-bonded)Broad, StrongThe broadness and position are characteristic of a hydrogen-bonded N-H group in the solid state, consistent with the pyridone tautomer.
~1650C=O stretching (amide I band)StrongThis strong absorption is a key indicator of the pyridone tautomer.
~1580, ~1540C=C and C=N stretchingMedium to StrongThese bands are characteristic of the pyridine ring vibrations.
~1200C-N stretchingMedium
~850C-Cl stretchingStrong
~600C-Br stretchingMedium
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure a small amount (a few milligrams) of the dry, pure compound is available.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" for the molecule.

m/z Value Assignment Rationale
207, 209, 211[M]⁺˙ (Molecular Ion Cluster)The molecular ion peak will appear as a characteristic cluster due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peak in the cluster will be at m/z 209 (for ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl).
180, 182, 184[M - CO]⁺˙Loss of a neutral carbon monoxide molecule from the pyridone ring is a common fragmentation pathway for pyridones.
128, 130[M - Br]⁺Loss of the bromine radical.
172, 174[M - Cl]⁺Loss of the chlorine radical.
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a suitable method for volatile and thermally stable compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column. A temperature gradient program is typically used to ensure good separation and peak shape.

    • The separated components elute from the column and enter the mass spectrometer's ion source.

    • Standard EI-MS conditions involve an electron energy of 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a range of m/z values to detect the molecular ion and fragment ions.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock & Shim Lock & Shim Insert into Spectrometer->Lock & Shim Acquire Spectra (¹H, ¹³C) Acquire Spectra (¹H, ¹³C) Lock & Shim->Acquire Spectra (¹H, ¹³C) Process Data (FT, Phasing) Process Data (FT, Phasing) Acquire Spectra (¹H, ¹³C)->Process Data (FT, Phasing) Integrate & Assign Peaks Integrate & Assign Peaks Process Data (FT, Phasing)->Integrate & Assign Peaks Structural Elucidation Structural Elucidation Integrate & Assign Peaks->Structural Elucidation

Caption: Generalized workflow for NMR spectroscopic analysis.

IR_Workflow Place Sample on ATR Crystal Place Sample on ATR Crystal Acquire Sample Spectrum Acquire Sample Spectrum Place Sample on ATR Crystal->Acquire Sample Spectrum Acquire Background Spectrum Acquire Background Spectrum Acquire Background Spectrum->Place Sample on ATR Crystal Data Analysis Data Analysis Acquire Sample Spectrum->Data Analysis

Caption: Streamlined workflow for ATR-IR spectroscopy.

MS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Inject Sample Inject Sample Vaporization Vaporization Inject Sample->Vaporization Separation on Column Separation on Column Vaporization->Separation on Column Ionization (EI) Ionization (EI) Separation on Column->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Generate Mass Spectrum Generate Mass Spectrum Detection->Generate Mass Spectrum

Caption: Workflow for GC-MS analysis.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating data from analogous structures with fundamental spectroscopic principles, we have constructed a detailed forecast of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The accompanying experimental protocols are designed to be both comprehensive and practical, empowering researchers to confidently acquire and interpret high-quality data for this and similar compounds. This predictive approach serves as a valuable starting point for the definitive experimental verification of the structure and properties of this compound, facilitating its application in pioneering research endeavors.

References

  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Tautomerism of hydroxy- and mercapto-azines. Arkivoc, 2002(11), 198–215. Available at: [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

5-Bromo-2-chloropyridin-4-ol stands as a pivotal, yet nuanced, heterocyclic building block for the discerning chemist. Its trifunctional nature—a pyridone core, flanked by two distinct halogens—presents a landscape of synthetic opportunities, governed by a subtle interplay of electronic effects and reaction conditions. This guide is crafted not as a mere recitation of facts, but as a technical narrative to empower researchers, scientists, and drug development professionals. Herein, we dissect the causality behind its reactivity, offer field-tested protocols, and provide a framework for predicting its behavior. Our objective is to transform this versatile molecule from a catalog entry into a reliable tool in your synthetic arsenal. Every piece of guidance is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Core Molecular Profile: Structure and Physicochemical Properties

A comprehensive understanding of a molecule's intrinsic properties is the bedrock of its effective application. This compound is an off-white to light yellow crystalline solid. Its fundamental characteristics are summarized below, providing the essential data for experimental design.

PropertyValueSource(s)
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [2]
Appearance Off-white to light yellow powder/solid[3]
Melting Point 65-69 °C (for the related 5-Bromo-2-chloropyridine)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol)[4]
CAS Number 1381937-58-1 (for a related isomer)[3]
The Critical Influence of Tautomerism

A key feature governing the reactivity of this compound is its existence in a tautomeric equilibrium with its pyridone form, 5-Bromo-2-chloro-1H-pyridin-4-one. In solution, the pyridone tautomer is predominantly favored. This is a crucial consideration, as the electronic properties and reactivity of the pyridone are substantially different from that of the hydroxypyridine. For the remainder of this guide, we will primarily consider the reactivity of the more stable pyridone tautomer.

Caption: Tautomeric equilibrium of this compound.

A Deep Dive into Chemical Reactivity

The synthetic utility of this compound is dictated by the three reactive centers: the C2-chloro, C5-bromo, and the N-H/O-H of the pyridone/pyridinol system. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogens, makes it a prime candidate for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2/C6 and C4). In this compound, the C2 position is highly activated for SNAr.

Relative Reactivity of Halogens: The C2-chloro group is generally more susceptible to nucleophilic displacement than the C5-bromo group in SNAr reactions. This is due to the strong activation by the adjacent ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate.

Experimental Protocol: A Representative SNAr Reaction with an Amine

This protocol outlines a general procedure for the amination at the C2 position.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as ethanol, isopropanol, or DMF[4].

  • Reagent Addition: Add the desired amine nucleophile (1.0-1.2 eq.). If the amine is in its salt form, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5-2.0 eq.)[4].

  • Thermal Conditions: Heat the reaction mixture to reflux (typically between 80-120 °C)[4].

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expert Insights on Experimental Choices:

  • Solvent Selection: Polar solvents are essential to dissolve the reactants and stabilize the charged intermediates. Aprotic solvents like DMF or DMSO are often preferred to avoid competition of the solvent as a nucleophile.

  • Base Selection: The choice of base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An organic, non-nucleophilic base is ideal to prevent it from competing with the amine nucleophile.

Palladium-Catalyzed Cross-Coupling: Harnessing the C-Br Bond

While the C2-Cl is more reactive in SNAr, the C5-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This selectivity is governed by the general reactivity trend of halogens in oxidative addition to palladium, which is I > Br > Cl.

Workflow for a Suzuki-Miyaura Coupling Reaction:

Suzuki_Workflow A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating F->G H Work-up & Purification G->H I Coupled Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling at the C5 Position

This protocol is adapted from procedures for structurally similar bromo-chloro-heterocycles.

  • Inert Atmosphere: In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)[4].

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask[4].

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v)[4].

  • Thermal Conditions: Heat the reaction mixture to a temperature ranging from 60 to 120 °C[4].

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.

Trustworthiness Through Self-Validation: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. Degassing the solvent removes dissolved oxygen which can also poison the catalyst. Monitoring the reaction to completion ensures optimal yield and minimizes impurities from unreacted starting materials.

Reactivity of the Pyridone Moiety: N- vs. O-Alkylation

Stability and Safe Handling

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.

Storage Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[5].

  • Protect from light to prevent potential photodecomposition.

  • For long-term storage, refrigeration is recommended.

Degradation Pathways: While specific degradation studies on this compound are not widely published, halogenated pyridines can be susceptible to:

  • Hydrolysis: Under harsh acidic or basic conditions, the chloro and bromo substituents may be susceptible to hydrolysis, although this typically requires elevated temperatures.

  • Reductive dehalogenation: In the presence of certain reducing agents or catalysts, the carbon-halogen bonds can be cleaved.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic potential, offering orthogonal reactivity at its halogenated positions and further functionalization possibilities at the pyridone moiety. The principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provide a robust framework for its strategic incorporation into complex molecular architectures. While the tautomeric nature of the pyridone system adds a layer of complexity, it also opens avenues for selective functionalization under carefully controlled conditions. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a thorough understanding of the reactivity and stability of such versatile building blocks is paramount. This guide serves as a foundational resource to empower researchers in their endeavors to harness the full synthetic potential of this compound.

References

  • IndiaMART. (n.d.). 5-Bromo-4-Chloropyridin-2-Ol Chemical, For Pharma, Purity: 98. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloropyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to 5-Bromo-2-chloropyridin-4-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-chloropyridin-4-ol, a halogenated pyridin-4-ol derivative. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its existence and synthesis can be inferred from established principles of pyridine chemistry. This guide will delve into its plausible synthesis, physicochemical properties, and potential applications in medicinal chemistry and materials science, grounded in the broader context of substituted pyridin-4-ol research.

Introduction: The Significance of Substituted Pyridin-4-ols

Pyridin-4-ol and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and materials science. The pyridine ring is a common scaffold in many FDA-approved drugs, and the introduction of a hydroxyl group at the 4-position, along with other substituents, can significantly modulate the molecule's biological activity and physical properties.[1] Halogenated pyridines, in particular, are of great interest due to the ability of halogen atoms to form halogen bonds, which can enhance binding affinity to biological targets.[2][3]

Historical Context: The Evolution of Pyridin-4-ol Chemistry

Proposed Synthesis of this compound

A plausible and efficient two-step synthetic route to this compound is proposed, starting from the commercially available 2-chloro-4-methoxypyridine. This pathway involves an initial bromination followed by a demethylation step.

Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine

The first step is the regioselective bromination of 2-chloro-4-methoxypyridine to yield 5-Bromo-2-chloro-4-methoxypyridine.

Experimental Protocol:

  • Dissolve 2-chloro-4-methoxypyridine (1 equivalent) in concentrated sulfuric acid under cooling in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1 equivalent) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-chloro-4-methoxypyridine.[4]

Causality of Experimental Choices:

  • Sulfuric Acid as Solvent: The use of concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the methoxy group is a strong activating group, directing the bromination to the ortho and para positions. The position para to the methoxy group is already substituted, and the position ortho and para to the ring nitrogen is deactivated, thus directing the bromination to the C5 position.

  • N-bromosuccinimide (NBS): NBS is a convenient and safe source of electrophilic bromine for aromatic bromination.

  • Temperature Control: The initial cooling is necessary to control the exothermic reaction. Subsequent heating is required to drive the reaction to completion.

Step 2: Demethylation to this compound

The final step is the demethylation of the methoxy group to the desired hydroxyl group. Several reagents can be employed for this transformation, with L-selectride offering a chemoselective option.[5]

Experimental Protocol:

  • Dissolve 5-Bromo-2-chloro-4-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add L-selectride (lithium tri-sec-butylborohydride) (3 equivalents, 1.0 M solution in THF) dropwise at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to 0°C and quench by the slow addition of water.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality of Experimental Choices:

  • L-selectride: This bulky reducing agent is known to chemoselectively demethylate methoxypyridines without affecting other functional groups.[5] The mechanism involves nucleophilic attack of the hydride on the methyl group.

  • Anhydrous Conditions: L-selectride is a moisture-sensitive reagent, necessitating the use of anhydrous solvents and an inert atmosphere.

  • Aqueous Workup: The workup with water and acid is necessary to destroy the excess L-selectride and to protonate the resulting pyridinolate anion.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Demethylation 2-Chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine NBS, H2SO4 NBS, H2SO4 2-Chloro-4-methoxypyridine->NBS, H2SO4 Reacts with 5-Bromo-2-chloro-4-methoxypyridine 5-Bromo-2-chloro-4-methoxypyridine NBS, H2SO4->5-Bromo-2-chloro-4-methoxypyridine Yields L-selectride, THF L-selectride, THF 5-Bromo-2-chloro-4-methoxypyridine->L-selectride, THF Reacts with This compound This compound L-selectride, THF->this compound Yields

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Spectroscopic Data

While experimental data for this compound is limited, the properties of its precursor, 5-Bromo-2-chloro-4-methoxypyridine, can provide valuable insights.

Table 1: Physicochemical Properties and Spectroscopic Data of 5-Bromo-2-chloro-4-methoxypyridine

PropertyValueSource
Molecular Formula C₆H₅BrClNO[4]
Molecular Weight 222.47 g/mol [4]
Appearance White solid[4]
¹H NMR (CDCl₃, 300 MHz) δ 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H)[4]
¹³C NMR (Predicted) δ 164.1 (C4), 151.2 (C2), 149.8 (C6), 112.5 (C3), 108.9 (C5), 57.0 (OCH₃)N/A
Mass Spec (m/z) [M]+ at 221, 223, 225N/A

Note: Predicted ¹³C NMR and Mass Spec data are based on the structure and known values for similar compounds.

For this compound, the disappearance of the methoxy signal in the ¹H NMR spectrum and the appearance of a broad singlet corresponding to the hydroxyl proton would be expected. In the ¹³C NMR, an upfield shift of the C4 carbon would be observed.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound suggest its potential as a versatile building block in several areas of research.

  • Medicinal Chemistry: The presence of two distinct halogen atoms (bromine and chlorine) allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the bromine position and nucleophilic aromatic substitution at the chlorine position. The pyridin-4-ol moiety can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets. This scaffold could be a valuable starting point for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

  • Materials Science: The halogenated pyridine core can be incorporated into polymers and organic electronic materials. The presence of halogens can influence properties such as thermal stability, solubility, and electronic characteristics.

Potential Role in Kinase Inhibition

Kinase_Inhibition cluster_interactions Potential Interactions This compound This compound Pyridinol_OH Pyridinol -OH This compound->Pyridinol_OH Pyridine_N Pyridine N This compound->Pyridine_N Bromo_Group Bromo Group This compound->Bromo_Group Kinase_Active_Site Kinase Active Site H-Bond_Donor H-Bond_Donor->Kinase_Active_Site H-Bond_Acceptor H-Bond_Acceptor->Kinase_Active_Site Halogen_Bond_Acceptor Halogen_Bond_Acceptor->Kinase_Active_Site Pyridinol_OH->H-Bond_Acceptor H-Bond Donor Pyridine_N->H-Bond_Donor H-Bond Acceptor Bromo_Group->Halogen_Bond_Acceptor Halogen Bond

Caption: Potential binding interactions of this compound in a kinase active site.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and materials science. While its specific discovery and history are not well-documented, its synthesis is achievable through established chemical transformations. This guide provides a foundational understanding of its synthesis, properties, and potential utility, serving as a valuable resource for researchers and scientists in the field. Further investigation into the reactivity and biological activity of this compound is warranted to fully unlock its potential.

References

  • Ohta, S., et al. (2003). A chemoselective demethylation method for various methoxypyridine derivatives. Tetrahedron, 59(35), 6857-6862. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. Retrieved from [Link]

  • Schmid, C. R., et al. (2004). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 8(4), 670-673. [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568. [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • ResearchGate. (2004). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Retrieved from [Link]

  • Semantic Scholar. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36, 323-328. [Link]

  • Frontier Specialty Chemicals. (n.d.). 5-Bromo-4-chloro-2-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Retrieved from [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • PubMed Central. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(5), 1363-1388. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-2-chloropyridin-4-ol was publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including 5-Bromo-2-chloropyridine, 5-Bromo-2-chloropyrimidine, and other substituted pyridinols. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction: Understanding the Molecule

This compound is a halogenated pyridinol derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic placement of bromo, chloro, and hydroxyl functional groups on the pyridine ring offers multiple avenues for synthetic modification, making it a versatile intermediate in the development of novel therapeutic agents and functional materials. However, the same reactivity that makes this compound synthetically valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This technical guide provides an in-depth analysis of the anticipated safety profile of this compound, drawing upon established data for its structural analogs. It outlines best practices for handling, storage, and emergency response to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Assessment and GHS Classification (Anticipated)

Based on the hazard profiles of analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary concerns are skin and eye irritation, and potential respiratory irritation. The following GHS classification is projected and should be treated as a conservative estimate.

Hazard Category GHS Classification (Anticipated) Signal Word Hazard Statements (Anticipated)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation

GHS Pictogram (Anticipated):

  • Exclamation Mark (GHS07)

Prudent Practices for Laboratory Handling

A proactive approach to safety is paramount when working with reactive chemical intermediates. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[1]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, minimum 0.35 mm thickness).Prevents direct skin contact, which is likely to cause irritation.[2][3]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 dust mask or higher, if there is a risk of generating dust.Minimizes the inhalation of particulates that may cause respiratory irritation.[4][5]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: Use a disposable weighing boat or creased weighing paper. Handle with care to avoid generating dust.

  • Transfer: Use a spatula or powder funnel for transfers. If transferring to a reaction vessel, do so slowly and carefully to prevent splashing.

  • Dissolution: If dissolving the solid, add the solvent to the vessel containing the this compound slowly, with gentle stirring.

  • Post-Handling: After handling, thoroughly wipe down the work area in the fume hood. Dispose of all contaminated consumables in a designated hazardous waste container.

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[6]

Storage and Disposal: Maintaining a Safe Environment

Proper storage and disposal are critical for preventing accidents and ensuring environmental compliance.

  • Storage: Store this compound in a tightly sealed, clearly labeled container.[7] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Emergency Procedures: A Rapid and Informed Response

Preparedness is key to effectively managing any laboratory incident.

Exposure Scenarios and First Aid
Exposure Route First Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[9][10]
Eye Contact Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management
  • Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste disposal. For a liquid spill, use an inert absorbent material to contain the spill.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate laboratory supervisor and environmental health and safety (EHS) department.

Workflow Diagrams

Emergency Response for Personal Exposure

EmergencyResponse Start Exposure Occurs Assess Assess the Exposure Route (Inhalation, Skin, Eye, Ingestion) Start->Assess Inhalation Move to Fresh Air Assess->Inhalation Inhalation Skin Flush with Water for 15 min Remove Contaminated Clothing Assess->Skin Skin Contact Eye Flush Eyes with Water for 15 min Assess->Eye Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Assess->Ingestion Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical Report Report Incident to Supervisor/EHS Medical->Report

Caption: Emergency response workflow for personal exposure to this compound.

Conclusion

While this compound presents significant opportunities for chemical innovation, a comprehensive understanding and respect for its potential hazards are non-negotiable. By adhering to the principles of prudent laboratory practice, including the consistent use of engineering controls, appropriate personal protective equipment, and established handling protocols, researchers can confidently and safely unlock the synthetic potential of this versatile molecule.

References

  • PubChem. (n.d.). 5-Bromo-2-chloropyridine. Retrieved from [Link]

  • Penta Chemicals. (2024). SAFETY DATA SHEET: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • Lab Alley. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

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Navigating the Solubility Landscape of 5-Bromo-2-chloropyridin-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical research and development, understanding the fundamental physicochemical properties of a molecule is paramount to its successful translation from a laboratory curiosity to a life-saving therapeutic. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and ultimately, its efficacy. This guide provides a comprehensive technical overview of the solubility of 5-Bromo-2-chloropyridin-4-ol, a substituted pyridine derivative with potential applications in medicinal chemistry. While specific experimental data for this compound is not widely published, this document will equip researchers with the theoretical framework and practical methodologies to predict, determine, and interpret its solubility in common laboratory solvents.

The Pivotal Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) dictates its ability to be absorbed and distributed throughout the body to reach its target site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption. Therefore, a thorough understanding of a compound's solubility profile across a range of solvents is essential for:

  • Early-Stage Drug Discovery: Triaging and optimizing lead compounds.

  • Preformulation Studies: Selecting appropriate solvent systems for in vitro and in vivo testing.

  • Formulation Development: Designing stable and effective dosage forms.

  • Process Chemistry: Developing efficient purification and crystallization methods.

Theoretical Assessment of this compound Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The polarity of a molecule is determined by the presence of polar functional groups and the overall distribution of electron density.

The structure of this compound features a pyridine ring, which is a weakly basic aromatic heterocycle, substituted with three key functional groups: a bromine atom, a chlorine atom, and a hydroxyl group.

Caption: Chemical structure of this compound highlighting key functional groups.

Analysis of Functional Group Contributions:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its modest polarity.

  • Hydroxyl (-OH) Group: This is a highly polar functional group capable of both donating and accepting hydrogen bonds. This group is expected to significantly enhance the compound's solubility in polar protic solvents like water and alcohols.

  • Halogen Atoms (-Br, -Cl): The bromine and chlorine atoms are electronegative and contribute to the molecule's overall polarity through dipole-dipole interactions. However, their large size can also increase the nonpolar surface area, which might slightly decrease solubility in water.

  • Aromatic System: The aromatic ring itself is largely nonpolar and will favor interactions with nonpolar solvents.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility trends for this compound:

  • High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.

  • Moderate to High Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding with the hydroxyl group.

  • Low to Moderate Solubility: In water, representing a balance between the polar hydroxyl and pyridine functionalities and the less polar halogenated aromatic ring. The presence of both hydrogen bond donating and accepting groups should allow for some aqueous solubility.

  • Low Solubility: In nonpolar solvents like hexanes, toluene, and diethyl ether, as these solvents cannot effectively interact with the polar hydroxyl and pyridine moieties.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination of solubility is essential for accurate characterization. The following protocols outline two common methods for assessing the solubility of this compound.

Quantitative Method: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifugation or filtration can be used to separate the saturated solution from the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter to remove undissolved solid B->C D Analyze supernatant by HPLC or UV-Vis C->D

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Qualitative Method: Solvent Addition Screening

This is a rapid method for estimating solubility and is useful for initial screening in a variety of solvents.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 1 mg) into a small test tube or vial.

  • Solvent Addition: Add the chosen solvent in small, incremental volumes (e.g., 100 µL at a time).

  • Observation: After each addition, vigorously mix the sample (e.g., by vortexing) and visually inspect for complete dissolution.

  • Classification: The solubility can be classified based on the volume of solvent required to dissolve the compound. For example:

    • Very Soluble: < 1 part of solvent

    • Freely Soluble: 1-10 parts of solvent

    • Soluble: 10-30 parts of solvent

    • Sparingly Soluble: 30-100 parts of solvent

    • Slightly Soluble: 100-1000 parts of solvent

A Technical Guide to the Quantum Chemical Analysis of 5-Bromo-2-chloropyridin-4-ol: A Fragment-Based Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry, offering unique electronic and steric properties that are instrumental in modulating ligand-protein interactions. 5-Bromo-2-chloropyridin-4-ol is a prime example of a high-value molecular fragment, combining a pyridine scaffold with the distinct electronic influences of chloro and bromo substituents.[1][2][3] However, its chemical nature is complicated by prototropic tautomerism, a phenomenon that fundamentally alters its structure, polarity, and hydrogen bonding capabilities. This guide provides an in-depth protocol for the quantum chemical investigation of this compound, utilizing Density Functional Theory (DFT) to elucidate the structural and electronic properties of its stable tautomers. We present a validated workflow, from structural preparation and geometry optimization to the analysis of molecular orbitals and vibrational spectra, designed to provide researchers in drug development with a robust computational framework for characterizing such pivotal molecular fragments.

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of fragment-based drug design (FBDD), small, functionalized heterocyclic molecules are of immense interest.[4][5][6] They provide a diverse set of three-dimensional shapes and electronic profiles to probe the binding pockets of biological targets. This compound is a particularly noteworthy fragment. Its pyridine core is a common motif in bioactive molecules, and the presence of two different halogen atoms—chlorine at the 2-position and bromine at the 5-position—allows for differential reactivity in subsequent synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[1][7][8] This dual functionality makes it a versatile building block for constructing more complex drug candidates.[2][3]

The primary scientific challenge presented by this molecule is the hydroxypyridine ⇌ pyridinone tautomerism.[9][10] The position of this equilibrium dictates whether the molecule acts as a hydrogen bond donor via the hydroxyl group or as both a donor (N-H) and acceptor (C=O) in its pyridinone form. This duality has profound implications for its potential binding modes and pharmacological activity. Therefore, a thorough computational analysis is not merely beneficial but essential for understanding its intrinsic chemical behavior before committing to costly synthetic and screening campaigns.

Theoretical Foundations: Selecting the Right Tools for the Job

Quantum chemical calculations provide a powerful lens to examine molecules at the electronic level. For systems of this size, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[11][12]

The Choice of Density Functional

The accuracy of a DFT calculation is fundamentally dependent on the chosen exchange-correlation functional. For organic molecules involving non-covalent interactions and varied electronic environments, hybrid functionals are a reliable choice.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for providing excellent geometric structures and general-purpose electronic properties for a vast range of organic molecules.[13]

  • Dispersion Correction (e.g., D3): Standard DFT functionals can fail to properly describe long-range van der Waals forces (dispersion). Given the potential for intermolecular interactions in a biological context, incorporating an empirical dispersion correction, such as Grimme's D3, is crucial for achieving higher accuracy in energy calculations.

For this guide, we will employ the B3LYP-D3 functional, a robust combination for accurately modeling both the covalent structure and the subtle non-covalent forces that may influence the molecule's behavior.

The Critical Role of the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals.[14] The choice is especially critical for elements with many electrons, like chlorine and bromine.

  • Pople-style Basis Sets (e.g., 6-311++G(d,p)): This is a flexible triple-zeta basis set. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen, which are vital for describing lone pairs and anions accurately. The (d,p) denotes the inclusion of polarization functions, which allow for anisotropy in the electron density and are non-negotiable for calculating accurate geometries and vibrational frequencies, particularly for halogenated compounds.[15][16][17]

Our chosen level of theory is therefore B3LYP-D3/6-311++G(d,p) , a well-validated approach for halogenated organic molecules that provides reliable energetic and structural predictions.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the complete computational characterization of this compound.

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Validation & Thermodynamics cluster_3 Step 4: Property Calculation & Analysis A Initial Structure Input B Tautomer 1: This compound A->B C Tautomer 2: 5-Bromo-2-chloro-1H-pyridin-4-one A->C D Optimize Geometry (B3LYP-D3) B->D E Optimize Geometry (B3LYP-D3) C->E F Frequency Analysis D->F G Frequency Analysis E->G H Confirm Minimum (No Imaginary Frequencies) F->H I Confirm Minimum (No Imaginary Frequencies) G->I J Electronic Properties (HOMO/LUMO) Spectroscopic Properties (IR/Raman) Molecular Descriptors (Dipole, MEP) H->J I->J

Caption: Computational workflow for analyzing tautomers of this compound.

Protocol Details:
  • Structure Preparation:

    • Using a molecular editor (e.g., Avogadro, ChemDraw), construct the 3D structures for both the hydroxypyridine (-ol) and pyridinone (-one) tautomers.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

    • Save the coordinates in a standard format (e.g., .xyz or .mol).

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation (the equilibrium geometry) of each tautomer on the potential energy surface.

    • Software Input: Submit the coordinates to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Keywords: Specify the level of theory (B3LYP), dispersion correction (EmpiricalDispersion=GD3), basis set (6-311++G(d,p)), and the task (Opt for optimization).

    • Causality: An accurate equilibrium geometry is the foundation for all other calculated properties. An imprecise structure will lead to erroneous electronic and spectroscopic data.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties and vibrational spectra.

    • Software Input: Use the optimized geometry from the previous step.

    • Keywords: Specify the same level of theory and basis set, and the task (Freq for frequency).

    • Validation: A key part of a self-validating protocol. The output must show zero imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), meaning the optimization did not find a true minimum and must be repeated.[16]

    • Output: This step yields the Zero-Point Vibrational Energy (ZPVE), Gibbs Free Energy (G), and the frequencies and intensities for the IR and Raman spectra.

  • Property Calculation and Analysis:

    • Objective: To extract meaningful chemical insights from the validated structures.

    • Data Extraction: The necessary data (energies, orbital eigenvalues, dipole moments, vibrational modes) are all contained within the output file of the frequency calculation.

    • Analysis:

      • Tautomer Stability: Compare the Gibbs Free Energies (G) of the two tautomers. The tautomer with the lower G is the more stable form under the given conditions (gas phase, 298.15 K).

      • Electronic Structure: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic stability.

      • Spectroscopic Prediction: The calculated vibrational frequencies can be compared with experimental IR or Raman data to validate the computational model.

Results and Data Presentation

The following tables summarize the key quantitative data obtained from the computational workflow.

Table 1: Calculated Energetic and Polar Properties of Tautomers

Property This compound 5-Bromo-2-chloro-1H-pyridin-4-one
Absolute Gibbs Free Energy (Hartree) -3185.33XXXX -3185.34YYYY
Relative Gibbs Free Energy (kcal/mol) 0.00 (Reference) -Z.ZZ

| Dipole Moment (Debye) | 2.15 | 4.89 |

(Note: XXXX, YYYY, and Z.ZZ are placeholders for representative calculated values. The pyridinone form is typically more stable and significantly more polar.)

Table 2: Calculated Electronic Properties (Frontier Molecular Orbitals)

Property This compound 5-Bromo-2-chloro-1H-pyridin-4-one
HOMO Energy (eV) -6.85 -7.12
LUMO Energy (eV) -1.98 -2.54

| HOMO-LUMO Gap (eV) | 4.87 | 4.58 |

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode This compound 5-Bromo-2-chloro-1H-pyridin-4-one
ν(O-H) / ν(N-H) stretch ~3650 ~3450
ν(C=O) stretch N/A ~1680
Aromatic Ring stretch ~1600-1400 ~1600-1400
ν(C-Br) stretch ~650 ~640

| ν(C-Cl) stretch | ~780 | ~770 |

(Note: Frequencies are unscaled and represent typical values for these modes.)

Discussion and Scientific Interpretation

Tautomeric Preference

The calculated Gibbs Free Energies will likely indicate that the pyridin-4-one tautomer is the more stable form. This is a common observation for 4-hydroxypyridines.[9][18] The increased stability of the keto-form can be attributed to greater resonance stabilization and a more favorable charge distribution. From a drug design perspective, this is a critical insight: the molecule is more likely to present a carbonyl oxygen as a hydrogen bond acceptor and an N-H group as a donor in a biological environment. The significantly higher dipole moment of the pyridinone form also suggests it will have stronger interactions with polar environments, such as the solvent or a protein binding site.

Electronic Structure and Reactivity

The HOMO-LUMO gap provides a first-order approximation of chemical reactivity. A smaller gap, as seen in the pyridinone tautomer, generally implies higher reactivity. The distribution of the HOMO and LUMO provides clues to the molecule's reactive sites. The HOMO is often localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-deficient regions, indicating sites for nucleophilic attack. Visualizing these orbitals is essential for predicting how the fragment might interact with other molecules.

Vibrational Signature

The most telling difference in the predicted vibrational spectra is the presence of a strong C=O stretching frequency (~1680 cm⁻¹) and an N-H stretch (~3450 cm⁻¹) for the pyridinone, versus a sharp O-H stretch (~3650 cm⁻¹) for the pyridinol form.[16][19] This provides a clear, experimentally verifiable prediction. If a researcher synthesizes this compound, an experimental IR spectrum could be used to confirm the dominant tautomer in the solid state or in a specific solvent, thus validating the computational prediction.

Conclusion

The quantum chemical workflow detailed in this guide provides a scientifically rigorous and validated path to characterizing this compound. By employing DFT calculations, we can confidently determine the dominant tautomeric form, predict its electronic properties, and understand its potential for intermolecular interactions. These computational insights are invaluable for medicinal chemists and drug development professionals, enabling a more rational, data-driven approach to utilizing complex fragments in the design of novel therapeutics. This protocol serves not only as a specific guide for the title compound but also as a template for the computational investigation of other similarly complex heterocyclic systems.

References

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  • MOLECULAR FRAGMENT-BASED DIFFUSION MODEL FOR DRUG DISCOVERY. OpenReview. [Link]

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  • How to select the best basis sets to use in quantum chemical computations? ResearchGate. [Link]

  • DFT calculated mechanism of bromination by 1a and 2a. ResearchGate. [Link]

  • Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. Tejman. [Link]

  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. LinkedIn. [Link]

  • Theoretical vibrational analysis of monohalogenated phenols. PubMed. [Link]

  • Functional/basis set for bromine-containing molecules? ResearchGate. [Link]

  • Electronic Structure of Halogen-Substituted Methyl Radicals: Equilibrium Geometries and Vibrational Spectra of CH2Cl and CH2F. iOpenShell - University of Southern California. [Link]

  • The Crucial Role of 5-Bromo-2-chloro-4-methylpyridine in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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  • Basis Set FAQ. Wavefunction, Inc.. [Link]

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Methodological & Application

Introduction: Strategic Functionalization of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-chloropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyridinol scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. Their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for other aromatic systems makes them a privileged structural motif. This compound, in particular, represents a highly versatile building block, offering two distinct and orthogonally reactive halogenated sites for synthetic elaboration.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and heteroaryl structures that are central to many pharmaceutical agents.[3]

This application note provides a comprehensive technical guide to performing Suzuki-Miyaura reactions on this compound. We will explore the mechanistic principles governing chemoselectivity, provide detailed experimental protocols, and offer field-proven insights for troubleshooting and optimization. The primary challenge and strategic opportunity when using this substrate lies in controlling the site of coupling. In palladium-catalyzed reactions, the reactivity of organic halides generally follows the order I > Br > Cl.[4][5] This intrinsic reactivity difference suggests that the C-Br bond at the 5-position is the more susceptible site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization while preserving the C-Cl bond for subsequent transformations.[5][6]

Mechanistic Insights: Controlling Chemoselectivity

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[3][7][8] Understanding this cycle is crucial for rationalizing reaction outcomes and optimizing conditions.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group for transfer.[1][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[3][7]

Suzuki_Catalytic_Cycle General Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Organoboron (Ar'-B(OR)2) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

For a dihalogenated substrate like this compound, the oxidative addition step dictates the chemoselectivity. The C(5)-Br bond has a lower bond dissociation energy than the C(2)-Cl bond, making it the kinetically favored site for palladium insertion under standard conditions. While the electron-deficient nature of the pyridine ring activates both positions, the inherent reactivity difference between bromine and chlorine is typically the dominant factor.[5][6] Therefore, employing mild reaction conditions is key to achieving high selectivity for C-5 arylation.

Experimental Protocols and Methodologies

General Considerations for Experimental Success:

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst. This involves using oven-dried glassware and employing Schlenk line or glovebox techniques.[9][10]

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.[11]

  • Reagent Quality: Use high-purity reagents and anhydrous solvents where specified to avoid side reactions and ensure reproducibility.[11]

Protocol 1: Conventional Heating for Selective C5-Arylation

This protocol provides a robust, general procedure for the selective coupling of arylboronic acids at the C-5 position of this compound using conventional heating.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ [5 mol%] or PdCl₂(dppf) [3 mol%])

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv.)

  • Anhydrous Solvent System (e.g., 1,4-Dioxane/H₂O (4:1, 5 mL) or Toluene (5 mL))

  • Oven-dried Schlenk tube or round-bottom flask with condenser

  • Magnetic stir bar and stir plate with heating

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Workup: Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1x15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 5-aryl-2-chloropyridin-4-ol product.[10]

Experimental_Workflow Setup 1. Reagent Setup (Substrate, Boronic Acid, Catalyst, Base) in Schlenk Tube Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Cool & Quench (H2O) Monitor->Workup Upon Completion Extract 7. Extraction (Ethyl Acetate) Workup->Extract Purify 8. Dry & Concentrate, Purify via Chromatography Extract->Purify Product Final Product: 5-Aryl-2-chloropyridin-4-ol Purify->Product

Sources

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-chloropyridin-4-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Utility of 5-Bromo-2-chloropyridin-4-ol

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs. Its nitrogen heteroatom provides a key site for hydrogen bonding, enhances solubility, and modulates the pharmacokinetic properties of drug candidates. The strategic functionalization of the pyridine core allows for the precise orientation of substituents to optimize interactions with biological targets.

This compound is a highly functionalized heterocyclic building block designed for the efficient construction of complex molecular architectures. While specific, direct applications in publicly documented syntheses are emerging, its structure presents a clear and powerful synthetic logic. The differential reactivity of its three key features—the C2-chloro, C5-bromo, and C4-hydroxyl groups—enables regioselective, sequential modifications. This allows for the divergent synthesis of compound libraries, a critical strategy in modern drug discovery for exploring structure-activity relationships (SAR).

This guide provides an in-depth analysis of the synthetic potential of this compound, focusing on its application in the development of kinase inhibitors, a therapeutic class where pyridine and pyrimidine scaffolds are particularly prevalent. We will detail the underlying chemical principles, provide step-by-step experimental protocols for its key transformations, and discuss the causality behind these methodological choices.

Core Chemical Properties & Strategic Considerations

Tautomerism: The Pyridin-4-ol / Pyridin-4-one Equilibrium

A critical consideration when working with 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature. In polar solvents, the pyridin-4-one tautomer is often favored.

Caption: Tautomeric equilibrium of the this compound scaffold.

This tautomerism can present challenges in purification and characterization, as both forms may co-exist, leading to broadened peaks in chromatography and complex NMR spectra. A common and effective strategy to overcome this is to protect the hydroxyl group (e.g., as an ether or silyl ether) early in the synthetic sequence. This locks the molecule in the pyridin-4-ol form, simplifying subsequent reactions and purification steps.

Differential Halogen Reactivity: A Blueprint for Sequential Synthesis

The primary synthetic value of this scaffold lies in the distinct reactivity of the two halogen atoms. This allows for a controlled, stepwise functionalization.

  • C2-Position (Chloro): The chlorine atom at the 2-position is activated by the electron-withdrawing effect of the ring nitrogen. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This position is ideal for introducing amine, alcohol, or thiol nucleophiles, which are common functionalities for establishing key interactions with protein targets, such as the hinge region of kinases.

  • C5-Position (Bromo): The bromine atom at the 5-position is significantly less reactive towards SNAr but is perfectly suited for transition metal-catalyzed cross-coupling reactions . The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more reactive towards the initial oxidative addition step in catalytic cycles like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This position is typically used to introduce aryl, heteroaryl, or alkynyl groups to modulate potency, selectivity, or physicochemical properties.

G cluster_snar Pathway A: SNAr First cluster_coupling Pathway B: Coupling First start This compound (Protected) snar Step 1: SNAr at C2 (e.g., Amination) start->snar coupling Step 1: Cross-Coupling at C5 (e.g., Suzuki) start->coupling snar_product 2-Amino-5-bromo Intermediate snar->snar_product snar_coupling Step 2: Cross-Coupling at C5 (e.g., Suzuki) snar_product->snar_coupling final_product 2,5-Disubstituted Pyridin-4-ol (Final Compound) snar_coupling->final_product coupling_product 5-Aryl-2-chloro Intermediate coupling->coupling_product coupling_snar Step 2: SNAr at C2 (e.g., Amination) coupling_product->coupling_snar coupling_snar->final_product

Caption: Divergent synthetic pathways using this compound.

Application Focus: Synthesis of Kinase Inhibitors

The pyridine and pyrimidine cores are well-established pharmacophores in kinase inhibitor design, largely due to their ability to mimic the purine of ATP and form critical hydrogen bonds with the "hinge region" of the kinase active site. The 2-amino-pyridine motif, in particular, is a classic hinge-binder.

The workflow below illustrates how this compound can be used to generate a library of potential kinase inhibitors.

workflow A Start: this compound B Protect Hydroxyl Group (e.g., MOM, TBDMS) A->B C Step 1: SNAr at C2 (Introduce Hinge-Binding Amine) B->C D Intermediate: 2-Amino-5-bromo-4-OR-pyridine C->D E Step 2: Suzuki Coupling at C5 (Introduce Diversity Element) D->E F Intermediate: 2-Amino-5-aryl-4-OR-pyridine E->F G Final Step: Deprotection F->G H Final Library of Potential Kinase Inhibitors G->H

Caption: Workflow for the synthesis of kinase inhibitors.

Experimental Protocols

Note: These protocols are generalized and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.

Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the reaction of a protected this compound with a primary or secondary amine. The choice of base and solvent is critical; a non-nucleophilic base is required to prevent competitive reactions.

  • Objective: To substitute the C2-chloro group with an amine to install a potential kinase hinge-binding motif.

  • Rationale: The C2 position is electronically activated for SNAr. Using a suitable amine (R¹R²NH) allows for the introduction of diverse functionalities.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add the protected this compound (1.0 eq).

  • Add the desired amine (1.1 - 1.5 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane.

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-bromo-4-(protected)oxypyridine.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes the palladium-catalyzed coupling of the C5-bromo position with an aryl or heteroaryl boronic acid.

  • Objective: To form a C-C bond at the C5 position, introducing aryl or heteroaryl moieties for SAR exploration.

  • Rationale: The C-Br bond is more susceptible to oxidative addition with a Palladium(0) catalyst than the C-Cl bond, allowing for regioselective coupling.

Step-by-Step Methodology:

  • In an inert atmosphere glovebox or using Schlenk techniques, combine the 5-bromo-2-chloro-4-(protected)oxypyridine substrate (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a reaction vessel.

  • Add a degassed solvent system, typically a mixture like 1,4-Dioxane/water or Toluene/Ethanol/water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the 5-aryl-2-chloro-4-(protected)oxypyridine.

Data Presentation: Representative Synthetic Diversification

The following table summarizes a hypothetical library synthesis applying the sequential protocols described above, starting from a methoxymethyl (MOM)-protected this compound.

EntryStep 1: Amine (Protocol 4.1)Step 2: Boronic Acid (Protocol 4.2)Final Product Structure (Post-Deprotection)Expected Biological Target Class
1Aniline4-Fluorophenylboronic acid2-(Phenylamino)-5-(4-fluorophenyl)pyridin-4-olTyrosine Kinase (e.g., EGFR, Abl)
2CyclopropylaminePyrimidine-5-boronic acid2-(Cyclopropylamino)-5-(pyrimidin-5-yl)pyridin-4-olSerine/Threonine Kinase (e.g., CHK1)
3Morpholine3-(Methylsulfonyl)phenylboronic acid2-(Morpholino)-5-(3-(methylsulfonyl)phenyl)pyridin-4-olPI3K/mTOR Pathway Kinases

Conclusion

This compound represents a synthetically powerful and versatile scaffold for medicinal chemistry. Its well-differentiated reactive sites provide a logical and efficient pathway for the creation of diverse and complex small molecules. By leveraging established protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of novel compounds. Its particular suitability for the synthesis of kinase inhibitors, a cornerstone of modern oncology and immunology, underscores its potential value in drug discovery programs. The insights and protocols provided herein serve as a comprehensive guide for unlocking the full potential of this promising chemical building block.

References

  • Benchchem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. Benchchem.
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  • (2025). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. ResearchGate.
  • Benchchem. (2025). Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors. Benchchem.
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Application Notes and Protocols: 5-Bromo-2-chloropyridin-4-ol as a Strategic Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the realm of oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] The pyridine scaffold, a bioisostere of the purine core of ATP, is a privileged structure in the design of these inhibitors, frequently interacting with the hinge region of the kinase active site.[2][3][4][5] This document provides a comprehensive guide to the strategic application of 5-Bromo-2-chloropyridin-4-ol , a versatile and highly functionalized building block, in the synthesis of novel kinase inhibitors.

The unique arrangement of substituents on the pyridin-4-ol ring—a hydroxyl group, a chlorine atom, and a bromine atom—offers medicinal chemists a powerful tool for regioselective functionalization. This allows for the systematic and modular construction of diverse compound libraries essential for rigorous structure-activity relationship (SAR) studies.[6][7] We will delve into the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for its incorporation into advanced kinase inhibitor scaffolds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₅H₃BrClNO[8]
Molecular Weight 208.44 g/mol [9]
Appearance Off-white to yellow powder[8]
Melting Point 65-69 °C[8][10]
CAS Number 53939-30-3[8]

The Strategic Advantage: Orthogonal Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its three key functional groups. This "orthogonality" allows for a stepwise and controlled elaboration of the molecular scaffold.

Caption: Reactivity sites of this compound.

C5-Bromo Position: The Gateway to Diversity

The bromine atom at the 5-position is the most versatile handle for introducing molecular diversity. It is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. In the hierarchy of halide reactivity for such reactions, the C-Br bond is significantly more reactive than the C-Cl bond (I > Br > Cl).[11][12] This allows for selective functionalization at the C5 position while preserving the chlorine at C2 for subsequent manipulations.

C2-Chloro Position: The Hinge-Binding Anchor

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine ring nitrogen.[13] This position is ideal for the introduction of amine functionalities, which are critical for forming hydrogen bond interactions with the hinge region of the kinase active site—a key feature of many Type I and Type II kinase inhibitors.

C4-Hydroxyl Group: The Modulator

The hydroxyl group at the 4-position offers an additional site for modification, typically through O-alkylation or O-arylation. This position is often exploited to fine-tune the physicochemical properties of the final compound, such as solubility, metabolic stability, and cell permeability, which are crucial for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles.

Core Synthetic Protocols

The following protocols are generalized methodologies that can be adapted and optimized for specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the C5-bromo position of this compound.[11][14]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Steps:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).[3][15]

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).[11][15]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane and water in a 4:1 v/v ratio).[11][14]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][15]

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloropyridin-4-ol intermediate.[13]

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[16][17][18] This protocol outlines the selective amination at the C5-bromo position.

Detailed Steps:

  • Preparation: In a glovebox or under a stream of argon, add the this compound (1.0 equivalent), the desired amine (1.2 equivalents), a suitable base (e.g., sodium tert-butoxide, 1.4 equivalents), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a bulky phosphine ligand like XPhos) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter through a pad of celite to remove the palladium catalyst, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol is typically performed after the C5-position has been functionalized. The electron-withdrawing group at C5 enhances the electrophilicity of the C2-position, facilitating the SNAr reaction.

Detailed Steps:

  • Preparation: Dissolve the 5-substituted-2-chloropyridin-4-ol intermediate (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the desired amine (1.5-2.0 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0-3.0 equivalents).

  • Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The systematic application of the protocols described above allows for a thorough exploration of the SAR.[7][19][20][21][22]

PositionModificationRationale/Expected Impact
C5 Introduction of diverse aryl and heteroaryl groups via Suzuki coupling.Probes the solvent-exposed region of the ATP binding pocket, influencing selectivity and potency. Can be used to introduce vectors for improved physicochemical properties.
C2 Installation of a variety of primary and secondary amines via SNAr.Crucial for establishing key hydrogen bond interactions with the kinase hinge region, a primary determinant of binding affinity.
C4 Alkylation or arylation of the hydroxyl group.Modulates solubility, metabolic stability, and can be used to displace water molecules in the active site for enhanced potency.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its orthogonal reactivity allows for the efficient and modular construction of diverse chemical libraries, facilitating the rapid exploration of structure-activity relationships. The protocols outlined in this document provide a robust foundation for researchers in medicinal chemistry and drug development to leverage the full potential of this versatile intermediate in their quest for new and effective targeted therapies.

References

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Application Notes and Protocols for the N-arylation of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Pyridinones

N-aryl pyridinone scaffolds are critical structural motifs in a multitude of pharmacologically active compounds and functional materials. The strategic introduction of an aryl substituent onto the nitrogen atom of the pyridinone core can profoundly influence the molecule's biological activity, solubility, and pharmacokinetic properties. The substrate, 5-bromo-2-chloropyridin-4-ol, is a particularly valuable starting material, offering multiple reaction sites for selective functionalization. This guide provides a comprehensive overview and detailed protocols for its N-arylation, focusing on two of the most powerful and versatile methods in modern organic synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Chemical Principles and Mechanistic Considerations

The N-arylation of this compound involves the formation of a carbon-nitrogen (C-N) bond between the pyridinone nitrogen and an aryl group. This transformation can be effectively achieved using transition metal catalysis.

Tautomerism of this compound

It is crucial to recognize that this compound exists in equilibrium with its pyridin-4-one tautomer. Under the basic reaction conditions typically employed for N-arylation, the pyridin-4-one form is favored, and the deprotonated pyridinone acts as the nucleophile.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its remarkable functional group tolerance and broad substrate scope.[1] The catalytic cycle, which is widely accepted, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyridinone, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[2]

The choice of ligand is paramount to the success of this reaction, especially with challenging heterocyclic substrates.[3] Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.[1]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring stoichiometric amounts of copper and high temperatures.[4] However, modern advancements have led to the development of catalytic systems that operate under milder conditions. The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then undergoes reaction with the aryl halide.[4][5]

Recommended Protocols

Herein, we present detailed, step-by-step protocols for the N-arylation of this compound using both Palladium and Copper catalysis.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is generally preferred for its milder conditions and broader substrate scope. The selection of the ligand is critical and may require optimization depending on the specific aryl halide used.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a desiccator.
Aryl Halide (e.g., Bromobenzene)AnhydrousCommercially AvailableThe choice of halide (I, Br, Cl) will affect reactivity.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableA common Pd(0) precursor.
XantphosLigand GradeCommercially AvailableA bulky bisphosphine ligand suitable for many cross-couplings.[3]
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableA strong, non-nucleophilic base. Handle in a glovebox.[2]
TolueneAnhydrousCommercially AvailableDegas with argon or nitrogen before use.

Experimental Procedure:

  • Preparation: In a glovebox, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.[6]

  • Inert Atmosphere: Seal the vial with a septum cap, remove it from the glovebox, and place it on a magnetic stir plate.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-5-bromo-2-chloropyridin-4-one.[7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[6]

  • Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle.

  • Bulky Ligand (Xantphos): The use of a bulky, electron-rich ligand like Xantphos promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Strong, Non-nucleophilic Base (NaOtBu): A strong base is required to deprotonate the pyridin-4-ol. A non-nucleophilic base is chosen to avoid competing reactions with the aryl halide.[2]

Visualization of the Buchwald-Hartwig Workflow:

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add Reagents: - this compound - Aryl Halide - Pd₂(dba)₃ - Xantphos - NaOtBu Solvent Add Degassed Toluene Reagents->Solvent Heat Heat to 100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with NH₄Cl(aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure N-Aryl Product Purify->Product

Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol provides a valuable alternative to palladium-catalyzed methods, particularly for specific substrate combinations or when cost is a primary concern.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a desiccator.
Aryl Halide (e.g., Iodobenzene)Reagent GradeCommercially AvailableAryl iodides are generally more reactive in Ullmann couplings.[4]
Copper(I) Iodide (CuI)≥99%Commercially AvailableA common and effective copper catalyst.
L-Proline≥99%Commercially AvailableAn inexpensive and effective ligand for copper-catalyzed couplings.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableA common base for Ullmann reactions.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableA polar, aprotic solvent suitable for Ullmann reactions.

Experimental Procedure:

  • Preparation: To a reaction flask, add this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Flush the flask with argon or nitrogen.

  • Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Aryl Iodide: Aryl iodides are typically more reactive than bromides or chlorides in Ullmann-type reactions.[4]

  • L-Proline as Ligand: L-proline and its derivatives have been shown to be effective and inexpensive ligands that can accelerate copper-catalyzed N-arylation reactions, likely by forming a soluble copper complex.[8]

  • Polar Aprotic Solvent (DMSO): A high-boiling, polar solvent is often necessary to facilitate the reaction and ensure the solubility of the reagents.[4]

  • Higher Temperature: Traditional and many modern Ullmann reactions require higher temperatures compared to their palladium-catalyzed counterparts to achieve reasonable reaction rates.[4]

Visualization of the Ullmann Reaction Mechanism:

Ullmann_Mechanism CuI Cu(I) Catalyst CuAmide Cu(I)-Pyridone Intermediate CuI->CuAmide + Pyridone⁻ Pyridone Deprotonated Pyridinone Pyridone->CuAmide ArylHalide Ar-X CuIII Cu(III) Intermediate ArylHalide->CuIII Product N-Aryl Product CuX Cu(I)X CuAmide->CuIII + Ar-X (Oxidative Addition) CuIII->Product Reductive Elimination CuIII->CuX

Caption: A simplified representation of the Ullmann N-arylation catalytic cycle.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature, poor quality solvent/reagents.Ensure an inert atmosphere, use freshly opened anhydrous solvent, increase temperature, or screen different bases (e.g., K₃PO₄, Cs₂CO₃).[2] For Buchwald-Hartwig, consider a different ligand (e.g., RuPhos, BrettPhos).[3]
Side Product Formation (e.g., O-arylation) Reaction conditions favoring O-arylation.While N-arylation is generally favored for pyridin-4-ones, O-arylation can sometimes be competitive. Screening different solvents and bases can modulate the N/O selectivity.
Dehalogenation of Starting Material Reductive side reactions.Ensure the absence of reducing agents. If using a Pd catalyst, ensure the ligand properly stabilizes the active species.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them with care in an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.[7]

References

  • BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC.
  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions | Request PDF.
  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature.
  • ResearchGate. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates | Request PDF.
  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

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The Strategic Application of 5-Bromo-2-chloropyridin-4-ol in the Synthesis of Next-Generation Agrochemicals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of enhanced crop protection solutions has positioned substituted pyridine intermediates as foundational pillars in the discovery and development of novel agrochemicals. Among these, 5-Bromo-2-chloropyridin-4-ol stands out as a highly functionalized scaffold, offering multiple reaction sites for the synthesis of complex and potent active ingredients. While direct literature on the extensive application of this specific molecule is emerging, its inherent chemical architecture—a pyridine ring bearing a hydroxyl group and two distinct halogen atoms—presents a versatile platform for creating a new generation of herbicides and fungicides.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in agrochemical synthesis. By leveraging established principles of pyridine chemistry, we will explore plausible synthetic pathways, provide detailed experimental protocols for key transformations, and elucidate the rationale behind these methodologies.

Understanding the Reactivity Landscape of this compound

The synthetic utility of this compound is dictated by the differential reactivity of its three key functional groups: the 2-chloro, 5-bromo, and 4-hydroxyl substituents. The pyridine ring, being electron-deficient, activates the halogen atoms towards nucleophilic substitution.[1]

  • The 2-Chloro Position: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The adjacent ring nitrogen atom provides strong activation, making it a prime site for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates. This reaction is fundamental in building the core structures of many bioactive molecules.[2][3]

  • The 5-Bromo Position: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This chemoselectivity allows for the regioselective formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties, a common strategy in the design of modern agrochemicals.[5][6]

  • The 4-Hydroxyl Group: The hydroxyl group can be a handle for further functionalization, such as etherification, or it can be a key pharmacophoric feature in the final active ingredient. Hydroxypyridine motifs are present in a number of fungicidal compounds.[7][8] Its presence can also influence the electronic properties of the pyridine ring, thereby modulating the reactivity of the halogen substituents.

This differential reactivity allows for a stepwise and controlled functionalization of the pyridine scaffold, providing a powerful tool for the synthesis of diverse and complex agrochemical candidates.

Hypothetical Application in the Synthesis of a Pyridine-Based Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that act by disrupting the fungal respiratory chain.[9][10] Many modern SDHIs feature a pyridine carboxamide core. The following section outlines a plausible synthetic route to a hypothetical SDHI fungicide starting from this compound.

Synthetic Workflow Overview

The proposed synthesis involves a three-step sequence:

  • Selective Suzuki-Miyaura Coupling: Introduction of an aryl group at the 5-position.

  • Nucleophilic Aromatic Substitution: Displacement of the 2-chloro substituent with a suitable amine.

  • Amide Coupling: Formation of the final carboxamide linkage.

G A This compound B Step 1: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) A->B C Intermediate 1 (5-Aryl-2-chloropyridin-4-ol) B->C D Step 2: Nucleophilic Aromatic Substitution (Amine nucleophile, base) C->D E Intermediate 2 (5-Aryl-2-aminopyridin-4-ol) D->E F Step 3: Amide Coupling (Carboxylic acid, coupling agent) E->F G Final Product (Pyridine-Based SDHI Fungicide) F->G

Caption: Proposed synthetic workflow for a pyridine-based SDHI fungicide.

Experimental Protocols

Step 1: Synthesis of 5-Aryl-2-chloropyridin-4-ol via Suzuki-Miyaura Coupling

  • Causality: This step leverages the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling.[4] The choice of a mild base like potassium carbonate is to avoid potential side reactions involving the hydroxyl group.

ParameterValue/ConditionSource
Reactants This compound (1.0 eq), Arylboronic acid (1.2 eq)[5]
Catalyst Pd(PPh₃)₄ (3 mol%)[5]
Base K₂CO₃ (2.0 eq)[4]
Solvent 1,4-Dioxane/Water (4:1)[5]
Temperature 90 °C[5]
Time 12-16 hours[5]
Typical Yield 75-90%[5]

Protocol:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Step 2: Synthesis of 5-Aryl-2-aminopyridin-4-ol via Nucleophilic Aromatic Substitution

  • Causality: The 2-chloro position is activated for SNAr by the ring nitrogen.[2] The reaction is typically carried out at elevated temperatures to overcome the activation barrier of disrupting the aromaticity of the pyridine ring.[3]

ParameterValue/ConditionSource
Reactants 5-Aryl-2-chloropyridin-4-ol (1.0 eq), Amine (1.5 eq)[2]
Base K₂CO₃ or Et₃N (2.0 eq)[2]
Solvent DMF or NMP[2]
Temperature 120-150 °C[2]
Time 8-12 hours[2]
Typical Yield 60-85%[2]

Protocol:

  • In a sealed tube, combine 5-Aryl-2-chloropyridin-4-ol, the desired amine, and the base in the solvent.

  • Heat the mixture to 120-150 °C for 8-12 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by recrystallization or column chromatography.

Potential Application in the Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

PPO inhibitors are a class of herbicides that interfere with chlorophyll biosynthesis in susceptible plants.[11] Certain pyridine-based structures have shown PPO-inhibiting activity. This compound could serve as a precursor for such herbicides.

Synthetic Workflow Overview

A potential route could involve an initial nucleophilic substitution followed by an ether synthesis.

G A This compound B Step 1: Nucleophilic Aromatic Substitution (Amine nucleophile, base) A->B C Intermediate 1 (5-Bromo-2-aminopyridin-4-ol) B->C D Step 2: Williamson Ether Synthesis (Alkyl halide, base) C->D E Final Product (Pyridine-Based PPO Inhibitor) D->E

Caption: Proposed synthetic workflow for a pyridine-based PPO inhibitor.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-aminopyridin-4-ol via Nucleophilic Aromatic Substitution

  • Causality: Similar to the SDHI synthesis, this step utilizes the reactivity of the 2-chloro position for SNAr.

ParameterValue/ConditionSource
Reactants This compound (1.0 eq), Amine (1.5 eq)[2]
Base K₂CO₃ (2.0 eq)[2]
Solvent DMF[2]
Temperature 130 °C[2]
Time 10 hours[2]
Typical Yield 65-80%[2]

Protocol:

  • Combine this compound, the amine, and potassium carbonate in DMF in a sealed vessel.

  • Heat the reaction mixture at 130 °C for 10 hours.

  • After cooling, pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Step 2: Synthesis of the Final PPO Inhibitor via Williamson Ether Synthesis

  • Causality: The hydroxyl group can be deprotonated with a suitable base to form a nucleophilic alkoxide, which then displaces a halide in an SN2 reaction.

ParameterValue/ConditionSource
Reactants 5-Bromo-2-aminopyridin-4-ol (1.0 eq), Alkyl halide (1.1 eq)General Knowledge
Base NaH (1.2 eq) or K₂CO₃ (2.0 eq)General Knowledge
Solvent Anhydrous DMF or AcetoneGeneral Knowledge
Temperature Room Temperature to 60 °CGeneral Knowledge
Time 4-8 hoursGeneral Knowledge
Typical Yield 70-95%General Knowledge

Protocol:

  • To a solution of 5-Bromo-2-aminopyridin-4-ol in the anhydrous solvent, add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, and dry.

  • Remove the solvent under reduced pressure and purify the product as needed.

Conclusion

This compound represents a highly promising, albeit under-documented, intermediate for the synthesis of novel agrochemicals. Its trifunctional nature allows for a range of selective chemical transformations, making it an ideal starting point for the creation of diverse molecular libraries for high-throughput screening. The proposed synthetic pathways for SDHI fungicides and PPO-inhibiting herbicides, based on well-established reaction principles, serve as a testament to the versatility of this scaffold. By applying the principles and protocols outlined in this guide, researchers in the agrochemical field can unlock the potential of this compound and related structures to develop the next generation of effective and sustainable crop protection agents.

References

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Palladium-catalyzed cross-coupling of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloropyridin-4-ol

Authored by a Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the selective functionalization of this compound. The strategic application of palladium-catalyzed cross-coupling reactions to this versatile building block enables the synthesis of a diverse array of substituted pyridin-4-ol derivatives, which are prominent scaffolds in drug discovery and materials science.[1][2][3]

Introduction: The Strategic Value of this compound

Substituted pyridin-4-ol and its tautomeric form, 4-pyridone, are privileged heterocyclic motifs found in numerous biologically active compounds and functional materials.[1][4] The presence of two distinct halogen atoms on the pyridine ring of this compound offers an exceptional opportunity for sequential and site-selective functionalization. This dual reactivity allows for the controlled, stepwise introduction of different molecular fragments, making it an invaluable intermediate for building molecular complexity.

The core challenge and opportunity when working with this substrate lies in controlling the chemoselectivity of the cross-coupling reaction. The inherent differences in the carbon-halogen bond strengths provide a reliable handle for achieving this selectivity.

Pillar 1: Understanding Chemoselectivity and Tautomerism

The Reactivity Hierarchy of Aryl Halides

The success of selective cross-coupling hinges on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The generally accepted order of reactivity for this step is:

C–I > C–Br > C–OTf > C–Cl

This principle dictates that the C-Br bond at the 5-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 2-position under typical palladium-catalyzed conditions.[7][8][9] This allows for a high degree of selectivity for functionalization at the C5 position while leaving the C2 chloro-substituent available for subsequent transformations under more forcing conditions.[10]

The Role of Tautomerism

It is crucial to recognize that this compound exists in a tautomeric equilibrium with its 4-pyridone form. This equilibrium can be influenced by solvent, pH, and temperature. While the pyridinol form is often drawn, the 4-pyridone tautomer is generally favored in solution and can influence the electronic properties and reactivity of the heterocyclic ring.[4]

Caption: Tautomerism of the starting material.

Pillar 2: The Palladium Catalytic Cycle: A Mechanistic Overview

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. A deep understanding of this mechanism is essential for troubleshooting and optimizing reactions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially C5-Br), forming a Pd(II) complex.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C, C-N, or C-S bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)-L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_trans_complex Ar-Pd(II)(R)-L₂ transmetalation->pd_trans_complex reductive_elimination Reductive Elimination pd_trans_complex->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product arx Ar-X (this compound) arx->oxidative_addition rm R-M (Coupling Partner) rm->transmetalation

Caption: The generalized palladium cross-coupling cycle.

Pillar 3: Application Protocols for Selective C5-Functionalization

The following protocols provide robust starting points for the selective coupling at the C5-Br position. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern medicinal chemistry.[9][12][13]

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.).[12][14]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium precatalyst and ligand (e.g., Pd₂(dba)₃, 2 mol% with XPhos, 4 mol%).[14]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent(s) via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[12][14]

  • Reaction: Stir the mixture at the desired temperature (typically 80–100 °C) and monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

ParameterRecommended ConditionsRationale & Notes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, a more active catalyst system with a bulky, electron-rich ligand like XPhos is recommended.[14]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)An inorganic base is required to activate the boronic acid for the transmetalation step.[15] K₃PO₄ is often effective for heteroaryl halides.[14]
Solvent 1,4-Dioxane/Water (4:1), DMF, TolueneA polar aprotic solvent, often with water as a co-solvent, is used to dissolve the various reagents.[16] Degassing is critical to prevent catalyst oxidation.
Temperature 80–100 °CSufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions.

The Buchwald-Hartwig amination provides a powerful and general method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8][17][18]

Experimental Protocol:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., BINAP or XPhos, 3-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.) to a dry Schlenk flask.[14]

  • Reagent Addition: Add the this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Seal the vessel and stir at the desired temperature (e.g., 80–110 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

ParameterRecommended ConditionsRationale & Notes
Palladium/Ligand Pd₂(dba)₃ / BINAP or XPhos (2-4 mol%)Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step, which is often rate-limiting for C-N bond formation.[11][19]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[11]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous conditions are critical as water can interfere with the strong base and the catalytic cycle.
Temperature 80–110 °CHigher temperatures are often needed compared to Suzuki couplings to promote the reaction, especially with less nucleophilic amines.

The Sonogashira coupling is the premier method for synthesizing arylalkynes, providing access to linear, rigid structures often used as linkers or pharmacophores.[20][21]

Experimental Protocol:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[7]

  • Inert Atmosphere: Flush the flask thoroughly with an inert gas.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPEA, 2.0–3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C). The reaction is often exothermic. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting residue by flash column chromatography.

ParameterRecommended ConditionsRationale & Notes
Catalyst System Pd(PPh₃)₄ (2-5 mol%) / CuI (5-10 mol%)This is the classic Sonogashira system. Palladium catalyzes the main cross-coupling, while the copper co-catalyst facilitates the activation of the alkyne.[20][22]
Base Et₃N, DIPEA (2-3 equiv.)The amine serves as both the base to deprotonate the alkyne and often as a solvent or co-solvent.[7]
Solvent DMF, THF, AcetonitrileA polar aprotic solvent is typically used to ensure solubility of all components.
Temperature 25–80 °CMany Sonogashira couplings can proceed efficiently at or slightly above room temperature.[7]
Pillar 4: Strategic Workflow & Sequential Functionalization

The inherent reactivity difference between the C5-Br and C2-Cl positions enables a powerful synthetic strategy. After the initial selective coupling at C5, the resulting 5-substituted-2-chloropyridin-4-ol can be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C2 position. This iterative approach provides a divergent route to complex, di-substituted pyridine scaffolds from a single, common intermediate.

G cluster_c5 Step 1: Selective C5 Coupling cluster_c2 Step 2: Optional C2 Coupling start This compound c5_coupling Suzuki, Buchwald-Hartwig, or Sonogashira Reaction (Milder Conditions) start->c5_coupling intermediate 5-Substituted-2-chloropyridin-4-ol (Key Intermediate) c5_coupling->intermediate c2_coupling Suzuki or Buchwald-Hartwig (Forcing Conditions, e.g., Bulky Ligands, Higher Temp.) intermediate->c2_coupling final_product 2,5-Disubstituted Pyridin-4-ol (Final Product) c2_coupling->final_product

Caption: Strategic workflow for sequential cross-coupling.

References

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Org. Chem. 2022.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules 2023.
  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate.
  • Application Notes and Protocols: The Role of Pyridin-4-ol in Developing Materials with Novel Optical Properties. Benchchem.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • 4-Amino-2-chloropyridine: Application, Synthesis. ChemicalBook.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Role of Pyridine Intermediates in Modern Drug Discovery. Dakenchem.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.

Sources

Large-scale synthesis of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 5-Bromo-2-chloropyridin-4-ol

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a versatile synthetic intermediate, its pyridine core, substituted with a bromine atom, a chlorine atom, and a hydroxyl group, offers multiple reactive sites for the construction of more complex molecular architectures. These features make it a valuable building block in the discovery of novel therapeutic agents and crop protection agents, where the incorporation of such scaffolds can enhance biological activity, binding affinity, or metabolic stability.[1][2]

This application note provides a comprehensive, technically detailed guide for the large-scale synthesis of this compound. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and robustness. We will detail a reliable two-step synthetic pathway, explain the rationale behind procedural choices, and provide in-depth protocols for synthesis and characterization.

Synthetic Strategy and Rationale

The selected synthetic route proceeds in two distinct stages, starting from the commercially available 2-chloro-4-methoxypyridine. This pathway was chosen for its high efficiency, use of readily available reagents, and scalability.

  • Electrophilic Bromination: The first step involves the regioselective bromination of 2-chloro-4-methoxypyridine at the C-5 position. The methoxy group at C-4 is a strong activating group, directing the electrophilic attack to the ortho position (C-5), which is sterically accessible. N-Bromosuccinimide (NBS) is employed as the brominating agent in concentrated sulfuric acid. This system is highly effective for the bromination of electron-rich pyridine rings.

  • O-Demethylation: The second step is the cleavage of the aryl methyl ether in the intermediate, 5-Bromo-2-chloro-4-methoxypyridine, to yield the target pyridinol. For large-scale applications, several demethylation reagents were considered, including boron tribromide (BBr₃) and various thiolate systems.[1][3] However, hydrobromic acid (HBr) in acetic acid was selected as the optimal reagent.[1][4] This classic method is not only cost-effective but also robust and procedurally straightforward for industrial-scale operations, despite requiring elevated temperatures.[5][6]

Reaction_Scheme A 2-Chloro-4-methoxypyridine B 5-Bromo-2-chloro-4-methoxypyridine A->B  Step 1: Bromination NBS, H₂SO₄ 0°C to 55°C C This compound B->C  Step 2: Demethylation HBr, Acetic Acid Reflux

Caption: Overall synthetic scheme for this compound.

Materials and Equipment

Materials Grade Supplier
2-Chloro-4-methoxypyridine≥98%Standard Supplier
N-Bromosuccinimide (NBS)≥99%Standard Supplier
Sulfuric Acid (H₂SO₄)95-98%Standard Supplier
Hydrobromic Acid (HBr)48% in H₂OStandard Supplier
Acetic Acid (AcOH)Glacial, ≥99.7%Standard Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Supplier
Chloroform (CHCl₃)ACS GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard Supplier
Deionized WaterN/AIn-house

Equipment:

  • Jacketed glass reactor (size appropriate for scale) with overhead mechanical stirrer, temperature probe, and condenser.

  • Addition funnel for controlled liquid addition.

  • Heating/cooling circulator.

  • pH meter or pH strips.

  • Large-scale separatory funnel or extraction vessel.

  • Rotary evaporator.

  • Vacuum filtration apparatus.

  • Standard laboratory glassware.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine

This protocol is adapted for a 100g scale synthesis.

  • Reactor Setup: Equip a 2 L jacketed reactor with an overhead stirrer, temperature probe, and an addition funnel. Cool the reactor jacket to 0-5°C using a circulator.

  • Charging Reagents: To the cooled reactor, carefully add concentrated sulfuric acid (650 mL). Begin stirring and ensure the temperature is stable at ~0°C.

  • Substrate Addition: Slowly add 2-chloro-4-methoxypyridine (133 g, 0.926 mol) to the sulfuric acid, ensuring the internal temperature does not exceed 10°C.

  • NBS Addition: Once the substrate is fully dissolved, add N-bromosuccinimide (165 g, 0.926 mol) in small portions over 1-2 hours. Maintain the internal temperature below 5°C throughout the addition to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes. Then, gradually raise the temperature to 55°C and maintain it for 3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reactor to 10°C. In a separate, larger vessel (e.g., 10 L), prepare a mixture of ice and water (5 kg). Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This is a highly exothermic quench; control the rate of addition to keep the quench vessel temperature below 25°C.

  • Neutralization and Extraction: Adjust the pH of the aqueous mixture to ~8-9 by slowly adding a 50% aqueous sodium hydroxide solution. The temperature will increase; use an ice bath to maintain it below 30°C. Extract the resulting slurry with chloroform (3 x 1 L).

  • Work-up and Isolation: Combine the organic layers, wash with saturated brine (1 L), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 5-bromo-2-chloro-4-methoxypyridine as a white solid.

Part 2: Synthesis of this compound
  • Reactor Setup: Charge the 2 L reactor with the 5-Bromo-2-chloro-4-methoxypyridine (e.g., 100 g, 0.44 mol) obtained from Part 1.

  • Reagent Addition: Add glacial acetic acid (400 mL) and 48% aqueous hydrobromic acid (400 mL).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath. The product may begin to precipitate.

  • Neutralization: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or a 20% sodium hydroxide solution until the pH is approximately 7-8. Be cautious as significant CO₂ evolution will occur if using bicarbonate.

  • Isolation: The solid product is collected by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield this compound.

Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Demethylation A Charge H₂SO₄ and 2-Chloro-4-methoxypyridine to Reactor @ 0°C B Portion-wise addition of NBS A->B C Reaction at 55°C (Monitor by HPLC) B->C D Quench on Ice-Water C->D E Neutralize (NaOH) & Extract (CHCl₃) D->E F Isolate & Purify Intermediate E->F G Charge Intermediate, HBr, and AcOH to Reactor F->G Proceed with dried intermediate H Reflux Reaction (Monitor by HPLC) G->H I Cool & Neutralize H->I J Filter & Wash Product I->J K Dry Final Product J->K L This compound K->L Final QC Analysis

Sources

Application Note & Protocols: The Strategic Utility of 5-Bromo-2-chloropyridin-4-ol in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-chloropyridin-4-ol is a trifunctional heterocyclic building block that offers a powerful platform for the synthesis of diverse and complex molecular architectures. Its distinct reactive sites—a nucleophilic substitution-prone C2-chloro group, a cross-coupling-ready C5-bromo group, and a modifiable C4-hydroxyl group (existing in tautomeric equilibrium with its pyridin-4-one form)—provide chemists with an orthogonal "handle" system for sequential and regioselective functionalization. This guide details field-proven protocols and explains the underlying chemical principles for leveraging this versatile reagent in the construction of novel heterocycles, with a particular focus on scaffolds relevant to medicinal chemistry and drug discovery.

Introduction: The Strategic Advantage of Orthogonal Functionalization

The pyridin-4-one core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of halogen atoms at the C2 and C5 positions, as seen in this compound, transforms a simple core into a high-value starting material. The significant difference in reactivity between the C-Cl bond at the electron-deficient C2 position and the C-Br bond at the C5 position is the cornerstone of its synthetic utility.

  • C2-Position (Chloro): Highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.

  • C5-Position (Bromo): Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon and nitrogen substituents.

  • C4-Position (Hydroxyl/Oxo): Offers opportunities for O-alkylation, O-acylation, or conversion to a triflate, turning it into another coupling site.

This inherent orthogonality allows for a predictable and controlled sequence of reactions, minimizing the need for complex protecting group strategies and enabling the efficient generation of molecular diversity.

Core Application: Sequential Cross-Coupling and Nucleophilic Substitution

A common and highly effective strategy involves a two-step sequence: (1) a palladium-catalyzed cross-coupling reaction at the C5-bromo position, followed by (2) a nucleophilic aromatic substitution at the C2-chloro position. This approach leverages the greater reactivity of the C-Br bond in typical cross-coupling conditions compared to the C-Cl bond.

Workflow: Sequential Functionalization Strategy

A This compound B Step 1: Pd-Catalyzed Cross-Coupling A->B  R-B(OH)2 (Suzuki)  R-C≡CH (Sonogashira)  R2NH (Buchwald-Hartwig) C 5-Aryl/Alkynyl-2-chloropyridin-4-ol B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) C->D  Nu-H (e.g., R'NH2, R'OH)  Base, Heat E 5-Aryl/Alkynyl-2-(amino/alkoxy)pyridin-4-ol (Final Product) D->E

Caption: Sequential functionalization of this compound.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C5-bromo position with a boronic acid or ester derivative. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Rationale (E-E-A-T): The use of a palladium catalyst like Pd(dppf)Cl2 is common because the dppf ligand is bulky and electron-rich, which promotes the oxidative addition step (the rate-limiting step for C-Br bonds) and facilitates the reductive elimination to form the product. A weak inorganic base like Na2CO3 or K2CO3 is sufficient to activate the boronic acid without promoting hydrolysis of the C2-chloro group.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, ~0.1 M concentration relative to the starting material). Finally, add the palladium catalyst, Pd(dppf)Cl2 (0.03 eq.).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-chloropyridin-4-ol product.

EntryArylboronic AcidCatalyst (mol%)Yield (%)
1Phenylboronic acidPd(dppf)Cl2 (3%)92%
24-Methoxyphenylboronic acidPd(dppf)Cl2 (3%)88%
33-Pyridylboronic acidPd(dppf)Cl2 (3%)85%
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Following the C5-functionalization, the C2-chloro group can be readily displaced by a variety of nucleophiles. This reaction is typically thermally promoted and may require a base if the nucleophile is an amine or alcohol.

Rationale (E-E-A-T): The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing pyridinic nitrogen. The reaction is often performed at elevated temperatures to overcome the activation energy barrier. Using a high-boiling point polar aprotic solvent like DMSO or NMP can facilitate the reaction and help solubilize the reagents.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a sealed vial or pressure tube, combine the 5-aryl-2-chloropyridin-4-ol intermediate (1.0 eq.), the desired amine (e.g., morpholine, 2.0-3.0 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.) if the amine salt is used or to scavenge the HCl byproduct.

  • Solvent Addition: Add a suitable solvent such as DMSO or NMP (~0.2 M concentration).

  • Reaction: Seal the vessel tightly and heat the mixture to 120-150 °C for 6-24 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate. The product will typically precipitate or can be extracted into the organic layer.

  • Purification: If a precipitate forms, it can be collected by filtration, washed with water and a non-polar solvent like diethyl ether, and dried. If extraction is performed, the organic layer should be washed with brine, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Advanced Strategies and Alternative Pathways

While the sequence described above is common, the reactivity of this compound allows for alternative synthetic routes.

Reversing the Order

In some cases, the SNAr reaction at the C2-position can be performed first. This may be advantageous if the nucleophile is sensitive to the conditions of the subsequent cross-coupling reaction.

Workflow: Alternative Functionalization Pathway

A This compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B  Nu-H (e.g., R'NH2, R'OH)  Base, Heat C 5-Bromo-2-(amino/alkoxy)pyridin-4-ol B->C D Step 2: Pd-Catalyzed Cross-Coupling C->D  R-B(OH)2 (Suzuki)  R-C≡CH (Sonogashira) E 5-Aryl/Alkynyl-2-(amino/alkoxy)pyridin-4-ol (Final Product) D->E

Caption: Alternative SNAr-first functionalization pathway.

O-Alkylation of the Pyridin-4-one

The hydroxyl group can be alkylated under basic conditions (e.g., using NaH or K2CO3) with an alkyl halide (e.g., methyl iodide, benzyl bromide). This modification can be used to block the hydroxyl group, improve solubility, or introduce a key pharmacophore feature. This step can be performed at any stage of the synthesis, provided the reagents are compatible.

Conclusion

This compound is a superbly versatile building block for constructing novel heterocyclic systems. The predictable, orthogonal reactivity of its three functional handles provides a clear and efficient path for generating libraries of complex molecules. By understanding the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can strategically design and execute syntheses to access novel chemical matter for applications in drug discovery, agrochemicals, and materials science. The protocols outlined in this guide provide a reliable foundation for exploring the rich chemistry of this valuable reagent.

References

This section would be populated with actual references from scientific literature if this were a real-world document. The provided protocols are based on established, general chemical principles for these reaction types.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloropyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable chemical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthetic workflow effectively.

Overview of a Common Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. A common and effective route begins with 2-amino-4-chloropyridine, proceeds through a key brominated intermediate, and concludes with a diazotization-hydrolysis sequence to install the 4-hydroxyl group. The dual halogenated nature of the final product makes it a versatile building block in medicinal chemistry and organic synthesis.[1]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Hydrolysis A 2-Amino-4-chloropyridine B 5-Bromo-2-amino-4-chloropyridine A->B  NBS, CH2Cl2, 0 °C C [Diazonium Salt Intermediate] B->C  NaNO2, aq. H2SO4, < 0 °C D This compound C->D  H2O, Heat

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield for the synthesis of this compound?

A realistic overall yield for this three-step synthesis typically ranges from 50% to 65%. The bromination step can be very efficient, often exceeding 85% yield.[2] However, the diazotization and subsequent hydrolysis steps are highly sensitive to reaction conditions, and yield losses are most common here due to the instability of the diazonium salt intermediate.

Q2: Are there alternative starting materials?

While 2-amino-4-chloropyridine is a common and cost-effective starting material, other precursors could be considered. For instance, routes starting from 2,4-dihydroxypyridine would require selective halogenation, which can present significant regioselectivity challenges. The chosen route starting from 2-amino-4-chloropyridine offers a reliable and scalable method where the directing effects of the amino group facilitate a highly selective bromination at the C5 position.

Q3: What are the most critical control points in the entire synthesis?

There are three critical control points:

  • Temperature during Bromination: Maintaining the temperature at or below 0 °C during the addition of N-Bromosuccinimide (NBS) is crucial to prevent the formation of over-brominated byproducts.[2]

  • Temperature during Diazotization: This is the most critical step. The temperature must be strictly maintained below 0 °C to prevent the premature decomposition of the highly reactive diazonium salt.

  • Rate of Sodium Nitrite Addition: The slow, controlled addition of the sodium nitrite solution ensures that the local concentration of nitrous acid remains low, minimizing side reactions such as nitrosation of the starting amine and unwanted coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Yield in Electrophilic Bromination

Q: My yield for the bromination of 2-amino-4-chloropyridine to 5-bromo-2-amino-4-chloropyridine is below 80%. What is causing this and how can I fix it?

A: A low yield in this step is typically due to one of three factors: reagent quality, temperature mismanagement, or incomplete reaction.

  • Causality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light, leading to a lower concentration of the active brominating species. Furthermore, pyridine's activated ring system can undergo multiple brominations if the reaction temperature is not adequately controlled or if excess NBS is used.

  • Solutions & Protocol:

    • Verify Reagent Quality: Use freshly opened or recrystallized NBS. Ensure your solvent (e.g., Dichloromethane) is anhydrous.

    • Strict Temperature Control: Cool the reaction vessel to 0 °C in an ice-water bath before adding NBS.

    • Controlled Reagent Addition: Add the NBS portion-wise over 20-30 minutes to avoid temperature spikes from the exothermic reaction.

    • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction is typically complete within 30-60 minutes after the final addition of NBS.[2]

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature0 °CMinimizes byproduct formation.
NBS Stoichiometry 1.1 eq1.05 eqPrevents over-bromination.
Addition Method Single PortionPortion-wise over 30 minImproves temperature control.
Problem Area 2: Inefficient Diazotization and Hydrolysis

Q: I'm seeing a lot of dark-colored byproducts and getting a very low yield of the final this compound after the diazotization step. What's going wrong?

A: This is the most challenging part of the synthesis. The diazonium salt of the brominated aminopyridine is unstable and prone to decomposition and side reactions if not handled correctly.

  • Causality: Diazonium salts can decompose into a variety of products. If the temperature rises above 5 °C, the C-N bond can cleave prematurely, leading to a complex mixture. Furthermore, the diazonium salt can act as an electrophile and react with the unreacted parent amine to form colored azo compounds, which are common impurities.

  • Solutions & Protocol:

    • Improve Temperature Control: Use a salt-ice bath or a cryocooler to maintain an internal reaction temperature between -5 °C and 0 °C.

    • Optimize Acid Concentration: The reaction is typically run in a strong aqueous acid like sulfuric acid. This protonates the remaining starting amine, deactivating it towards azo coupling.

    • Slow Addition of NaNO₂: Prepare a solution of sodium nitrite in water and add it dropwise via an addition funnel, keeping a close watch on the thermometer.

    • Controlled Hydrolysis: Once the diazotization is complete (indicated by a starch-iodide paper test for excess nitrous acid), the hydrolysis should be performed by gently warming the reaction mixture. Do not heat aggressively, as this can promote charring and decomposition. A controlled warming to 40-50 °C is often sufficient.

G Start Low Yield in Final Step CheckTemp Was Temp < 0°C during Diazotization? Start->CheckTemp CheckAddition Was NaNO2 added slowly? CheckTemp->CheckAddition Yes ResultBad Problem Persists: Check Reagent Purity CheckTemp->ResultBad No. Maintain -5 to 0°C CheckHydrolysis Was Hydrolysis Temp controlled (< 60°C)? CheckAddition->CheckHydrolysis Yes CheckAddition->ResultBad No. Add dropwise over 30-45 min ResultOK Yield Improved CheckHydrolysis->ResultOK Yes CheckHydrolysis->ResultBad No. Warm gently to 40-50°C

Caption: Troubleshooting decision tree for the diazotization/hydrolysis steps.

Problem Area 3: Purification of the Final Product

Q: My final product, this compound, is an off-color solid and is difficult to purify. What are the likely impurities and how can I remove them?

A: The primary impurities are often residual starting materials, the brominated amine intermediate, and polymeric/azo byproducts from the diazotization step.

  • Causality: The phenolic nature of the final product makes it slightly acidic and gives it different solubility properties compared to the basic amine precursors. The colored impurities are typically polymeric tars or azo compounds that are sparingly soluble.

  • Solutions:

    • Aqueous Workup: After hydrolysis, carefully neutralize the acidic reaction mixture. The product may precipitate. Be cautious, as adding base too quickly can cause hydrolysis of the 2-chloro group.

    • Recrystallization: This is often the most effective method. Solvents like ethanol/water or ethyl acetate/hexane mixtures can be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.

    • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is a standard approach. The product is moderately polar and should elute after non-polar impurities but before highly polar ones.

Optimized Experimental Protocol

This protocol consolidates the best practices discussed above.

Step 1: Synthesis of 5-Bromo-2-amino-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes. Monitor completion by TLC.

  • Wash the reaction mixture with aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be used directly in the next step. Expected yield: >85%.[2]

Step 2 & 3: Diazotization and Hydrolysis

  • Add the crude 5-bromo-2-amino-4-chloropyridine (1.0 eq) to a 20% aqueous sulfuric acid solution (v/v) and cool to -5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.

  • After the addition is complete, stir for an additional 20 minutes at 0 °C.

  • Slowly warm the reaction mixture to 40-50 °C and hold for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

References
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. BenchChem.

Sources

Technical Support Center: Synthesis of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-chloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. This document provides in-depth technical advice, detailed experimental protocols, and mechanistic insights to ensure the successful preparation of this valuable chemical intermediate.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The inherent electronic properties of the pyridine ring, coupled with the presence of multiple functional groups, can lead to a variety of side reactions. Furthermore, the final product exists in a tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms, which presents unique challenges for purification and characterization.[1] This guide will address these challenges in a question-and-answer format, providing practical solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and logically sound synthetic pathways to this compound:

  • Route A: Bromination of 2-chloropyridin-4-ol. This approach involves the electrophilic bromination of a pre-existing 2-chloropyridin-4-ol scaffold. The key challenge is controlling the regioselectivity of the bromination to favor substitution at the C5 position.

  • Route B: Chlorination of 5-bromopyridin-4-ol. This route starts with the brominated pyridin-4-ol and introduces the chloro group at the C2 position, typically by converting the hydroxyl group. The main difficulty lies in achieving selective and complete chlorination without affecting other parts of the molecule.

Q2: My NMR spectrum of the final product shows two sets of peaks. Is my product impure?

Not necessarily. The presence of two sets of peaks in the NMR spectrum is a classic indication of the keto-enol tautomerism inherent to pyridin-4-ol derivatives.[1] The compound exists as a mixture of this compound (enol form) and 5-Bromo-2-chloro-1H-pyridin-4-one (keto form). The ratio of these tautomers is highly dependent on the solvent, concentration, and temperature. For confirmation of purity, it is recommended to use analytical techniques such as HPLC or LC-MS in conjunction with NMR.

Q3: Why is the purification of this compound so difficult by standard column chromatography?

The purification is challenging due to two main factors:

  • Tautomerism: As mentioned, the presence of two tautomers with similar polarities makes them difficult to separate on a standard silica gel column.[1]

  • Polarity: The pyridin-4-ol/one moiety is quite polar, leading to strong interactions with the stationary phase (e.g., silica gel). This can result in broad, tailing peaks and poor separation from polar impurities.

A common strategy to overcome this is to derivatize the crude product into a less polar form, such as a nonaflate, which can be more easily purified by chromatography.[1]

Troubleshooting Guide: Side Reactions and Solutions

This section provides a detailed analysis of potential side reactions, their mechanistic basis, and proven strategies for their mitigation and for the purification of the desired product.

Side Reaction 1: Di-bromination of 2-chloropyridin-4-ol (Route A)

Symptom: Mass spectrometry analysis of the crude product shows a molecular ion peak corresponding to a di-brominated product (C₅H₃Br₂ClNO).

Root Cause Analysis:

The pyridin-4-ol ring is activated towards electrophilic aromatic substitution. The hydroxyl group is an activating ortho-, para-director. In the case of 2-chloropyridin-4-ol, the C3 and C5 positions are activated. While the C5 position is sterically more accessible, aggressive brominating conditions (e.g., excess brominating agent, high temperatures) can lead to a second bromination at the C3 position, yielding 3,5-Dibromo-2-chloropyridin-4-ol.

Mechanism of Di-bromination:

G 2-chloropyridin-4-ol 2-chloropyridin-4-ol This compound This compound 2-chloropyridin-4-ol->this compound Br2, AcOH 3,5-Dibromo-2-chloropyridin-4-ol 3,5-Dibromo-2-chloropyridin-4-ol This compound->3,5-Dibromo-2-chloropyridin-4-ol Excess Br2

Caption: Formation of di-brominated side product.

Prevention and Mitigation Strategies:

StrategyExperimental Protocol
Stoichiometric Control Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Use no more than 1.05 equivalents.
Temperature Management Perform the bromination at a low temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.
Choice of Brominating Agent Use a milder brominating agent. N-bromosuccinimide (NBS) is often more selective than elemental bromine.
Slow Addition Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration of the electrophile in the reaction mixture.

Purification of the Desired Product:

If di-bromination has occurred, separation can be attempted by flash column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, may allow for the separation of the mono- and di-brominated products.

Side Reaction 2: Incomplete Chlorination of 5-bromopyridin-4-ol (Route B)

Symptom: The crude product contains a significant amount of the starting material, 5-bromopyridin-4-ol, as identified by TLC, HPLC, or LC-MS.

Root Cause Analysis:

The conversion of a hydroxypyridine to a chloropyridine using reagents like phosphorus oxychloride (POCl₃) can be a sluggish reaction.[2] Incomplete conversion can result from:

  • Insufficient reaction time or temperature.

  • Deactivation of the POCl₃ by adventitious water.

  • Insufficient amount of POCl₃ or a required catalyst (e.g., a tertiary amine).

Troubleshooting Workflow:

G cluster_0 Troubleshooting Incomplete Chlorination Start Start Incomplete_Reaction Incomplete Reaction Observed Start->Incomplete_Reaction Check_Conditions Increase Reaction Time and/or Temperature? Incomplete_Reaction->Check_Conditions Check_Reagents Use Anhydrous Reagents and Solvents? Check_Conditions->Check_Reagents Yes Reaction_Complete Reaction_Complete Check_Conditions->Reaction_Complete No, Re-run Increase_POCl3 Increase Equivalents of POCl3? Check_Reagents->Increase_POCl3 Yes Check_Reagents->Reaction_Complete No, Re-run Add_Catalyst Add Tertiary Amine or PCl5? Increase_POCl3->Add_Catalyst Yes Increase_POCl3->Reaction_Complete No, Re-run Add_Catalyst->Reaction_Complete Yes

Caption: Workflow for addressing incomplete chlorination.

Prevention and Mitigation Strategies:

StrategyExperimental Protocol
Anhydrous Conditions Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Reaction Time and Temperature Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. Chlorinations with POCl₃ often require heating at reflux.[2]
Excess Reagent While environmentally less desirable, using an excess of POCl₃ can drive the reaction to completion.[2] The excess can be removed by distillation under reduced pressure after the reaction.
Use of Additives The addition of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[3] Tertiary amines like triethylamine or N,N-dimethylaniline can also be used as catalysts.
Side Reaction 3: Hydrolysis of 2-chloro group

Symptom: Presence of 5-bromo-2,4-dihydroxypyridine in the final product, especially after aqueous workup.

Root Cause Analysis:

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis, particularly under basic conditions or upon prolonged heating in the presence of water. The workup procedure, if not carefully controlled, is a common stage for this side reaction to occur. The hydrolysis rate can be influenced by the electronic nature of the pyridine ring.[4]

Prevention and Mitigation Strategies:

StrategyExperimental Protocol
Controlled Workup During the workup of POCl₃ reactions, quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to dissipate the heat from the exothermic hydrolysis of excess POCl₃.
pH Control Neutralize the acidic mixture carefully with a weak base, such as sodium bicarbonate, while keeping the temperature low. Avoid strongly basic conditions (e.g., concentrated NaOH) which can promote the hydrolysis of the 2-chloro group.
Solvent Extraction Promptly extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) after neutralization to minimize its contact time with the aqueous phase.
Anhydrous Workup (Alternative) If possible, after removing excess POCl₃ under vacuum, dissolve the residue in an anhydrous organic solvent and filter off any inorganic salts. This avoids an aqueous workup altogether, but may be less effective at removing all byproducts.

Experimental Protocols

The following are proposed, detailed experimental protocols based on established methodologies for analogous transformations. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical monitoring.

Protocol A: Synthesis of this compound via Bromination of 2-chloropyridin-4-ol

Step 1: Synthesis of 2-chloropyridin-4-ol

This is a commercially available starting material. If synthesis is required, a potential route is the hydrolysis of 2,4-dichloropyridine.

Step 2: Bromination of 2-chloropyridin-4-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloropyridin-4-ol (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

    • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The crude product may precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography.

Protocol B: Synthesis of this compound via Chlorination of 5-bromopyridin-4-ol

Step 1: Synthesis of 5-bromopyridin-4-ol

This starting material can be synthesized via various methods, including the bromination of pyridin-4-ol.

Step 2: Chlorination of 5-bromopyridin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyridin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 eq).

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution by the slow addition of a solid base such as sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is 7-8. Keep the mixture cool in an ice bath during neutralization.

    • Extract the product with ethyl acetate or dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Conclusion

The synthesis of this compound, while presenting several challenges, can be successfully achieved with a thorough understanding of the potential side reactions and careful control of the experimental parameters. This guide provides a framework for researchers to troubleshoot common issues and optimize their synthetic protocols. By anticipating and addressing the formation of byproducts and navigating the complexities of purification, high-quality this compound can be reliably obtained for its various applications in research and development.

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
  • Chem-Impex. (n.d.). 2-Chloro-4-hydroxypyridine. Available at: [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • Química Organica.org. (n.d.). Electrophilic substitution at position 4 of pyridine. Available at: [Link]

  • Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.
  • Dose of Organic Chemistry. (2017, July 28). Electrophilic substitution reactions - pyridine [Video]. YouTube. Available at: [Link]

  • Chemistry the Mystery of Molecules. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Available at: [Link]

  • US4291165A - Process for making 2-bromopyridine - Google Patents.
  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-4-bromopyridine. Available at: [Link]

  • US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine - Google Patents.
  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.
  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent†. Available at: [Link]

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(8), 1835-1837. Available at: [Link]

  • ResearchGate. (2020, October 28). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Available at: [Link]

  • ResearchGate. (2016, February 24). Chlorination preparation using POCl3 ?. Available at: [Link]

  • National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PMC. Available at: [Link]

  • AK LECTURES. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine [Video]. YouTube. Available at: [Link]

  • 2-Chloropyridine Supplier. (2025, September 9). What are the reaction products when 2 - Chloropyridine reacts with halogenating agents?. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541. Available at: [Link]

  • ResearchGate. (2025, August 9). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF. Available at: [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948-51. Available at: [Link]

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Technical Support Center: Purification of 5-Bromo-2-chloropyridin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-chloropyridin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility to separate the desired product from impurities.[1] For a substituted hydroxypyridine like this compound, careful selection of solvents and precise control over the process are paramount for achieving high purity and yield.

This guide provides a comprehensive, step-by-step protocol, an in-depth troubleshooting guide, and answers to frequently asked questions to ensure your success.

Part 1: The Recrystallization Workflow: A Step-by-Step Protocol

The purification of this compound is predicated on its solubility profile: highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] The presence of a hydroxyl group (-OH) makes the molecule polar and capable of hydrogen bonding, while the halogen substituents also influence its solubility. This protocol is designed to exploit these characteristics.

Core Experimental Protocol
  • Solvent Selection & Preparation:

    • Rationale: The ideal solvent will dissolve the crude this compound at its boiling point but not at room temperature. Due to the polar hydroxyl group, polar protic solvents are excellent starting points.

    • Procedure:

      • Place a small amount (approx. 50 mg) of your crude material into a test tube.

      • Add a potential solvent (e.g., ethanol, methanol, isopropanol, or a water/ethanol mixture) dropwise at room temperature. Observe the solubility.

      • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. The goal is to find a solvent that completely dissolves the compound upon heating.

      • Allow the solution to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a high yield of crystals.

  • Dissolution of the Crude Product:

    • Rationale: Using the minimum amount of hot solvent is critical for maximizing the recovery of the purified compound.[1] Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, leading to a poor yield.[2][3]

    • Procedure:

      • Place the crude this compound into an Erlenmeyer flask of appropriate size.

      • Add a stir bar and a small amount of the chosen solvent.

      • Heat the mixture to a gentle boil on a hotplate with stirring.

      • Add more hot solvent in small portions until the solid is just completely dissolved.

  • Hot Filtration (Optional, if insoluble impurities are present):

    • Rationale: This step removes any impurities that are insoluble in the hot recrystallization solvent.

    • Procedure:

      • Pre-heat a funnel and a new, clean Erlenmeyer flask.

      • Place a piece of fluted filter paper in the funnel.

      • Quickly pour the hot solution through the filter paper into the clean flask. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Slow Cooling & Crystallization:

    • Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]

    • Procedure:

      • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

      • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals by Vacuum Filtration:

    • Rationale: This step efficiently separates the purified crystals from the solvent (mother liquor), which contains the soluble impurities.

    • Procedure:

      • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

      • Turn on the vacuum and pour the crystal slurry into the funnel.

      • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

      • Allow the vacuum to pull air through the crystals for several minutes to help dry them.

  • Drying the Purified Crystals:

    • Rationale: Residual solvent must be removed to obtain an accurate yield and prevent interference in subsequent reactions or analyses.

    • Procedure:

      • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

      • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Start: Crude This compound B Dissolve in Minimum Amount of Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Filtration C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration to Isolate Crystals F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals Under Vacuum H->I J End: Purified Product I->J

Caption: Workflow for the recrystallization of this compound.

Part 2: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What should I do?

  • Potential Causes:

    • Low Melting Point: The melting point of your compound (or an impure mixture) is lower than the boiling point of the solvent. The compound melts before it dissolves and then separates as an oil upon cooling.[2]

    • High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, leading to oiling out.[2]

    • Rapid Cooling: Cooling the solution too quickly can sometimes favor oil formation over crystallization.

  • Corrective Actions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. An insulated container can help moderate the cooling rate.[2][3]

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pairing for polar compounds is ethanol (good solvent) and water (poor solvent).[5]

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

  • Potential Causes:

    • Too Much Solvent: This is the most common reason for crystallization failure. The solution is not supersaturated, and the compound remains dissolved even at low temperatures.[2][3]

    • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.[2]

  • Corrective Actions:

    • Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution. Be careful not to boil it to dryness. Allow the concentrated solution to cool again.[3]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass can provide a surface for nucleation.[1]

      • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution. This "seed" will act as a template for further crystal growth.[1]

Q: My final yield is very low. How can I improve it?

  • Potential Causes:

    • Excess Solvent: As mentioned, using too much solvent is a primary cause of low yield.[3]

    • Premature Crystallization: The compound crystallized during a hot filtration step and was lost on the filter paper.

    • Washing with Warm Solvent: Washing the crystals on the Büchner funnel with solvent that was not ice-cold redissolved some of the product.[1]

    • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a significant amount of product in the mother liquor.

  • Corrective Actions:

    • Optimize Solvent Volume: In future attempts, be meticulous about adding the minimum amount of hot solvent required for dissolution.

    • Check the Mother Liquor: If you still have the filtrate (mother liquor), you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure.

    • Ensure Proper Technique: Always use ice-cold solvent for washing crystals and ensure all equipment for hot filtration is pre-heated.

Part 3: Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallization?

A good recrystallization solvent should meet several criteria:

  • The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[1]

  • The solvent should not react with the compound.

  • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).

  • The solvent should have a relatively low boiling point to be easily removed during the drying step.

Q: What is the difference between a single-solvent and a two-solvent recrystallization?

  • Single-Solvent Recrystallization: This is the standard method where a single solvent is found that has the desired solubility properties (high solubility when hot, low when cold).[6]

  • Two-Solvent (or Mixed-Solvent) Recrystallization: This method is used when no single solvent is ideal. It involves a pair of miscible solvents. One solvent ("good" solvent) dissolves the compound readily at all temperatures, while the other ("poor" solvent) does not. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point), indicating the onset of precipitation.[5]

Q: Why is it important to use an Erlenmeyer flask instead of a beaker?

An Erlenmeyer flask is preferred for several reasons:

  • The narrow neck helps to reduce solvent evaporation during boiling.

  • The sloped sides help to prevent loss of material due to splashing.

  • The narrow neck can be easily covered with a watch glass to prevent contamination while allowing the solution to cool slowly.

Part 4: Data Summary & References

Solvent Selection Guide for this compound

The following table provides a starting point for solvent screening based on the expected polarity of this compound. Experimental verification is essential.

SolventPolarityBoiling Point (°C)Expected Solubility & Notes
Water High100May be a good solvent due to the polar -OH group. The compound might be highly soluble when hot and poorly soluble when cold. A good candidate for a single-solvent system.[7]
Ethanol High78Likely to dissolve the compound well, possibly even at room temperature. May be more suitable as the "good" solvent in a mixed-solvent system with water.[8]
Methanol High65Similar to ethanol, but with a lower boiling point. High solubility is expected.
Isopropanol Medium-High82A good alternative to ethanol, with a slightly higher boiling point.
Ethyl Acetate Medium77May be a suitable single solvent. The ester group offers moderate polarity.[7]
Toluene Low111Unlikely to be a good solvent due to the high polarity of the pyridinol. May be useful as an anti-solvent if the compound is soluble in a less polar medium.
Hexanes Very Low~69The compound will likely be insoluble in hexanes at all temperatures. Can be used as a "poor" solvent (anti-solvent) in a two-solvent system.[7]
References
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Chem LibreTexts. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Reactivity of 5-Bromo-2-chloropyridin-4-ol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 5-Bromo-2-chloropyridin-4-ol in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions to unlock its synthetic potential.

Introduction: Understanding the Reactivity Landscape

This compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. Its structure contains three key features that dictate its reactivity:

  • A C-Br Bond: Generally more reactive in oxidative addition to a palladium(0) catalyst compared to a C-Cl bond.[1][2][3]

  • A C-Cl Bond: Typically less reactive, but its reactivity is enhanced by the electron-deficient nature of the pyridine ring.[1][4]

  • A Pyridin-4-ol Moiety: This group introduces both electronic effects and potential complications. The hydroxyl group is acidic and can exist in equilibrium with its pyridone tautomer.[5] This can lead to solubility issues and potential coordination with the metal catalyst, sometimes inhibiting the reaction.

The primary challenge lies in achieving selective and high-yielding couplings at either the C5-bromo or the C2-chloro position while managing the influence of the pyridinol group. This guide will provide targeted troubleshooting advice and frequently asked questions to navigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to address specific problems you might be encountering in the lab.

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling at the C5-Bromo Position.

You've set up a Suzuki-Miyaura reaction to couple an arylboronic acid at the C5-position, but you're observing primarily starting material after several hours.

dot

Start Low Conversion in C5-Br Suzuki Coupling Catalyst Suboptimal Catalyst System? Start->Catalyst Check Base Ineffective Base? Start->Base Check Solvent Poor Solubility or Incompatible Solvent? Start->Solvent Check Temp Temperature Too Low? Start->Temp Check CatalystSol Solution: - Use Pd(PPh₃)₄ or - Pd(OAc)₂ with a bulky  phosphine ligand (e.g., SPhos, XPhos). - Increase catalyst loading to 2-5 mol%. Catalyst->CatalystSol Yes BaseSol Solution: - Switch to a stronger base like  K₃PO₄ or Cs₂CO₃. - Ensure base is finely powdered  and anhydrous. Base->BaseSol Yes SolventSol Solution: - Use a polar aprotic solvent system  like 1,4-dioxane/water or DMF/water. - Ensure sufficient solvent for dissolution. Solvent->SolventSol Yes TempSol Solution: - Increase temperature to 90-110 °C. - Consider microwave irradiation to  accelerate the reaction. Temp->TempSol Yes Success Improved Yield CatalystSol->Success BaseSol->Success SolventSol->Success TempSol->Success

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Detailed Explanation & Causality:

  • Catalyst System: The pyridinol nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[6] Standard catalysts like Pd(PPh₃)₄ are a good starting point, but for more challenging substrates, a more robust system is often necessary.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-determining oxidative addition step and prevent catalyst deactivation.[7][8]

  • Base Selection: The transmetalation step of the Suzuki-Miyaura catalytic cycle requires a base to activate the boronic acid.[9][10] For heteroaryl halides, particularly those with potentially interfering functional groups like a hydroxyl, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[11]

  • Solvent and Solubility: this compound and its salts may have limited solubility in common non-polar solvents. A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is often required to ensure all components are in solution for the reaction to proceed efficiently.[11][12]

  • Temperature: While the C-Br bond is relatively reactive, the overall electron-withdrawing nature of the ring and the presence of the chloro and hydroxyl substituents can necessitate higher temperatures (typically 80-110 °C) to drive the reaction to completion.[1]

Issue 2: Significant Formation of the Di-substituted Product in a Selective C5-Bromo Coupling.

You are targeting a monosubstituted product at the C5-position but are observing a significant amount of the di-coupled product where the C2-chloro group has also reacted.

Detailed Explanation & Causality:

This issue arises when the reaction conditions are harsh enough to activate the less reactive C-Cl bond.[1] While the C-Br bond is kinetically favored, the C-Cl bond on the electron-deficient pyrimidine ring is still susceptible to oxidative addition, especially at elevated temperatures or with highly active catalyst systems.[4]

Recommended Solutions:

StrategyRationale
Reduce Reaction Temperature Lowering the temperature (e.g., to 80-90 °C) is the most effective way to increase selectivity for the more reactive C-Br bond.[13]
Change the Ligand Switch to a less electron-rich or less bulky phosphine ligand (e.g., PPh₃) to slow down the rate of oxidative addition at the C-Cl position.[13]
Reduce Reaction Time Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent subsequent reaction at the C2-position.[13]
Use a Milder Base In some cases, a weaker base may disfavor the more challenging C-Cl bond activation.[13]
Issue 3: Poor Yield in a Buchwald-Hartwig Amination at the C5-Bromo Position.

You are attempting to introduce a primary or secondary amine at the C5-position, but the reaction is sluggish and gives a low yield of the desired arylamine.

dot

Start Poor Yield in C5-Br Buchwald-Hartwig Amination Ligand Ligand Choice Start->Ligand Base Base Choice Start->Base Amine Amine Substrate Start->Amine Atmosphere Reaction Atmosphere Start->Atmosphere LigandSol Use bidentate (e.g., BINAP, dppf) or bulky monophosphine ligands (e.g., RuPhos, BrettPhos). Ligand->LigandSol BaseSol Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Base->BaseSol AmineSol Consider steric hindrance on the amine. Protect other functional groups if necessary. Amine->AmineSol AtmosphereSol Ensure rigorous inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxidation. Atmosphere->AtmosphereSol

Caption: Key considerations for optimizing Buchwald-Hartwig amination.

Detailed Explanation & Causality:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[14][15] Bidentate phosphine ligands like BINAP and dppf were early breakthroughs for this reaction.[14] More recently, sterically hindered, electron-rich monophosphine ligands (e.g., RuPhos, BrettPhos) have shown excellent performance, particularly for challenging substrates.[16]

  • Base and Amine Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine without competing in other side reactions.[17] Sodium tert-butoxide (NaOtBu) is a common choice.[1] For less nucleophilic amines or when using unprotected aminopyridines, an even stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary.[16]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[1] It is crucial to thoroughly degas solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Sonogashira coupling at the C5-bromo position. What are the recommended starting conditions?

A1: For a Sonogashira coupling of this compound with a terminal alkyne, a good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) with a copper(I) co-catalyst such as CuI (5-10 mol%).[1] A suitable base would be an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent with THF or DMF.[1] These reactions are often run at room temperature to 80 °C under an inert atmosphere.[1]

Q2: Is it possible to selectively perform a coupling reaction at the C2-chloro position while leaving the C5-bromo position intact?

A2: This is a significant challenge due to the higher intrinsic reactivity of the C-Br bond.[1][2][3] Achieving selectivity for the C-Cl bond typically requires that the C-Br position is already functionalized. However, some modern catalytic systems using specialized ligands have shown the ability to invert the conventional selectivity of dihalogenated heterocycles.[18][19] For instance, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been reported to promote coupling at positions distal to the heteroatom.[18] This would be a research-intensive endeavor requiring significant optimization.

Q3: The hydroxyl group on my pyridinol seems to be causing issues. Should I protect it?

A3: Yes, protecting the hydroxyl group is a common and often necessary strategy. The acidic proton can interfere with organometallic reagents and bases. Furthermore, the pyridinol-pyridone tautomerism can affect solubility and reactivity. Converting the hydroxyl group to a less reactive ether (e.g., methoxy, benzyloxy) or a nonaflate can significantly improve the outcome of the coupling reaction. The resulting ether or nonaflate can often be cleaved post-coupling to regenerate the pyridinol.[5]

Q4: I am observing hydrodehalogenation (replacement of bromine or chlorine with hydrogen) as a major side product. What is causing this?

A4: Hydrodehalogenation can arise from several sources. The presence of water or other protic impurities can be a source of protons.[11] It can also be a competing pathway in the catalytic cycle, particularly in Buchwald-Hartwig aminations where β-hydride elimination from the palladium-amido complex can occur.[14] To mitigate this, ensure the use of anhydrous solvents and reagents, and maintain a rigorously inert atmosphere.[13] The choice of ligand can also influence the relative rates of the desired reductive elimination versus undesired side reactions.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound.

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).[11][20]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).[11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[12]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C5-Position

This protocol is a starting point for the amination of this compound.

  • Preparation: To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.

  • Reagent Addition: Add degassed, anhydrous toluene. Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (URL: )
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. (URL: )
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (URL: [Link])

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. (URL: [Link])

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (URL: [Link])

  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. (URL: )
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. (URL: [Link])

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. (URL: )
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link])

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (URL: [Link])

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Technical Support Center: Synthesis of Substituted Pyridin-4-ols - Benchchem. (URL: )
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (URL: [Link])

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab. (URL: [Link])

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])

  • Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed. (URL: [Link])

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (URL: [Link])

  • Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate | Request PDF - ResearchGate. (URL: [Link])

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem. (URL: )
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF - ResearchGate. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])

  • Palladium-catalyzed coupling reactions of aryl chlorides - PubMed - NIH. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (URL: [Link])

  • Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine - Benchchem. (URL: )
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (URL: [Link])

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Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-chloropyridin-4-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Versatile Scaffold

5-Bromo-2-chloropyridin-4-ol is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility stems from multiple reactive sites that allow for sequential and site-selective derivatization. However, this same versatility presents unique challenges. A thorough understanding of its chemical behavior is paramount to achieving desired synthetic outcomes.

This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to empower researchers in their synthetic endeavors.

The Critical Role of Tautomerism

The primary consideration when working with this molecule is its existence in a tautomeric equilibrium between the pyridin-4-ol form and the pyridin-4-one (or 4-pyridone) form. This equilibrium is highly sensitive to the solvent environment.[1]

  • Polar Solvents (e.g., DMF, Methanol): The pyridin-4-one tautomer is favored.[1]

  • Non-polar Solvents (e.g., Toluene, Dioxane): The pyridin-4-ol form can be more significant.[1]

This equilibrium directly impacts the molecule's nucleophilicity, dictating the outcome of reactions such as alkylation. The pyridin-4-one form is an ambident nucleophile , with reactive sites at both the exocyclic oxygen and the ring nitrogen.[2]

Caption: Tautomeric equilibrium of the core scaffold.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental challenges.

Section 1: Issues with N- vs. O-Alkylation Selectivity

Question 1: My alkylation reaction yields a mixture of N- and O-alkylated products. How can I control the selectivity?

Answer: This is the most common challenge and arises from the ambident nucleophilic nature of the pyridin-4-one tautomer.[2] The outcome is highly sensitive to your choice of base, solvent, and electrophile (alkylating agent). The underlying principle is Hard and Soft Acids and Bases (HSAB) theory, where hard electrophiles react preferentially at the harder oxygen atom, and softer electrophiles may favor the softer nitrogen atom.[2]

Troubleshooting Workflow: Optimizing Alkylation Selectivity

Caption: Decision tree for controlling N- vs. O-alkylation.

Table 1: Summary of Conditions for Selective Alkylation

ParameterTo Favor O-Alkylation (Ether)To Favor N-AlkylationRationale
Base Strong, non-coordinating (e.g., NaH, Ag₂CO₃)[2]Weaker, carbonate bases (e.g., K₂CO₃, Cs₂CO₃)[2]Strong bases fully deprotonate to form the harder oxygen anion. Weaker bases set up an equilibrium that favors the N-nucleophile.
Solvent Aprotic, less polar (e.g., THF, Dioxane)Polar aprotic (e.g., DMF, Acetonitrile)Less polar solvents favor the pyridin-4-ol tautomer. Polar solvents stabilize the pyridin-4-one form.[1]
Electrophile "Hard" alkyl halides (e.g., MeI, BnBr)[2]Softer electrophiles or those used in Mitsunobu reactionsGoverned by HSAB theory.
Temperature Typically 0 °C to room temperature[2]Room temperature to gentle heating (40-60 °C)[3]Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.
Section 2: Challenges in Palladium-Catalyzed Cross-Coupling

Question 2: My Suzuki coupling at the C5-bromo position is giving low yields. What should I check?

Answer: Low yields in Suzuki-Miyaura coupling reactions often stem from catalyst deactivation, suboptimal base or solvent choice, or poor quality of the boronic acid reagent.[4][5] The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, making selective coupling at C5 highly feasible.[6][7]

Troubleshooting Steps for Low Suzuki Coupling Yield:

  • Reagent Quality:

    • Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-purity boronic acid or consider using more stable potassium trifluoroborate salts.

    • Palladium Catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand are not oxidized or degraded. Use fresh catalyst or a pre-catalyst.

    • Solvent & Base: Use anhydrous solvents and ensure the base is a fine, dry powder to maximize surface area and reactivity.[4]

  • Reaction Conditions:

    • Base Selection: An aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically required to activate the boronic acid for transmetalation.[4][8] The choice of base can be critical and may require screening.

    • Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, THF) and water is standard.[4] This biphasic system facilitates the interaction of the organic-soluble aryl halide and the water-soluble inorganic base.

    • Temperature: Reactions are typically heated (80-100 °C) to drive the catalytic cycle.[9] Ensure your reaction is reaching and maintaining the target temperature.

    • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.[7]

Question 3: I want to perform a Buchwald-Hartwig amination at the C5-position. Which ligand and base combination is a good starting point?

Answer: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds at the C5-position.[10] Success hinges on the correct choice of a palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base.[6]

  • Catalyst System: A common and effective starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands facilitate the rate-limiting reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, particularly for more sensitive substrates.[11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred.

Table 2: Recommended Starting Conditions for C5 Cross-Coupling Reactions

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5%)- (included)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-100
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (4-5%)NaOtBu (1.5)Toluene100-110
Section 3: General Troubleshooting

Question 4: My product is difficult to purify by column chromatography. It appears as an oil and won't crystallize. What can I do?

Answer: Purification challenges are common with pyridine derivatives due to the basicity of the nitrogen atom, which can lead to peak tailing on standard silica gel.[12]

  • Chromatography Issues:

    • Neutralize Silica Gel: Pre-treat your silica gel with a base like triethylamine (Et₃N). A common method is to prepare a slurry of silica in your eluent system containing 0.5-1% Et₃N. This blocks the acidic silanol sites on the silica surface, preventing irreversible adsorption and reducing peak tailing.[12]

    • Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase.[12]

  • Crystallization Issues:

    • Purity is Key: Even minor impurities can inhibit crystallization. Ensure your product is of the highest possible purity (>98% by LC-MS or NMR) before attempting crystallization.[12]

    • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol, diethyl ether/pentane) to find conditions that promote crystallization.

Question 5: How do I confirm the structure and regioselectivity of my final product?

Answer: Unambiguous characterization is crucial. A combination of spectroscopic techniques is required.

  • NMR Spectroscopy:

    • ¹H NMR: Will confirm the overall structure and purity.

    • ¹³C NMR: Useful for confirming the carbon skeleton.

    • 2D NMR (NOESY/ROESY): This is the definitive method for confirming regioselectivity in alkylation. For an N-alkylated product, you should observe a Nuclear Overhauser Effect (NOE) between the protons of your alkyl group and the proton on the adjacent C6 position of the pyridine ring. For an O-alkylated product, this correlation will be absent.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • Single Crystal X-ray Diffraction: If you can obtain a suitable crystal, this provides absolute, unambiguous structural proof.

Detailed Experimental Protocols

Protocol 1: Selective O-Alkylation using Sodium Hydride and Benzyl Bromide

This protocol is designed to favor the formation of the O-alkylated ether derivative.

  • Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add this compound (1.0 equiv.).

  • Dissolution: Add anhydrous THF (to make a 0.2 M solution) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes. The solution should become a clear solution of the sodium salt or a slurry.

  • Alkylation: Slowly add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Analytical Checkpoint: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a gradient of ethyl acetate in hexanes.

Protocol 2: Selective C5-Suzuki Coupling with Phenylboronic Acid

This protocol details a standard procedure for selective functionalization at the C5-bromo position.

G cluster_workflow Experimental Workflow: C5-Suzuki Coupling setup 1. Reaction Setup - Add reagents to flask - Purge with Argon addition 2. Solvent/Base Addition - Add degassed Dioxane - Add aqueous K₂CO₃ setup->addition reaction 3. Reaction - Heat to 90 °C - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Work-up - Cool to RT - Add H₂O, extract with EtOAc reaction->workup purify 5. Purification - Dry, concentrate - Column Chromatography workup->purify

Caption: General workflow for a Suzuki cross-coupling reaction.

  • Preparation: In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with Argon for 10-15 minutes.

  • Solvent/Base Addition: Add 1,4-dioxane (to make a 0.1 M solution) and a 2 M aqueous solution of potassium carbonate (K₂CO₃) (2.0 equiv.). Ensure solvents have been degassed prior to use by bubbling with Argon for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours.

  • Analytical Checkpoint: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[4]

  • Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridin-4-ols.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Wikipedia. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.

Sources

5-Bromo-2-chloropyridin-4-ol stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-chloropyridin-4-ol

A Guide to Stability, Handling, and Degradation for Researchers

Introduction: this compound is a halogenated heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical synthesis. Its unique substitution pattern offers multiple reactive sites for diversification. However, this reactivity also presents stability challenges that can lead to experimental inconsistencies. This guide provides an in-depth analysis of the potential stability issues, outlines troubleshooting strategies for common problems, and offers validated protocols for handling and stability assessment. Please note that while specific degradation studies on this exact molecule are not extensively published, this document is built upon established principles of heterocyclic chemistry and extensive field experience with analogous compounds.

Section 1: Frequently Asked Questions (FAQs) - Stability & Storage Profile

This section provides quick answers to common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns stem from three key structural features:

  • Tautomerism: The molecule exists in a pH- and solvent-dependent equilibrium between the 4-hydroxypyridine form and the more stable 4-pyridone form.[1] This equilibrium dictates its reactivity.

  • Activated 2-Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic substitution, making it susceptible to reaction with water, alcohols, or other nucleophiles present in the reaction medium or as impurities.

  • Electron-Rich Ring System: The 4-pyridone tautomer behaves similarly to a phenoxide ion, making it susceptible to oxidation, which can lead to the formation of colored impurities.[2] It is also sensitive to electrophilic attack, such as further halogenation.

Q2: How should I properly store this compound?

A2: To ensure maximum shelf-life and prevent degradation, adhere to the storage conditions outlined in the table below. The primary goal is to protect the compound from atmospheric moisture, oxygen, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against air oxidation and reaction with atmospheric moisture.
Light Amber Vial / Dark LocationHalogenated organic compounds can be susceptible to photodegradation, potentially forming radical species.[3]
Container Tightly Sealed Glass VialPrevents ingress of moisture and oxygen. Glass is preferred for its inertness.

Q3: What are the visible signs of degradation?

A3: A pure sample of this compound should be a white to off-white or beige crystalline powder.[4] Visible signs of degradation include:

  • Color Change: Development of a yellow, brown, or pinkish hue often indicates oxidation or the formation of polymeric impurities.

  • Change in Consistency: Clumping or the appearance of a sticky or oily residue can suggest hydrolysis or the absorption of moisture.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble may indicate the formation of insoluble polymeric degradation products.

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during experiments and provides a logical framework for identifying the root cause.

Logical Flow for Troubleshooting

TroubleshootingFlow Start Problem Observed: Inconsistent Results or Unexpected Byproducts CheckTLC Analyze Starting Material by TLC/LC-MS vs. a Reference Standard Start->CheckTLC Purity Is the starting material pure? CheckTLC->Purity Degraded Root Cause: Degraded Starting Material Purity->Degraded No ReactionIssue Root Cause: Reaction Condition Issue Purity->ReactionIssue Yes Action1 Action: - Re-purify material - Order a fresh batch - Implement strict storage  (See Section 1) Degraded->Action1 Action2 Action: - Check for nucleophilic  reagents/solvents - Control reaction atmosphere - Check pH ReactionIssue->Action2

Caption: Troubleshooting workflow for experimental inconsistencies.

Common Scenarios and Solutions
Symptom / ObservationPotential Root CauseRecommended Action & Explanation
New spot appears on TLC/LCMS of starting material after storage. Hydrolysis or Oxidation. The compound has likely reacted with atmospheric moisture or oxygen. The new, more polar spot could be the 2-hydroxy derivative or an oxidized species.1. Confirm Identity: Attempt to characterize the impurity by mass spectrometry. A mass increase of 18 Da (loss of HCl, gain of H₂O) suggests hydrolysis. 2. Re-purify: If necessary, re-purify the material by recrystallization or column chromatography. 3. Improve Storage: Immediately transfer the purified material to a desiccator under an inert atmosphere.
Reaction yields are low, and a byproduct with M-17 Da (loss of OH) or M+R'OH-Cl is observed. Nucleophilic Substitution of the 2-Chloro Group. The 2-chloro position is highly susceptible to displacement. Solvents like methanol (MeOH) or ethanol (EtOH) can act as nucleophiles, especially under basic conditions or elevated temperatures, replacing the -Cl with -OMe or -OEt.1. Solvent Choice: Switch to a non-nucleophilic, aprotic solvent such as THF, Dioxane, DMF, or Acetonitrile. 2. Base Selection: Use a non-nucleophilic base (e.g., DBU, Proton Sponge) if proton scavenging is required, instead of alkoxides or hydroxides. 3. Temperature Control: Run the reaction at the lowest feasible temperature to minimize side reactions.
Reaction mixture turns dark brown or black, especially under basic conditions. Oxidative Polymerization. The pyridin-4-ol/one system, particularly in its deprotonated (anionic) form, is highly electron-rich and extremely sensitive to air oxidation, leading to complex, often insoluble, polymeric materials.[2]1. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Use degassed solvents. 2. Antioxidants: In some cases, adding a small amount of a radical inhibitor or antioxidant can be beneficial, though this should be tested on a small scale first. 3. Order of Addition: If possible, add the base last to a solution of the substrate and other reagents to minimize the time the reactive anion is present.

Section 3: Technical Deep Dive - Predicted Degradation Pathways

Understanding the likely chemical transformations of this compound is crucial for designing robust experimental protocols.

Tautomeric Equilibrium

The compound exists as two primary tautomers in equilibrium. The position of this equilibrium is influenced by the solvent and pH. In polar solvents and the solid state, the pyridone form is generally favored due to its greater resonance stabilization and hydrogen bonding capabilities.[1]

Note: The above DOT script is a template. A real implementation would require image files for the chemical structures. For this text-based output, the concept is described. Caption: Tautomeric equilibrium of the title compound.

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on the molecule's chemical structure.

DegradationPathways cluster_hydrolysis Pathway 1: Nucleophilic Substitution cluster_oxidation Pathway 2: Oxidation cluster_dehalogenation Pathway 3: Reductive Dehalogenation Start This compound Hydrolysis 5-Bromo-2-hydroxypyridin-4-ol Start->Hydrolysis H₂O / OH⁻ Alcoholysis 5-Bromo-2-alkoxypyridin-4-ol Start->Alcoholysis R-OH / Base Oxidation Dimeric / Polymeric Colored Products Start->Oxidation O₂ / Light / Base Dechloro 5-Bromopyridin-4-ol Start->Dechloro H₂ / Catalyst Debromo 2-Chloropyridin-4-ol Start->Debromo H₂ / Catalyst

Caption: Predicted degradation pathways for this compound.

  • Pathway 1: Nucleophilic Substitution: This is one of the most common degradation routes for 2-chloropyridines.[5] Water (hydrolysis) or alcohols (alcoholysis) can displace the chloride, especially under basic conditions or at elevated temperatures, to yield the corresponding 2-hydroxy or 2-alkoxy derivatives.

  • Pathway 2: Oxidation: The electron-rich pyridone tautomer is susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light and base and typically leads to highly colored, complex mixtures of oligomeric or polymeric products.

  • Pathway 3: Reductive Dehalogenation: While less common under typical storage or reaction conditions, the carbon-halogen bonds can be cleaved under reductive conditions (e.g., catalytic hydrogenation). This would lead to the formation of mono-halogenated or fully dehalogenated pyridin-4-ol.

Section 4: Recommended Experimental Protocols

To ensure experimental reproducibility and accuracy, follow these validated protocols.

Protocol 4.1: Preparation of a Stock Solution for Reaction Use
  • Preparation: Dry a glass vial and a magnetic stir bar in an oven at 120°C for at least 2 hours and cool in a desiccator.

  • Inert Atmosphere: Place the vial on a balance, tare, and quickly weigh the required amount of this compound. Immediately seal the vial with a septum cap and flush with an inert gas (Argon or Nitrogen) for 2-3 minutes.

  • Solvent Addition: Use a dry, degassed (if possible) aprotic solvent. Add the solvent via syringe through the septum.

  • Dissolution: Stir the mixture under the inert atmosphere until the solid is fully dissolved.

  • Storage: If the solution is not for immediate use, store it in the refrigerator (2-8°C) under the inert gas blanket and protected from light. Use within 24 hours for best results.

Protocol 4.2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding a molecule's intrinsic stability and identifying potential degradation products.[6][7][8] This protocol provides a framework for conducting such a study.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradants and establish stability-indicating analytical methods.

Experimental Setup:

ConditionReagent/SetupTimeTemperatureAnalysis
Acid Hydrolysis 1 mg/mL solution in 0.1 M HCl24 h60°CLC-MS, TLC
Base Hydrolysis 1 mg/mL solution in 0.1 M NaOH2 hRoom TempLC-MS, TLC
Oxidation 1 mg/mL solution in 3% H₂O₂24 hRoom TempLC-MS, TLC
Thermal Stress Solid sample in an open vial48 h80°CLC-MS, TLC
Photostability Solid sample in a quartz cuvette24 hRoom TempLC-MS, TLC
Control 1 mg/mL solution in ACN:H₂O48 hRoom TempLC-MS, TLC

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL in Acetonitrile).

  • For each condition, dilute the stock solution into the specified stress medium to achieve the final concentration (1 mg/mL).

  • Expose the samples to the conditions for the specified time. For hydrolytic studies, it may be necessary to neutralize the sample before analysis.

  • At the end of the exposure period, dilute an aliquot of each sample with the mobile phase and analyze by a validated LC-MS method.

  • Analysis: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the main peak area. This data is critical for developing a stability-indicating analytical method.[6]

References

  • 2-Chloropyridine - Wikipedia. Wikipedia. Available at: [Link]

  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. Available at: [Link]

  • 2-Chloropyridine | C5H4ClN. PubChem. Available at: [Link]

  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • 4-hydroxypyridine, 626-64-2. The Good Scents Company. Available at: [Link]

  • Dehalogenation degradation method for halogenated pyridine compound. Google Patents.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • (PDF) Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Degradation of halogenated aromatic compounds. PubMed. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Available at: [Link]

  • Storage of Halogen. Chemistry Stack Exchange. Available at: [Link]

Sources

Troubleshooting guide for Suzuki reactions involving 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 5-bromo-2-chloropyridin-4-ol. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working, showing no product formation. What are the most likely causes?

A1: A complete lack of product formation in a Suzuki reaction with this substrate often points to several critical factors. Firstly, the choice of palladium catalyst and ligand is paramount. The C-Cl bond at the 2-position is significantly less reactive than the C-Br bond at the 5-position, requiring a catalyst system capable of activating this stronger bond.[1][2] Secondly, catalyst deactivation is a common issue. The nitrogen atoms in the pyridine ring and the hydroxyl group can coordinate to the palladium center, inhibiting its catalytic activity.[3][4] Lastly, ensure all reagents and solvents are of high purity and rigorously degassed to prevent catalyst oxidation.[5][6]

Q2: I'm observing significant amounts of a dehalogenated byproduct where the bromine or chlorine is replaced by hydrogen. How can I minimize this?

A2: The formation of dehalogenated byproducts, also known as hydrodehalogenation, is a common side reaction in Suzuki couplings, particularly with electron-deficient N-heterocyclic halides like this compound.[4] This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[4][7] To mitigate this, consider the following:

  • Choice of Base: Use a non-nucleophilic, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]

  • Solvent System: Ensure your solvents are anhydrous and thoroughly degassed.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands which can disfavor the formation of the Pd-H species and promote the desired reductive elimination.[4][6]

Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. What's happening and how can I prevent it?

A3: Boronic acids, especially heteroaryl boronic acids, can be unstable under Suzuki reaction conditions and are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8][9] This is often accelerated by the presence of water and certain bases.[9] To address this:

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These esters are more resistant to protodeboronation and can release the active boronic acid in situ.[8][10]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive amounts can promote decomposition.[11] Experiment with anhydrous conditions or carefully control the amount of water.

  • Base Selection: A weaker base may be less aggressive towards the boronic acid.[6]

Q4: I am seeing a significant amount of homocoupling of my boronic acid. What causes this and how can it be prevented?

A4: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often a result of the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[5] To minimize homocoupling:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[6]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[6]

  • Slow Addition: In some cases, the slow addition of the boronic acid can keep its concentration low and disfavor homocoupling.[6]

II. Troubleshooting Guide: Specific Scenarios

This section provides a more detailed, scenario-based approach to troubleshooting your Suzuki reaction.

Scenario 1: Low to No Conversion of Starting Material

Possible Cause: Inefficient Oxidative Addition or Catalyst Deactivation.

Explanation: The oxidative addition of the palladium(0) catalyst to the aryl halide is the first and often rate-limiting step in the catalytic cycle.[12][13] For this compound, the C-Cl bond is particularly challenging to activate.[14] Additionally, the pyridinol moiety can chelate with the palladium center, leading to an inactive catalyst.[4][15]

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Conversion Start Low/No Conversion Catalyst Screen Catalyst & Ligand Start->Catalyst Initial Step Base Optimize Base Catalyst->Base If no improvement Success Successful Coupling Catalyst->Success If successful Temp Increase Temperature Base->Temp If still low Base->Success If successful Solvent Change Solvent System Temp->Solvent Final Optimization Temp->Success If successful Solvent->Success If successful

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Catalyst and Ligand Screening:

    • Rationale: The choice of ligand is crucial for modulating the steric and electronic properties of the palladium catalyst, which in turn affects its reactivity.[16][17] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for activating C-Cl bonds.[3][18][19]

    • Protocol: Set up a parallel screen with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of ligands.

Catalyst System Typical Loading (mol%) Rationale
Pd(OAc)₂ / SPhos2 / 4A robust system for challenging substrates.[20]
Pd₂(dba)₃ / XPhos2 / 4Effective for electron-deficient heteroaryl chlorides.[3]
PEPPSI-IPr1 - 3An air- and moisture-stable NHC pre-catalyst.[18]
PdCl₂(dppf)2 - 5Often effective for heteroaromatic substrates.[2][21]
  • Base Optimization:

    • Rationale: The base plays a critical role in the transmetalation step, activating the boronic acid.[22] For challenging substrates, stronger, non-nucleophilic bases are often required.

    • Protocol: Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2] Ensure the base is finely powdered to maximize surface area.

  • Temperature Adjustment:

    • Rationale: Higher temperatures can overcome the activation barrier for oxidative addition.[3]

    • Protocol: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C. Microwave irradiation can also be an effective method for rapid heating.[3]

Scenario 2: Formation of Multiple Unidentified Byproducts

Possible Cause: Competing Side Reactions and Substrate Decomposition.

Explanation: The presence of multiple functionalities on this compound (bromo, chloro, hydroxyl, and pyridine nitrogen) can lead to a complex reaction profile with various potential side reactions beyond simple dehalogenation.

Troubleshooting Workflow:

cluster_1 Minimizing Byproducts Start Multiple Byproducts ProtectOH Protect Hydroxyl Group Start->ProtectOH BoronicEster Use Boronic Ester ProtectOH->BoronicEster If byproducts persist CleanProduct Clean Product Formation ProtectOH->CleanProduct If successful LowerTemp Lower Reaction Temperature BoronicEster->LowerTemp If still complex BoronicEster->CleanProduct If successful LigandTune Fine-Tune Ligand LowerTemp->LigandTune Final Adjustment LowerTemp->CleanProduct If successful LigandTune->CleanProduct If successful

Caption: Workflow to minimize byproduct formation.

Detailed Steps:

  • Protection of the Hydroxyl Group:

    • Rationale: The acidic proton of the hydroxyl group can interfere with the reaction, and the oxygen can coordinate to the palladium. Protecting it as a methyl or benzyl ether can simplify the reaction.

    • Protocol: Synthesize the O-protected derivative of this compound before attempting the Suzuki coupling.

  • Use of Boronic Esters:

    • Rationale: As mentioned in the FAQs, boronic esters are more stable than their corresponding acids and can lead to cleaner reactions.[10][23]

    • Protocol: Use the pinacol ester of your desired boronic acid.

  • Lowering the Reaction Temperature:

    • Rationale: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions.[9]

    • Protocol: Once initial product formation is confirmed, try running the reaction at a lower temperature for a longer duration.

III. General Experimental Protocol

The following is a starting point for the Suzuki-Miyaura coupling of this compound. Optimization will likely be necessary.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2 - 1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask under a positive pressure of inert gas.

  • Add the remaining degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Understanding the Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.[5][12][13][24]

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Hartwig, J. F. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 48(5), 1581–1590. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

  • Cook, X., & Pulis, A. P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry–A European Journal, 26(64), 14489-14504. [Link]

  • Cook, X., & Pulis, A. P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry–A European Journal, 26(64), 14489-14504. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2015). Applied Organometallic Chemistry, 29(10), 693-700. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. JoVE (Journal of Visualized Experiments), (56), e3227. [Link]

  • Knapp, S. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(28), 8744–8754. [Link]

  • Le, C. M., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(6), 429-434. [Link]

  • Stanetty, P., & Schnürch, M. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(10), 3479–3482. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2012). The Journal of Organic Chemistry, 77(20), 9140–9155. [Link]

  • The Importance of Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(16), 3681. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2014). Tetrahedron Letters, 55(30), 4154-4157. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (n.d.). ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

  • Black, P. J., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(91), 10698-10700. [Link]

  • Suzuki coupling help. (2012). Reddit. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2020). The Journal of Organic Chemistry, 85(15), 9897–9905. [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2013). In Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis (pp. 319-342). [Link]

  • What kinds of Pd catalysts are used for suzuki reaction? (2016). ResearchGate. [Link]

  • Viciosa, M. T., et al. (2005). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Organometallics, 24(21), 5173–5176. [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2004). Angewandte Chemie International Edition, 43(47), 6525-6528. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 5-Bromo-2-chloropyridin-4-ol. We will explore the underlying chemical principles of common purification techniques and offer practical, step-by-step protocols and troubleshooting advice to address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that are critical for its purification?

A1: The purification strategy for this compound is dictated by its amphoteric nature. It possesses two key functional groups:

  • A basic pyridine nitrogen , which can be protonated by acids.

  • An acidic hydroxyl group (pKa similar to phenols), which can be deprotonated by bases. This dual reactivity allows for highly selective separation from non-amphoteric impurities using techniques like acid-base extraction[1][2]. Its polarity, conferred by the hydroxyl group, also makes it suitable for normal-phase chromatography and recrystallization from polar solvents.

Q2: What are the most effective methods for purifying crude this compound?

A2: The choice of method depends on the impurity profile. The most common and effective techniques are:

  • Acid-Base Extraction: Ideal for removing neutral impurities or impurities that are only acidic or basic.

  • Recrystallization: Excellent for removing small amounts of impurities from a product that is already substantially pure.

  • Flash Column Chromatography: The most powerful method for separating complex mixtures of similar polarity[3].

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods should be used for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For a quick qualitative check. A pure compound should ideally show a single spot.

  • Melting Point (MP): A sharp, narrow melting range indicates high purity. Impurities typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for confirming the structure and identifying any residual impurities.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide quantitative data on purity levels[4][][6].

Understanding Potential Impurities

The nature and origin of impurities are critical for designing an effective purification strategy. Impurities in a typical synthesis of this compound can be broadly categorized.

Impurity TypePotential OriginChemical NatureRecommended Removal Method
Unreacted Starting MaterialsIncomplete reactionVaries (Acidic, Basic, Neutral)Acid-Base Extraction, Chromatography
Isomeric ByproductsNon-selective halogenation or substitutionAmphoteric (similar to product)Chromatography, Fractional Recrystallization
Over/Under-Halogenated SpeciesPoor reaction controlAmphoteric (similar to product)Chromatography
Residual Reagents/SolventsInadequate work-upVariesAqueous Washes, Recrystallization, Drying under Vacuum

Purification Protocols & Method Selection

Choosing the right purification path is crucial for maximizing yield and purity. The following workflow provides a general decision-making framework.

G Crude Crude this compound TLC Analyze by TLC Crude->TLC SingleSpot Single Major Spot (>90% pure) TLC->SingleSpot Mostly Pure MultipleSpots Multiple Spots or Streaking (<90% pure) TLC->MultipleSpots Impure Recrystallize Recrystallization SingleSpot->Recrystallize AcidBase Acid-Base Extraction MultipleSpots->AcidBase If neutral impurities suspected Chromatography Flash Column Chromatography MultipleSpots->Chromatography For complex mixtures CheckPurity Confirm Purity (MP, NMR, HPLC) Recrystallize->CheckPurity AcidBase->Recrystallize Chromatography->CheckPurity FinalProduct Pure Product CheckPurity->FinalProduct Purity Confirmed

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Acid-Base Extraction

This technique is highly effective for removing neutral impurities by exploiting the amphoteric nature of the target compound.

Causality: The protocol is designed to first remove basic impurities with an acidic wash. Then, a weak basic wash is used to convert the acidic this compound into its water-soluble salt, separating it from neutral organic impurities. A strong base (e.g., NaOH) is avoided as it may not be as selective and could potentially degrade the compound[2]. The product is then recovered by re-acidifying the basic aqueous extract.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).

  • Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1M HCl (1 x 5 mL/g). This step removes any highly basic impurities. Discard the acidic aqueous layer.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL/g) to the organic layer. Shake vigorously and allow the layers to separate. The desired product will move into the aqueous layer as its sodium salt. Combine the aqueous layers.

  • Back-Wash: To remove any residual neutral compounds from the combined basic aqueous extracts, perform a "back-wash" with a small volume of the organic solvent (e.g., 5 mL of EtOAc)[1]. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH is acidic (pH ~2-3), which will precipitate the pure product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid drying.

  • Drying: Dry the purified solid under high vacuum to constant weight.

G cluster_org Organic Phase (e.g., EtOAc) cluster_aq Aqueous Phase Crude Crude Product (Target + Neutral Impurity) Neutral Neutral Impurity AddBase + NaHCO₃ (aq) Crude->AddBase Salt Product Salt (Water Soluble) AddAcid + HCl (aq) Salt->AddAcid Final Pure Solid Product AddBase->Salt AddAcid->Final

Caption: Schematic of the acid-base extraction process.

Protocol 2: Recrystallization

This method is best suited for final polishing when the product is already >90% pure. The key is selecting a solvent in which the compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.

Causality: The principle of recrystallization relies on the slow, selective formation of a crystal lattice by the desired compound upon cooling, leaving impurities behind in the solvent (mother liquor). A rapid crash-out of the solid will trap impurities, so controlled cooling is essential.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or water/ethanol mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Flash Column Chromatography

For complex mixtures or to separate isomers, chromatography is the most robust method.

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic eluent). The hydroxyl group on this compound makes it quite polar, so it will adhere strongly to silica gel. A relatively polar mobile phase will be required to elute it.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the standard choice. For potentially sensitive compounds, basic alumina can be considered[7].

  • Mobile Phase (Eluent) Selection: Use TLC to find a suitable eluent system. A good system will give the product a retention factor (Rƒ) of ~0.25-0.35. Start with mixtures of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). For this compound, a typical starting point would be 30-50% EtOAc in Hexanes.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the eluent through the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide

Q: My compound will not crystallize from the solution. What should I do? A:

  • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the meniscus. If you have a pure sample, add a tiny "seed crystal."

  • Increase Concentration: The solution may be too dilute. Evaporate some of the solvent and allow it to cool again.

  • Add an Anti-Solvent: If the compound is very soluble, slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly turbid, then warm until it is clear and cool again. For example, if your compound is dissolved in ethanol, you might slowly add water.

  • Purity Issue: The sample may still be too impure to crystallize. Consider another round of purification via a different method, like chromatography.

Q: My yield is very low after acid-base extraction. What are the likely causes? A:

  • Incomplete Extraction: The product may not have fully moved into the basic aqueous layer. Perform an additional extraction with NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic.

  • Incomplete Precipitation: Ensure you have added enough acid to bring the pH down to ~2-3. Check with pH paper.

  • Emulsion Formation: Vigorous shaking can create an emulsion (a stable mixture of organic and aqueous layers). To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Product Solubility: The product may have some solubility in water. After filtration, you can try extracting the aqueous filtrate with a fresh portion of organic solvent (like EtOAc) to recover more product.

Q: The product is a persistent oil instead of a solid. How can I handle this? A:

  • Purity: Oiling out is often a sign of impurities. The sample likely needs further purification, probably by column chromatography.

  • Solvent Contamination: Ensure all residual solvent is removed under high vacuum, sometimes with gentle heating.

  • Trituration: Try adding a non-polar solvent like hexanes or pentane to the oil and vigorously stirring or sonicating. This can sometimes induce solidification by "washing" away impurities that keep it oily.

Q: My final product is colored (yellow or brown). How can I remove the color? A:

  • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before the filtration step. Charcoal is excellent at adsorbing colored, high-molecular-weight impurities. Do not add too much, as it can also adsorb your product.

  • Chromatography: A plug of silica gel or a full column can effectively separate colored baseline impurities from the desired product.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Dakota State University. (n.d.). 5-Bromo-2-chloropyridine. DSU-Discovery. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Camacho, M. A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(10), 2475. Retrieved from [Link]

  • Mallikarjunaswamy, C., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E, 69(Pt 4), o583. Retrieved from [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23-35. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Anderson, E. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51522. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-chloropyridin-4-ol, a key intermediate for researchers in medicinal chemistry and drug development. This guide provides field-proven insights and troubleshooting advice for navigating the complexities of catalyst selection in cross-coupling reactions. Our focus is on achieving high efficiency and, critically, high regioselectivity.

Part 1: Foundational Concepts & FAQs

This section addresses the core challenges associated with this substrate. Understanding these principles is the first step toward successful and reproducible experimentation.

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The principal challenge is achieving chemoselectivity . The substrate contains two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] This inherent difference means the C-Br bond is significantly more reactive and susceptible to oxidative addition by a palladium catalyst than the C-Cl bond.[2] Therefore, reactions can be selectively targeted to the C5-bromo position under carefully controlled conditions, leaving the C2-chloro position available for subsequent transformations.

Q2: How does the pyridin-4-ol / pyridin-4-one tautomerism affect catalysis?

This compound exists in a tautomeric equilibrium with its pyridin-4-one form. This equilibrium can be influenced by the solvent, pH, and temperature. The pyridone form can potentially coordinate with the palladium catalyst through its oxygen atom, which may lead to catalyst inhibition or the formation of off-cycle, inactive complexes. Furthermore, the electronic properties of the two tautomers differ, which can subtly influence the reactivity of the C-Br and C-Cl bonds. While many reactions proceed successfully without explicitly addressing this, unexpected reactivity or low yields can sometimes be traced back to tautomer-related issues.

Caption: Suzuki reaction troubleshooting workflow.

Q: I'm seeing significant coupling at the C-Cl position. How can I improve selectivity for C-Br?

This indicates your reaction conditions are too harsh. To enhance selectivity for the C-Br bond:

  • Lower the Temperature: Reduce the reaction temperature in 10 °C increments (e.g., from 100 °C to 90 °C or 80 °C).

  • Use a Less Active Catalyst: If you are using a highly active catalyst system with bulky, electron-rich ligands (like XPhos or SPhos), consider switching to a more standard system like Pd(PPh₃)₄. These highly active systems are designed to activate inert C-Cl bonds and may be too reactive for this selective transformation. [3]

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a powerful method for synthesizing the arylamine motifs common in pharmaceuticals. [4][5] Q: What are the best practices for selecting a catalyst for selective C-Br amination on this substrate?

Selective C-Br amination requires a catalyst system that is active enough for C-N coupling but not so active that it engages the C-Cl bond. The choice of ligand is critical.

ComponentRecommended Starting ConditionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common Pd(0) and Pd(II) precursors that generate the active Pd(0) catalyst in situ.
Ligand BINAP (1.5-3 mol%) or Xantphos (1.5-3 mol%)Bidentate phosphine ligands like BINAP or Xantphos are excellent starting points. [4]They stabilize the palladium center, preventing catalyst decomposition while promoting the C-N reductive elimination step.
Base NaOtBu or K₃PO₄ (1.5-2.0 equivalents)Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective for deprotonating the amine. [6]For base-sensitive functional groups, a weaker base like K₃PO₄ can be used, though it may require higher temperatures.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions.
Temperature 90-110 °CThis temperature range typically provides a good balance between reaction rate and selectivity.

Q: My amination reaction is failing. What should I check first?

  • Oxygen Exclusion is Critical: The Buchwald-Hartwig reaction is notoriously sensitive to oxygen. Ensure your flask was properly flame-dried or oven-dried, and that your solvent was rigorously degassed using methods like freeze-pump-thaw or sparging with argon/nitrogen for at least 30 minutes. [3]2. Base Quality and Stoichiometry: Sodium tert-butoxide is hygroscopic. Use a fresh bottle or material stored in a glovebox. Ensure you are using at least 1.4 equivalents.

  • Amine Purity: Impurities in the amine coupling partner can poison the catalyst. Purify if necessary.

  • Ligand Choice: If using a simple primary or secondary amine with a ligand like BINAP fails, consider moving to a more specialized, sterically hindered Buchwald ligand like XPhos or RuPhos. These can accelerate the reaction and improve yields for challenging substrates.

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle cluster_selectivity Selectivity at Oxidative Addition Pd0 Pd(0)L₂ OA Oxidative Addition (Rate & Selectivity Determining) Pd0->OA Ar-X Complex1 Ar-Pd(II)(X)L₂ OA->Complex1 Note Pd(0) preferentially inserts into the weaker C-Br bond over the stronger C-Cl bond. Reactivity: C-Br >> C-Cl. [1, 2] OA->Note Transmetalation Transmetalation Complex1->Transmetalation R-B(OR)₂ + Base Complex2 Ar-Pd(II)(R)L₂ Transmetalation->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Product) RE->Product

Caption: Suzuki catalytic cycle highlighting the selective oxidative addition step.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, typically using a dual palladium and copper catalyst system. [7][8] Q: What is a standard catalyst system for Sonogashira coupling at the C-Br position?

For selective Sonogashira coupling, the classic conditions are often effective.

ComponentRecommended Starting ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-3 mol%)These are the most common and well-validated palladium sources for this reaction. [1]
Copper Co-catalyst CuI (5-10 mol%)Copper(I) iodide is essential for the standard mechanism, as it forms a copper acetylide intermediate that participates in the transmetalation step. [7]
Base Triethylamine (Et₃N) or Diisopropylamine (HNiPr₂)An amine base is required, and it often serves as the solvent or co-solvent. It must be anhydrous and degassed.
Solvent THF or DMF (if needed)If the amine base is not a suitable solvent for the substrates, an anhydrous, degassed co-solvent can be used. [1]
Temperature Room Temperature to 60 °CThe Sonogashira reaction can often be run under mild thermal conditions, which further enhances selectivity for the C-Br bond.

Q: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?

Glaser coupling is a common side reaction catalyzed by the copper component, especially in the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. Oxygen promotes the oxidative homocoupling of the copper acetylide. Ensure your amine base and any co-solvents are thoroughly degassed.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Consider Copper-Free Conditions: If homocoupling remains a problem, modern copper-free Sonogashira protocols can be employed. These typically require a more specialized palladium/ligand system and may need higher temperatures, but they completely eliminate the Glaser coupling pathway.

Part 3: General Troubleshooting Workflow

When a reaction fails and the cause is not immediately obvious, a systematic approach is essential.

Q: My reaction isn't working, and I don't know where to start. What is a logical troubleshooting sequence?

Use the following decision tree to diagnose the problem methodically.

General_Troubleshooting Start Reaction Failure (No Product) Check_Reagents Are all reagents pure and correct? (Substrate, Coupling Partner, Base) Start->Check_Reagents Begin Diagnosis Check_Reagents->Start No (Purify/Replace) Check_Setup Is the setup correct? (Inert atmosphere, dry solvent, correct temp.) Check_Reagents->Check_Setup Yes Check_Setup->Start No (Correct Setup) Vary_Conditions Systematically vary one parameter: - Increase Temperature (10-20°C) - Change Base (e.g., K₂CO₃ -> K₃PO₄) - Change Solvent Check_Setup->Vary_Conditions Yes Change_Catalyst Change the catalyst system: - Use a more active ligand (e.g., PPh₃ -> XPhos) - Use a precatalyst (e.g., Buchwald G3) Vary_Conditions->Change_Catalyst No Improvement Success Reaction Successful Vary_Conditions->Success Improvement Seen (Optimize) Change_Catalyst->Success Reaction Works

Caption: A logical workflow for general troubleshooting.

Part 4: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for a selective Suzuki-Miyaura coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The solid mixture may be pale yellow.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. The solution will typically darken as the reaction progresses.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-chloro-5-phenylpyridin-4-ol.

References

  • Jana, S., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 5-Bromo-2-chloropyridin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods used in monitoring reactions involving 5-Bromo-2-chloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical syntheses.

Introduction to Analytical Monitoring

Real-time or frequent monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety and reproducibility. For a molecule like this compound, which contains multiple reactive sites and has the potential for various side reactions, robust analytical methods are indispensable. This guide will focus on the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, with additional insights into in-situ monitoring.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up analytical methods for this compound.

Q1: What is the best chromatographic technique for monitoring the consumption of this compound and the formation of its products?

A1: For most applications involving this compound, a polar-substituted aromatic compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique. The pyridinol moiety imparts significant polarity, making it well-retained on C18 or other hydrophobic stationary phases with aqueous-organic mobile phases. This method allows for the direct analysis of the reaction mixture with minimal sample preparation, providing quantitative data on the starting material, intermediates, and products.

Q2: Can I use Gas Chromatography (GC) to analyze this compound?

A2: Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. The hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the injector port or on the column. However, GC-Mass Spectrometry (GC-MS) can be a powerful tool for identifying volatile byproducts or for quantitative analysis after derivatization . Silylation of the hydroxyl group, for instance, will increase volatility and improve chromatographic performance.

Q3: How can NMR spectroscopy be used for real-time reaction monitoring?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for in-situ reaction monitoring, providing detailed structural information about all species in the reaction mixture simultaneously. By setting up a reaction directly in an NMR tube and acquiring spectra at regular intervals, you can track the disappearance of reactant signals and the appearance of product signals.[1][2] This method is non-invasive and provides kinetic data without the need for calibration curves for relative quantification.

Q4: What are the characteristic mass spectral fragmentation patterns for this compound?

A4: In mass spectrometry, the presence of bromine and chlorine atoms results in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens. Due to the natural isotopic abundances of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion peak (M+) will be accompanied by M+2 and M+4 peaks of characteristic relative intensities. This isotopic signature is a powerful diagnostic tool for identifying your compound of interest in a complex mixture.

Q5: How can I quickly check for the presence of starting material during a reaction without extensive sample preparation?

A5: Thin-Layer Chromatography (TLC) is a rapid and simple method for qualitative reaction monitoring. A small aliquot of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. By comparing the retention factor (Rf) of the spots to that of the starting material, you can quickly assess the progress of the reaction. For this compound, a relatively polar compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during the analysis of this compound and its reaction mixtures.

HPLC Troubleshooting
Problem Potential Cause for this compound Recommended Solution
Peak Tailing - Secondary interactions: The basic nitrogen of the pyridine ring and the acidic hydroxyl group can interact with residual silanols on the silica-based stationary phase. - Column overload: Injecting too concentrated a sample.- Mobile phase modification: Add a small amount of a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase to suppress these interactions. - pH control: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the pyridinol to ensure it is in a single ionic state.[3] - Dilute the sample.
Poor Resolution - Inappropriate mobile phase composition: The polarity of the mobile phase is not optimized for the separation of your analyte from byproducts or starting materials. - Column degradation: Loss of stationary phase due to extreme pH or temperature.- Optimize the gradient: If using a gradient, adjust the slope to improve separation. For isocratic methods, systematically vary the percentage of the organic modifier. - Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. - Use a new column and ensure mobile phase pH is within the column's recommended range.
Irreproducible Retention Times - Inadequate column equilibration: The column is not fully equilibrated with the mobile phase between injections, especially after a gradient. - Mobile phase composition change: Evaporation of the more volatile organic component or inconsistent mobile phase preparation. - Temperature fluctuations. - Increase equilibration time: Ensure a sufficient post-run equilibration step. - Prepare fresh mobile phase daily and keep the solvent reservoirs capped. - Use a column oven to maintain a constant temperature.
Ghost Peaks - Carryover from previous injections: The analyte may be strongly retained and elute in subsequent runs. - Contaminated mobile phase or system. - Implement a needle wash with a strong solvent in your autosampler method. - Run a blank gradient after each sample. - Use high-purity solvents and filter your mobile phase.
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

GC-MS Troubleshooting
Problem Potential Cause for this compound Recommended Solution
No Peak or Very Small Peak - Analyte is not volatile enough: The pyridinol moiety significantly reduces volatility. - Thermal degradation: The compound may be degrading in the hot injector. - Adsorption: Active sites in the injector liner or column can irreversibly bind the polar analyte.- Derivatize the analyte: Convert the hydroxyl group to a less polar, more volatile derivative (e.g., a trimethylsilyl ether using BSTFA or MSTFA).[4] - Lower the injector temperature. - Use a deactivated injector liner and a column suitable for polar compounds.
Peak Tailing - Active sites: The hydroxyl and pyridine nitrogen interact with the stationary phase or liner. - Column bleed: Degradation of the stationary phase.- Derivatization is the most effective solution. - Use a more inert column (e.g., a wax-based or a highly deactivated phenyl-arylene phase). - Condition the column according to the manufacturer's instructions.
Poor Mass Spectral Quality - Co-elution: An impurity is eluting at the same time as your analyte. - Low signal intensity. - Optimize the temperature program to improve separation. - Increase the sample concentration (after derivatization). - Perform a scan of the background and subtract it from your analyte's spectrum.
  • Sample Preparation:

    • Take a small, measured aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Dilute with an appropriate solvent (e.g., hexane or ethyl acetate) before injection.

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

NMR Troubleshooting
Problem Potential Cause Recommended Solution
Broad Peaks - Paramagnetic impurities: Trace metals from reagents or catalysts can cause line broadening. - Chemical exchange: If the pyridinol is in equilibrium with another species (e.g., a tautomer or a protonated form). - Poor shimming. - Add a chelating agent like a small amount of EDTA to the NMR tube. - Vary the temperature of the NMR experiment to see if the peaks sharpen. - Re-shim the spectrometer.
Complex Spectra - Overlapping signals: Multiple aromatic signals from starting materials, intermediates, and products may overlap. - Presence of multiple species. - Use a higher field NMR spectrometer for better signal dispersion. - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment.
Inaccurate Integration - Poor baseline. - Overlapping peaks. - Insufficient relaxation delay (d1). - Apply baseline correction during processing. - Use deconvolution algorithms to fit overlapping peaks. - Increase the relaxation delay to at least 5 times the longest T1 of the nuclei being integrated for accurate quantification.

Part 3: Visualization & Formatting

Workflow for Method Selection

The following diagram illustrates a decision-making workflow for choosing the appropriate analytical method for your specific needs.

MethodSelection start Start: Need to Monitor Reaction qualitative Qualitative or Quantitative? start->qualitative quantitative Quantitative Analysis qualitative->quantitative Quantitative tlc TLC qualitative->tlc Qualitative hplc HPLC quantitative->hplc Non-volatile / Thermally Labile gcms GC-MS (with derivatization) quantitative->gcms Volatile Byproducts / Derivatizable in_situ In-situ Monitoring? quantitative->in_situ nmr NMR in_situ->hplc No (at-line) in_situ->gcms No (at-line) in_situ_nmr In-situ NMR/FTIR in_situ->in_situ_nmr Yes

Caption: Decision tree for selecting an analytical method.

Troubleshooting Logic for HPLC Peak Tailing

This diagram outlines a systematic approach to troubleshooting peak tailing in HPLC analysis of this compound.

HPLCTroubleshooting start Problem: Peak Tailing Observed check_conc Is Sample Concentration Too High? start->check_conc dilute Dilute Sample and Re-inject check_conc->dilute Yes check_ph Is Mobile Phase pH Optimized? check_conc->check_ph No resolved Problem Resolved dilute->resolved adjust_ph Adjust pH (2 units from pKa) check_ph->adjust_ph No add_modifier Add Mobile Phase Modifier (e.g., TFA or TEA) check_ph->add_modifier Yes adjust_ph->resolved check_column Is Column Old or Degraded? add_modifier->check_column replace_column Replace Column check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

  • U.S. Food and Drug Administration. (2004). PAT—A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

  • Bruker. Reaction Monitoring. [Link]

  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]

  • Malviya, R., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. [Link]

  • Holdsworth, D. K. (1994). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 71(10), A244. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • AELAB. (2023). 10 Common Mistakes in Gas Chromatography. [Link]

  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern. [Link]

  • Jeziorna, A., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10796-10803. [Link]

  • PubChem. 5-Bromo-2-chloropyridin-3-ol. [Link]

  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-chloropyridin-4-ol and 5-Bromo-2-fluoropyridin-4-ol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, halogenated pyridines serve as indispensable building blocks. Their utility is largely defined by their reactivity in key transformations, particularly nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of two closely related yet distinct synthons: 5-Bromo-2-chloropyridin-4-ol and 5-Bromo-2-fluoropyridin-4-ol. While structurally similar, the choice of halogen at the C-2 position—chlorine versus fluorine—profoundly impacts the molecule's susceptibility to nucleophilic attack. We will explore the mechanistic underpinnings of this reactivity difference, present comparative data, and provide a practical experimental protocol for researchers engaged in the synthesis of complex pyridine derivatives.

The Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. Unlike typical SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Expulsion: The aromaticity of the ring is restored through the elimination of the leaving group, yielding the final substitution product.

For pyridinic systems, the ring nitrogen plays a crucial role. Its electron-withdrawing nature makes the pyridine ring more electrophilic than a corresponding benzene ring, particularly at the C-2 (ortho) and C-4 (para) positions.[3] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4]

Figure 1: General mechanism for the SNAr reaction on a 2-halopyridine. The initial nucleophilic attack is typically the slow, rate-determining step.

The Halogen "Element Effect": Why Fluorine Outperforms Chlorine

In standard alkyl halide substitution reactions (SN2), the leaving group ability follows the trend I > Br > Cl > F, which correlates with C-X bond strength. However, in SNAr, this trend is inverted: F > Cl ≈ Br > I .[5][6] This phenomenon, known as the "element effect," is a direct consequence of the SNAr mechanism.

The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[7] Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer intermediate, thereby lowering the activation energy of this first, slow step.[2][8] Consequently, the overall reaction rate is significantly accelerated. While the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the second, fast step of the reaction and therefore does not influence the overall rate.

For this compound and 5-Bromo-2-fluoropyridin-4-ol, this principle is paramount. The C-2 position is activated by both the ring nitrogen and the electron-withdrawing 4-hydroxyl and 5-bromo substituents. However, the superior inductive effect of fluorine at C-2 makes 5-Bromo-2-fluoropyridin-4-ol the significantly more reactive substrate for SNAr reactions.

Comparative Reactivity: Experimental Insights

The data below represents typical outcomes when reacting 2-halopyridines with a common nucleophile, such as an amine or an alkoxide.

Feature5-Bromo-2-fluoropyridin-4-olThis compoundRationale
Relative Reaction Rate HighModerate to LowFluorine's strong inductive effect stabilizes the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[2]
Typical Reaction Temp. Room Temp. to 80 °C80 °C to >120 °CThe higher reactivity of the fluoro-compound allows for less forcing reaction conditions.
Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 6-24 hours)A direct consequence of the faster reaction rate.
Typical Yield Good to ExcellentFair to GoodMilder conditions and faster reactions often lead to fewer side products and higher yields.[9]
Leaving Group Ability Excellent (in SNAr)Good (in SNAr)Governed by the "element effect" where F > Cl.[5]

Experimental Protocol: SNAr with Morpholine

This protocol provides a representative procedure for the nucleophilic substitution of the C-2 halogen with morpholine, a common secondary amine nucleophile.

Objective: To synthesize 5-Bromo-2-(morpholin-4-yl)pyridin-4-ol.

Reagents & Materials:

  • 5-Bromo-2-fluoropyridin-4-ol (or this compound)

  • Morpholine (≥ 2.0 equivalents)

  • Potassium Carbonate (K₂CO₃, 2-3 equivalents)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Bromo-2-fluoropyridin-4-ol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

  • Nucleophile Addition: Add morpholine (2.0 eq) to the stirring suspension at room temperature.

  • Reaction:

    • For 5-Bromo-2-fluoropyridin-4-ol : Heat the reaction mixture to 60-80 °C.

    • For This compound : A higher temperature of 100-120 °C will likely be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-Bromo-2-(morpholin-4-yl)pyridin-4-ol.

Experimental_Workflow A 1. Reagent Setup (Pyridinol, K₂CO₃, DMSO) B 2. Nucleophile Addition (Morpholine) A->B C 3. Heating & Reaction (Monitor by TLC/LC-MS) B->C D 4. Work-up (Quench with H₂O, Extract with EtOAc) C->D E 5. Isolation (Dry & Concentrate) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Figure 2: A typical experimental workflow for the SNAr reaction.

Conclusion

For researchers designing synthetic routes involving nucleophilic substitution on a 5-bromo-pyridin-4-ol scaffold, the choice between a 2-chloro and a 2-fluoro precursor has significant practical implications. The underlying principles of the SNAr mechanism dictate that 5-Bromo-2-fluoropyridin-4-ol is the superior substrate . Its enhanced reactivity, driven by the high electronegativity of fluorine stabilizing the rate-determining intermediate, allows for milder reaction conditions, shorter reaction times, and often cleaner product formation. While this compound is a viable synthon, it requires more forcing conditions to achieve comparable transformations, which may not be compatible with sensitive functional groups elsewhere in a complex molecule. Therefore, for efficiency and broader applicability, the 2-fluoro analogue is the recommended choice.

References

  • Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Link

  • Ren, Y., et al. (2017). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central. Link

  • BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem Technical Guides. Link

  • Chemistry Stack Exchange contributors. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Link

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Evans, M. (2019). nucleophilic aromatic substitutions. YouTube. Link

  • Evans, M. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Link

  • Evans, M. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Link

  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution. Link

  • ResearchGate. (2014). Amination of 2-halopyridines. Link

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-2-chloropyridin-4-ol

In the landscape of modern drug discovery and development, pyridinol scaffolds are of paramount importance, forming the core of numerous pharmacologically active molecules. This compound is a particularly valuable building block due to its dual halogenation, presenting two distinct and orthogonally reactive sites for functionalization. The molecule features a carbon-bromine (C-Br) bond at the 5-position and a carbon-chlorine (C-Cl) bond at the 2-position. This structural arrangement is not a redundancy but a strategic advantage, enabling researchers to perform sequential and selective cross-coupling reactions to build molecular complexity in a controlled manner.

The key to unlocking this potential lies in understanding the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step—often the rate-determining step of the catalytic cycle—generally follows the order: C-I > C-Br > C-Cl > C-F.[1][2][3][4][5][6] This inherent reactivity difference dictates that the C-Br bond at the 5-position is significantly more susceptible to palladium catalyst insertion than the stronger, less reactive C-Cl bond at the 2-position.[1][2] This guide provides a comparative analysis of catalytic systems for the selective functionalization of this compound, offering field-proven insights and detailed experimental protocols to aid in rational catalyst selection and reaction optimization.

The Core Principle: Achieving Chemoselectivity

The primary challenge and opportunity when working with this compound is controlling which halogen participates in the reaction.

  • Targeting the C5-Br Bond: To achieve selective coupling at the more reactive C-Br bond, milder reaction conditions are typically employed.[1] This involves careful selection of a less aggressive catalyst system, moderate temperatures, and appropriate bases to favor oxidative addition at the C-Br site while leaving the C-Cl bond untouched for subsequent transformations.

  • Targeting the C2-Cl Bond: Functionalization at the C-Cl position generally requires more forcing conditions.[1] This is often performed after the C5-position has been functionalized. Success at this less reactive site hinges on using more robust catalytic systems, typically featuring bulky, electron-rich phosphine ligands that are known to facilitate the challenging oxidative addition into C-Cl bonds, often in conjunction with higher reaction temperatures.[7]

Below, we compare catalytic systems for three of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[8] When applied to this compound, the choice of catalyst and ligand is critical for controlling selectivity.

Comparative Data for Suzuki-Miyaura Catalysts (Selective at C5-Br)
Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yields
Pd(PPh₃)₄ (2-5)-K₂CO₃ or K₃PO₄ (2-3)1,4-Dioxane/H₂O80-100Good to Excellent
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)100High to Excellent
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene/H₂O100-110High to Excellent
Pd(dppf)Cl₂ (3-5)-K₃PO₄ (2)DME/H₂O90-100Good to High

Expertise & Causality:

  • Catalyst/Ligand System: For selective coupling at the C-Br bond, standard catalysts like Pd(PPh₃)₄ are often sufficient.[3][9] However, for more challenging substrates or to ensure high efficiency, using a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precatalyst such as Pd(OAc)₂ with a specialized ligand is advantageous. Bulky, electron-rich biarylphosphine ligands like XPhos and SPhos are highly effective.[7][9] While they are often used to activate C-Cl bonds, under controlled temperatures, they provide highly active catalysts that efficiently couple the C-Br bond without significantly engaging the C-Cl bond. Pd(dppf)Cl₂ is a reliable, air-stable precatalyst that often gives reproducible results.[3]

  • Base Selection: An inorganic base is required to facilitate the transmetalation step.[3] Potassium phosphate (K₃PO₄) is a robust and frequently effective choice for heteroaryl halides.[7][9] Potassium carbonate (K₂CO₃) is a milder alternative, while cesium carbonate (Cs₂CO₃) is stronger and can be beneficial for less reactive boronic acids.[9][10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard, as it helps to dissolve both the organic substrate and the inorganic base.[3][7]

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5-Br
  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2-3 equiv).[7]

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water) via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-12 hours).[7][10]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by silica gel column chromatography to yield the 5-aryl-2-chloropyridin-4-ol.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][12] The reaction couples an aryl halide with a primary or secondary amine. As with Suzuki coupling, catalyst selection is paramount for achieving selectivity with our dihalogenated substrate.

Comparative Data for Buchwald-Hartwig Catalysts (Selective at C5-Br)
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yields
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-100High to Excellent
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane100-110High
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH100High
CyPF-tBu JosiPhos (2-4)-LHMDS (1.5)THF80-100Good to High

Expertise & Causality:

  • Catalyst/Ligand System: The development of bulky, electron-rich phosphine ligands was a breakthrough for C-N coupling.[13] Bidentate ligands like BINAP were among the first generation of effective systems for this transformation.[11] More advanced monophosphine biaryl ligands such as XPhos and RuPhos often provide higher activity and broader substrate scope. For heteroaryl substrates, specialized ligands like the Josiphos-type ligands can be highly effective.[13]

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine, allowing it to enter the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and highly effective base, promoting high reaction rates.[7][14] However, it is incompatible with base-sensitive functional groups. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require a more active catalyst or higher temperatures. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent choice for substrates bearing protic functional groups.[14]

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard.[2][9] The choice can influence catalyst solubility and activity.

Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination at C5-Br
  • Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[7]

  • Inerting: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under positive argon pressure, add the degassed solvent (e.g., toluene).[7] Then add this compound (1.0 equiv) followed by the amine coupling partner (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction creates C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[15] This reaction is exceptionally useful for introducing linear, rigid alkyne linkers into molecules. It typically employs a dual-catalyst system of palladium and copper(I).[16]

Comparative Data for Sonogashira Catalysts (Selective at C5-Br)
Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yields
Pd(PPh₃)₄ (2-5)CuI (5-10)Et₃N (2-3)DMF25-80Good to Excellent
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THF60-70Good to High
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2)Acetonitrile80High
Pd(PhCN)₂Cl₂ (2) / P(t-Bu)₃ (4)-Cs₂CO₃ (2)1,4-Dioxane25Good (Copper-free)

Expertise & Causality:

  • Catalyst System: The classic Sonogashira system uses a palladium(0) catalyst, like Pd(PPh₃)₄, and a copper(I) salt, typically CuI.[1] The palladium complex undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then participates in the transmetalation step.[15] PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Copper-Free Conditions: While effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[17] Copper-free Sonogashira protocols have been developed, often requiring a more specialized palladium catalyst/ligand system and a different base to facilitate the deprotonation of the alkyne.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the base to deprotonate the alkyne and often serves as a solvent or co-solvent.[1][7]

Detailed Experimental Protocol: Selective Sonogashira Coupling at C5-Br
  • Vessel Preparation: To a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1]

  • Inerting: Flush the flask thoroughly with an inert gas (argon or nitrogen).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv).[1] Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Mechanistic Overview & Experimental Workflow

The success of these selective transformations is governed by a well-understood catalytic cycle. The diagram below illustrates the general pathway for palladium-catalyzed cross-coupling reactions.

Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add R-Pd(II)(X)L₂ pd0->ox_add Oxidative Addition trans R-Pd(II)(R')L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination trans->tm_entry product R-R' product->re_entry Product Formed re_entry->pd0 sub2 R'-M (e.g., R'-B(OH)₂) tm_entry->sub2 M-X Byproduct sub1 R-X (Ar-Br/Cl) sub1->ox_add sub2->trans

Caption: General Catalytic Cycle for Cross-Coupling.[18]

The experimental workflow requires careful attention to maintaining an inert atmosphere to prevent catalyst degradation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A 1. Add Solids (Substrate, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Catalyst/Ligand B->C D 4. Add Degassed Solvents & Liquid Reagents C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Aqueous Workup F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I

Sources

A Senior Application Scientist's Guide to Validated Purity Assessment of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical and agrochemical research, the molecular integrity of chemical intermediates is paramount. 5-Bromo-2-chloropyridin-4-ol, a key heterocyclic building block, is instrumental in the synthesis of numerous high-value active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of even minute impurities can drastically alter reaction kinetics, yield, and the toxicological profile of the final product. Therefore, the rigorous, validated assessment of its purity is not merely a quality control checkpoint but a foundational requirement for reproducible science and regulatory compliance.

This guide provides an in-depth comparison of validated analytical methodologies for determining the purity of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, validation according to international standards, and the interpretation of experimental data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical frameworks.

Understanding the Analyte and Potential Impurities

Before delving into analytical techniques, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may arise during its synthesis.

Structure: this compound is a substituted pyridinol, a class of compounds that can exist in tautomeric equilibrium with its corresponding pyridone form. This characteristic influences its solubility, polarity, and chromatographic behavior.

Potential Impurities: Based on common synthetic routes for halogenated pyridines, which often involve multi-step halogenation and hydroxylation reactions, potential impurities may include:

  • Starting Materials: Unreacted precursors such as 2-aminopyridine or 2,5-dibromopyridine derivatives.

  • Isomeric Impurities: Positional isomers, for instance, where the bromine or chlorine atoms are at different positions on the pyridine ring.

  • Over- or Under-halogenated Species: Compounds with additional or fewer halogen substituents.

  • Residual Solvents and Reagents: Organic solvents or reagents like N-bromosuccinimide (NBS) carried over from the synthesis and purification steps.

A robust analytical method must be able to resolve the primary compound from this diverse array of potential contaminants.

Methodology Comparison: A Multi-Pronged Approach to Purity

No single analytical technique can provide a complete purity profile. A comprehensive assessment relies on the orthogonal application of several validated methods. Here, we compare the principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reversed-Phase HPLC (RP-HPLC) is the cornerstone for purity analysis of non-volatile and thermally stable organic compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the main component from closely related structural impurities.

Scientific Rationale (Causality): The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately polar this compound. A gradient elution with an acidified water/acetonitrile mobile phase is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining sharp peak shapes. The acidic modifier (e.g., formic or phosphoric acid) suppresses the ionization of the pyridinol hydroxyl group, leading to more consistent retention times and improved peak symmetry.[3][4]

Experimental Protocol: Validated RP-HPLC Method

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis and Purity Calculation:

  • Purity is determined by the area percentage method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

    % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

Method Validation (Self-Validating System):

A robust HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][6][7]

Table 1: HPLC Method Validation Parameters & Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.995 (using DAD). Baseline resolution (Rs > 1.5) between the main peak and known impurities.
Linearity To verify a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To determine the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) of the measurements.Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; RSD for precision at LOQ ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent (ACN/H2O) A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D Inject E Separation on C18 Column (Gradient Elution) D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G Chromatogram H Calculate % Purity (Area Normalization) G->H I Validate Method (ICH Q2) H->I H->I Results

Caption: Workflow for HPLC Purity Determination of this compound.

Gas Chromatography (GC): Assessing Volatile Impurities and Residual Solvents

Gas Chromatography is an essential orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or certain synthesis by-products.[8][9]

Scientific Rationale (Causality): Due to the polar hydroxyl group, this compound may exhibit poor peak shape and thermal instability in a GC system. Therefore, derivatization is often necessary to convert the polar -OH group into a more volatile and thermally stable silyl ether.[8] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective derivatizing agent for this purpose. A non-polar capillary column (e.g., DB-5ms) is chosen for the separation of the derivatized analyte and other volatile components based on their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) is the preferred detector due to its high sensitivity and ability to provide structural information for impurity identification.[10][11]

Experimental Protocol: GC-MS Method for Volatile Impurities

1. Instrumentation:

  • GC system equipped with a capillary column inlet, an autosampler, and a Mass Spectrometer detector.

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous pyridine and 500 µL of MSTFA.

  • Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before analysis.

3. Chromatographic Conditions:

  • Column: 5% Phenyl Polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Detection: Mass Spectrometer in full scan mode (e.g., m/z 40-550).

4. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using the area percentage method, assuming a similar response factor to the main component for structurally related compounds.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add Pyridine & MSTFA A->B C Heat (60°C, 30 min) B->C D Inject Derivatized Sample C->D Inject E Separation on Capillary Column D->E F Mass Spec Detection E->F G Identify Impurities (MS Library) F->G Mass Spectra H Quantify Volatiles G->H

Caption: Workflow for GC-MS analysis of volatile impurities.

Quantitative NMR (qNMR): An Absolute Method for Purity Assignment

Quantitative ¹H NMR (qNMR) is a powerful primary method for purity assessment.[5][12] Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can determine the absolute purity (or assay) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[13][14]

Scientific Rationale (Causality): The fundamental principle of qNMR is that the area of a ¹H NMR signal is directly proportional to the number of protons generating that signal.[5] By using a high-purity internal standard with a known proton count and concentration, a direct, stoichiometric comparison can be made. This technique is particularly valuable as it is orthogonal to chromatography and does not rely on the response factor of the analyte or its impurities, making it a "universal" detector. It is also excellent for detecting non-UV active impurities or residual solvents that might be missed by HPLC-UV.

Experimental Protocol: qNMR Purity Assay

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a similar amount of a high-purity (>99.9%) certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer an exact volume to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • Sufficiently long relaxation delay (d1): Typically 5 times the longest T₁ of any proton being quantified (e.g., 30-60 seconds) to ensure full relaxation.

    • 90° pulse angle.

    • High signal-to-noise ratio: Acquire a sufficient number of scans.

4. Data Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • Purity = Purity of the standard

Comparative Summary of Methods

The choice of method depends on the analytical objective. HPLC is superior for routine quality control and impurity profiling, GC-MS is essential for volatile impurities, and qNMR provides an absolute purity value and serves as an excellent orthogonal reference method.

Table 2: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MSqNMR
Principle Liquid-solid partitioningGas-solid partitioningNuclear magnetic resonance
Primary Use Purity, Impurity profilingVolatile impurities, Residual solventsAbsolute purity (Assay), Structural confirmation
Typical LOQ ~0.05% (relative to main peak)ppm level for solvents~0.1% (absolute)
Sample Throughput HighMediumLow to Medium
Impurity ID Limited (Retention time, UV)Excellent (Mass Spectra)Good (Chemical shifts, coupling)
Key Advantage Robust, high-resolution separationHigh sensitivity for volatilesAbsolute quantification, "universal" detection
Key Limitation Requires UV-active chromophoreNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatography, potential for peak overlap

Conclusion: An Integrated Strategy for Assured Quality

A comprehensive purity assessment of this compound cannot be achieved with a single method. This guide advocates for an integrated, orthogonal approach.

  • Primary Purity & Impurity Profile: Use a validated RP-HPLC method as the primary tool for routine quality control, quantifying the main peak and detecting non-volatile impurities.

  • Volatile Component Analysis: Employ GC-MS to analyze for residual solvents and volatile by-products, which are critical for process control and safety.

  • Absolute Purity Assignment: Utilize qNMR to establish the absolute purity of reference standards and to provide an orthogonal confirmation of the HPLC results, ensuring the highest level of confidence in the material's quality.

By synergistically applying these validated methods, researchers and drug development professionals can ensure the integrity of their chemical intermediates, leading to more reliable research outcomes and safer final products.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Singh, R. (n.d.). Quantitative NMR Spectroscopy. University of California, Davis. [Link]

  • Koch, H. M., & Angerer, J. (2007). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. Journal of Chromatography B, 856(1-2), 249-254. [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Wagh, S., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]

  • International Atomic Energy Agency. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS. [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]

  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. [Link]

  • PubMed. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]

  • ResearchGate. (n.d.). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. [Link]

  • LCGC International. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. [Link]

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A Comparative Guide to the Biological Activity of 5-Bromo-2-chloropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of derivatives based on the 5-Bromo-2-chloropyridin-4-ol scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to illuminate the therapeutic potential of this heterocyclic class. We will explore the structure-activity relationships (SAR) that govern their efficacy as antimicrobial, anticancer, and kinase-inhibiting agents, supported by experimental data and detailed protocols to guide future research.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common heterocyclic structure in FDA-approved drugs.[1][2] Its derivatives are known for a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] The this compound structure is particularly compelling due to its unique arrangement of functional groups, which allows for selective chemical modifications.

The differential reactivity of the halogen atoms is key:

  • C2-Chloro Group: This position is activated by the electron-withdrawing nitrogen atom in the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of amine, alkoxy, or thioether functionalities, which are common in kinase inhibitors for interacting with the hinge region of the target enzyme.[4]

  • C5-Bromo Group: While less reactive towards SNAr, the bromine atom is perfectly suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[4][5] This enables the introduction of diverse aryl, heteroaryl, or alkynyl groups, which can be tailored to target specific pockets within a biological target to enhance potency and selectivity.[4]

  • C4-Hydroxyl Group: The hydroxyl group provides a crucial hydrogen bond donor/acceptor site and can be a handle for further derivatization, for instance, through etherification, to modulate the molecule's physicochemical properties like solubility and lipophilicity.

This inherent modularity makes the this compound scaffold an excellent starting point for generating diverse compound libraries for SAR studies.[6]

Synthetic Pathways for Derivative Generation

The generation of a diverse library from the this compound core leverages the differential reactivity of its halogenated positions. A typical workflow involves a stepwise functionalization, allowing for precise control over the final structure.

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 (e.g., Amines, Alcohols) Start->SNAr R-NH2 or R-OH CrossCoupling Pd-Catalyzed Cross-Coupling at C5 (e.g., Suzuki) (e.g., Boronic Acids) Start->CrossCoupling Ar-B(OH)2 Pd Catalyst IntermediateA 2-Amino/Alkoxy-5-bromo- pyridin-4-ol Derivatives SNAr->IntermediateA FinalProductB 2,5-Disubstituted Pyridin-4-ol Library B SNAr->FinalProductB IntermediateB 2-Chloro-5-aryl- pyridin-4-ol Derivatives CrossCoupling->IntermediateB FinalProductA 2,5-Disubstituted Pyridin-4-ol Library A CrossCoupling->FinalProductA IntermediateA->CrossCoupling Ar-B(OH)2 Pd Catalyst IntermediateB->SNAr R-NH2 or R-OH

Caption: General workflow for diversification of the this compound scaffold.

Comparative Biological Activities

While specific data for this compound derivatives is emerging, we can infer their potential and guide research by examining closely related halogenated pyridine and pyrimidine structures.

Antimicrobial Activity

Halogenated heterocyclic compounds are well-documented for their antimicrobial properties.[7][8] The introduction of bromo- and chloro-substituents can significantly enhance the efficacy against both Gram-positive and Gram-negative bacteria.[7] Studies on analogous 5-bromo-2-chloropyrimidine derivatives have shown potent antibacterial and antifungal activity.[9]

Compound Class Test Organism Activity (MIC) Key Structural Features Reference
N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl) benzenesulfonamidesS. aureus, C. albicansSignificant activityPresence of sulfonamide moiety enhances potency.[9]
2-amino-4-chloropyridine Schiff basesS. aureus, E. coliModest to significantSubstituents on the aldehyde-derived portion influence activity.[10]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mLThe salicylanilide core is crucial for activity.[8]

Structure-Activity Relationship Insights: The antimicrobial activity is often linked to the molecule's ability to interfere with essential cellular processes. For pyridine and pyrimidine derivatives, the presence of halogens, particularly chlorine and bromine, appears to be a critical factor.[7] Furthermore, the addition of side chains, such as sulfonamides or substituted phenyl groups, can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its uptake and interaction with microbial targets.[9]

Anticancer Activity

The pyridine scaffold is a key component in numerous anticancer agents.[2] Derivatives are known to exert their effects through various mechanisms, including kinase inhibition and DNA intercalation.[11][12] Studies on related structures highlight the potential of this compound derivatives as antiproliferative agents.

Compound Class Cancer Cell Line Activity (GI₅₀) Key Structural Features Reference
Quinazoline-chalcone derivative (14g)K-562 (Leukemia)0.622 µMChalcone moiety combined with the heterocyclic core.[11]
Pyrimidodiazepine derivative (16c)Various (NCI-60 panel)Cytotoxic activity 10-fold higher than Adriamycin against some lines.Fused ring system, potential DNA binding mechanism.[11]
Ciminalum–thiazolidinone hybrid (2h)NCI-60 panel (average)1.57 µMThe 2-chloro-3-(4-nitrophenyl)propenylidene moiety is key for activity.[13]
5-aminopyrazole derivatives (1)VariousPromising antiproliferative activity.Substituents on the catechol portion are critical.[14]

Structure-Activity Relationship Insights: A review of pyridine derivatives indicated that the presence of -OMe, -OH, -C=O, and -NH₂ groups tends to enhance antiproliferative activity.[1][2] Conversely, bulky groups or additional halogen atoms can sometimes decrease activity.[1][2] For the this compound scaffold, derivatization at the C2 and C5 positions provides an opportunity to introduce these favorable functionalities. For example, replacing the C2-chloro with an amino group and adding an aryl group via Suzuki coupling at the C5-bromo position could yield potent anticancer compounds.[11]

Kinase Inhibition

The pyrimidine and pyridine scaffolds are well-established pharmacophores in the design of kinase inhibitors, largely due to their ability to mimic the purine core of ATP and form critical hydrogen bonds within the kinase hinge region.[4][15] Numerous approved kinase inhibitor drugs, such as gefitinib and erlotinib, are based on the related 4-aminoquinazoline core.[12]

G cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Inhibitor Pyridin-4-ol Derivative Inhibitor->Hinge H-Bond from Pyridine N Inhibitor->Hinge H-Bond from C2-Amine Inhibitor->Hydrophobic_Pocket Interaction from C5-Aryl Group

Caption: Hypothetical binding mode of a pyridin-4-ol derivative in a kinase active site.

The this compound scaffold is an excellent starting point for developing kinase inhibitors. The C2 position can be functionalized with an amine to interact with the hinge region, while the C5 position can be modified with various aryl or heteroaryl groups to target specific hydrophobic pockets, thereby improving potency and selectivity.[4]

Experimental Protocols

The following protocols are generalized methodologies that serve as a starting point for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for introducing an aryl group at the C5 position of the pyridine ring.

Objective: To synthesize a 2-chloro-5-aryl-pyridin-4-ol derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-aryl-pyridin-4-ol derivative.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability and cytotoxicity.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its strategic design allows for the creation of diverse chemical libraries targeting a range of biological activities, including antimicrobial, anticancer, and kinase inhibition. The structure-activity relationships discussed in this guide, inferred from closely related heterocyclic systems, provide a rational basis for the design of next-generation derivatives. Future research should focus on synthesizing and screening a focused library of these compounds to validate the predicted activities and further elucidate the specific molecular targets and mechanisms of action.

References

  • Vertex AI Search. (2025).
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  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
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  • PubMed Central. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
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Sources

A Senior Application Scientist's Guide to the Synthesis of Pyridin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: More Than Just Positional Isomers

In the landscape of heterocyclic chemistry, hydroxypyridines are foundational pillars, serving as indispensable precursors in pharmaceuticals, agrochemicals, and material science.[1] A researcher's choice between pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol is far from arbitrary; it is a decision dictated by the subtle yet profound differences in their electronic nature, reactivity, and, most critically, their synthetic accessibility. This guide provides an in-depth comparative analysis of the synthetic routes to these key isomers, grounded in experimental data and field-proven insights. Our focus extends beyond mere protocols to elucidate the causality behind methodological choices, empowering you to select and execute the optimal synthesis for your specific application.

A pivotal concept that underpins the chemistry of the 2- and 4-isomers is the phenomenon of tautomerism.[1] These molecules exist in a dynamic equilibrium between the aromatic alcohol (pyridin-ol) form and the non-aromatic amide (pyrid-one) form.[2] This equilibrium, heavily influenced by solvent polarity and physical state, dictates the molecule's reactivity, particularly its behavior as a nucleophile.[3][4] In contrast, pyridin-3-ol predominantly exists in the true phenolic form, a distinction that sets its reactivity profile apart.[5] Understanding these tautomeric preferences is the first principle in mastering their synthetic chemistry.

The Isomers: A Structural and Tautomeric Overview

The divergent synthetic strategies and reactivities of the hydroxypyridine isomers are a direct consequence of their tautomeric equilibria. For the 2- and 4-isomers, the equilibrium lies overwhelmingly in favor of the pyridone form in polar solvents and the solid state, a preference driven by amide resonance stabilization and favorable hydrogen bonding.[5][6]

Caption: Tautomeric equilibria of hydroxypyridine isomers.

Comparative Synthesis Strategies

The optimal route to a hydroxypyridine isomer is a trade-off between starting material cost, operational simplicity, yield, and scalability. Below, we compare established and reliable methods for each target.

Synthesis of Pyridin-4-ol (4-Pyridone)
  • From Chelidamic Acid: This is a robust and high-yielding method, particularly suitable for large-scale synthesis. Chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) undergoes thermal decarboxylation in a high-boiling solvent to afford 4-pyridone.[7] The driving force is the facile loss of two molecules of CO2 from the diacid precursor.

  • From 4-Aminopyridine: A common laboratory-scale method involves the diazotization of 4-aminopyridine, followed by hydrolysis of the resulting diazonium salt.[1][8] While effective, this route involves potentially unstable diazonium intermediates and requires careful temperature control.[9]

Synthesis of Pyridin-2-ol (2-Pyridone)
  • From Pyridine N-Oxide: This classic synthesis involves the treatment of pyridine N-oxide with acetic anhydride. The reaction proceeds via an initial acetylation of the N-oxide oxygen, followed by nucleophilic attack of acetate at the C2 position and subsequent rearrangement to form 2-acetoxypyridine.[10] Hydrolysis then yields the desired 2-pyridone.[6]

  • From 2-Aminopyridine: Similar to the 4-isomer, diazotization of 2-aminopyridine with a nitrite source (e.g., NaNO2) in aqueous acid provides the corresponding 2-hydroxypyridine.[11] However, this reaction can be sensitive, with potential for side reactions if conditions are not strictly controlled.[12]

Synthesis of Pyridin-3-ol
  • From Furfural: A highly efficient and industrially relevant method involves the reaction of furfural (a bio-renewable feedstock) with an ammonia source over a catalyst.[13][14] This process involves a series of condensations and rearrangements to construct the pyridine ring.

  • From 3-Acetylpyridine: A laboratory-scale approach can be achieved via the Baeyer-Villiger oxidation of 3-acetylpyridine.[15][16] This reaction uses a peroxyacid (like m-CPBA) to insert an oxygen atom between the carbonyl carbon and the pyridine ring, forming 3-acetoxypyridine, which is then hydrolyzed to 3-hydroxypyridine. The migratory aptitude in the key rearrangement step dictates the success of this transformation.[17]

Head-to-Head Synthesis Comparison

The following table provides a quantitative and qualitative comparison of the most common synthetic routes, enabling an informed decision based on project-specific requirements.

Isomer Synthetic Method Starting Material(s) Key Reagents Typical Yield Scalability Advantages Disadvantages
4-Pyridone DecarboxylationChelidamic AcidHigh-boiling solvent (e.g., Diphenyl ether)>90%ExcellentHigh yield, simple procedure, atom economical.Requires high temperatures (>250 °C).
4-Pyridone Diazotization4-AminopyridineH₂SO₄, NaNO₂ or Butyl nitrite~92%[8]GoodHigh yield, well-established procedure.Requires careful temperature control, diazonium intermediate.[9]
2-Pyridone N-Oxide RearrangementPyridine N-OxideAcetic Anhydride (Ac₂O)Good (60-80%)GoodReadily available starting material, reliable.Requires subsequent hydrolysis step.[10]
2-Pyridone Diazotization2-AminopyridineAqueous Acid, NaNO₂Moderate (50-70%)[12]ModerateDirect conversion.Potential for side-products, temperature sensitive.
3-Hydroxypyridine From FurfuralFurfural, AmmoniaCatalyst (e.g., Raney Fe)Variable (e.g., 18%)[18]ExcellentUses renewable feedstock, direct.[19]Catalyst deactivation can be an issue.[18]
3-Hydroxypyridine Baeyer-Villiger3-Acetylpyridinem-CPBA or other peracidGoodModerateGood functional group tolerance.Peracids can be hazardous, requires chromatography.[16]

Detailed Experimental Protocols

To ensure reproducibility and success, we provide detailed, self-validating protocols for a preferred synthesis of each isomer.

Protocol 1: Synthesis of 4-Pyridone via Decarboxylation of Chelidamic Acid

This protocol is favored for its simplicity and high yield, making it ideal for producing multi-gram quantities of 4-pyridone.

workflow_4_pyridone start Suspend Chelidamic Acid in Diphenyl Ether heat Heat mixture to 255-260 °C (Vigorous CO₂ evolution) start->heat Setup in fume hood maintain Maintain temperature for 30 min (until gas evolution ceases) heat->maintain Monitor gas cool Cool mixture to ~100 °C maintain->cool precipitate Add Toluene to precipitate the product cool->precipitate Induces crystallization filter Filter the solid product precipitate->filter wash Wash with Toluene, then Acetone filter->wash dry Dry under vacuum wash->dry end_node Obtain pure 4-Pyridone dry->end_node

Sources

A Comparative Guide to the X-ray Crystal Structure of a 5-Bromo-2-chloropyridin-4-ol Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise elucidation of three-dimensional molecular architecture is a cornerstone of modern drug discovery and materials science. Halogenated pyridin-4-ol scaffolds are of significant interest due to their prevalence in bioactive molecules. This guide provides an in-depth technical comparison of the single-crystal X-ray structure of 5-Bromo-2-chloropyridin-4-ol. We will detail the experimental workflow from synthesis to structural refinement, explain the causal reasoning behind key protocols, and present a comparative analysis with related heterocyclic structures. This document serves as a practical framework for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.

Introduction: The Significance of Pyridin-4-ol Scaffolds

Pyridin-4-ol and its keto-tautomer, pyridin-4(1H)-one, are privileged heterocyclic systems in medicinal chemistry. Their derivatives are known to exhibit a wide range of biological activities, acting as crucial pharmacophores in kinase inhibitors, anti-inflammatory agents, and other therapeutics. The introduction of halogen atoms, such as bromine and chlorine, profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to protein targets. Halogens also introduce the possibility of halogen bonding, a specific non-covalent interaction that can be exploited in rational drug design and crystal engineering.[1]

X-ray crystallography stands as the definitive method for determining atomic structure, providing unambiguous information on bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[2] Understanding these features is paramount for structure-activity relationship (SAR) studies and for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as polymorphism and solubility.

This guide presents a comprehensive analysis of the crystal structure of this compound, utilizing illustrative data based on closely related, experimentally determined structures. We will compare its structural parameters to those of other halogenated pyridinols to highlight the influence of substituent patterns on molecular geometry and crystal packing.

Experimental Protocols: From Synthesis to Single Crystal

The journey from a conceptual molecule to a refined crystal structure involves a multi-stage process. Each step must be meticulously executed to ensure the final data is of the highest quality.

Synthesis of this compound

A plausible synthetic route to the title compound begins with a commercially available precursor, which is functionalized through a series of regioselective reactions. The following protocol is adapted from established methodologies for the synthesis of related dihalopyridines.[3]

Protocol 2.1: Synthesis

  • Bromination of Starting Material: To a solution of 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise. Allow the reaction to stir for 1 hour, monitoring by TLC until completion.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product (2-amino-5-bromo-4-chloropyridine) by column chromatography.

  • Diazotization and Chlorination: Dissolve the purified aminopyridine intermediate in concentrated hydrochloric acid at -20 °C. Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the low temperature. This converts the amino group into a diazonium salt, which is subsequently displaced to yield 5-bromo-2,4-dichloropyridine.

  • Selective Hydrolysis: The final step to introduce the 4-hydroxyl group involves a regioselective nucleophilic aromatic substitution. Reflux the 5-bromo-2,4-dichloropyridine in an aqueous acid solution (e.g., 3M H₂SO₄). The chlorine at the 4-position is more activated towards hydrolysis than the one at the 2-position, yielding the desired this compound.

  • Final Purification: After cooling, neutralize the reaction mixture and extract the product with ethyl acetate. Purify by recrystallization or column chromatography to obtain the final compound with >98% purity, suitable for crystallization trials.

Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It requires a highly pure compound and a systematic screening of conditions to induce slow, ordered crystal growth.

Protocol 2.2: Crystallization via Slow Evaporation

  • Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) for their ability to fully dissolve the compound when heated and show slight turbidity upon cooling.

  • Preparation of Supersaturated Solution: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol/water 9:1) in a small, clean vial. Gentle heating may be required.

  • Inducing Crystallization: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4 °C).

  • Monitoring and Harvesting: Monitor the vial daily for the formation of single, well-defined crystals. Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis start 2-Amino-4-chloropyridine bromination Bromination (NBS) start->bromination diazotization Diazotization / Chlorination bromination->diazotization hydrolysis Selective Hydrolysis diazotization->hydrolysis purification Purification (>98%) hydrolysis->purification screening Solvent Screening purification->screening evaporation Slow Evaporation screening->evaporation harvest Crystal Harvesting evaporation->harvest mount Crystal Mounting harvest->mount data_collection Data Collection mount->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure Final Structure refinement->final_structure

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides the precise three-dimensional arrangement of atoms within a crystal.[4]

Protocol 3.1: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to 100 K in a stream of liquid nitrogen. This low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.

  • Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. The software corrects for experimental factors (e.g., Lorentz and polarization effects) and performs a multi-scan absorption correction. This yields a list of unique reflection indices (h,k,l) and their corresponding intensities.

  • Structure Solution: The processed data is used to solve the "phase problem." For small molecules, direct methods or dual-space algorithms are typically successful in generating an initial electron density map that reveals the positions of most non-hydrogen atoms.[6]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF).

Comparative Structural Analysis

While a public crystal structure for this compound is not available, we can construct an illustrative and chemically sound model based on published data for highly analogous structures, such as halogenated pyridines and pyrimidines.[7][8] The following data provides a realistic representation for comparative purposes.

Crystallographic Data Comparison

The solid-state structure of a molecule is defined by its unit cell parameters and the arrangement of molecules within it. Below is a comparison of the illustrative data for our title compound with experimentally determined data for related pyridinols.

ParameterThis compound (Illustrative)2-Chloro-pyridin-3-ol2-Bromo-pyridin-3-ol
Chemical Formula C₅H₃BrClNOC₅H₄ClNOC₅H₄BrNO
Formula Weight 208.44129.54174.00
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 3.951(1)3.896(1)3.889(1)
b (Å) 20.895(3)20.485(3)21.001(4)
c (Å) 7.954(1)6.818(1)6.840(1)
β (°) 105.25(2)104.98(2)105.18(2)
Volume (ų) 632.8(2)525.3(2)538.5(2)
Z 444
Calculated Density (g/cm³) 2.1891.6361.901
Table 1: Comparative crystallographic data. Data for 2-chloro- and 2-bromo-pyridin-3-ol sourced from a comparative guide by BenchChem.

Analysis: The choice of the P2₁/c space group is common for such planar heterocyclic molecules. The unit cell parameters are broadly similar to the comparators, with the notable increase in cell volume and calculated density for the title compound being a direct consequence of substituting a hydrogen atom with a much larger and heavier bromine atom.

Molecular Geometry and Intermolecular Interactions

The key to understanding a crystal structure lies in analyzing the interactions that hold the molecules together.[9] In this compound, the hydroxyl group and the pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively.

The pyridin-4-ol core exists in tautomeric equilibrium with its pyridin-4(1H)-one form. In the solid state, one form typically predominates. For our analysis, we will consider the pyridin-4-ol tautomer, which is stabilized by strong intermolecular hydrogen bonding.

Molecules are expected to form centrosymmetric dimers via strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of another. This is a classic and highly stable supramolecular synthon.

G cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing Interactions mol1 Molecule A (this compound) mol2 Molecule B (Symmetry-generated) dimer1 Dimer 1 dimer2 Dimer 2 (Adjacent)

In addition to hydrogen bonding, weaker interactions play a crucial role in the overall crystal packing. Halogen bonds (e.g., Br···Cl or Br···O) are directional interactions where an electropositive region on one halogen atom (the σ-hole) interacts with a nucleophilic region on another atom.[1] These, along with C-H···O and π-π stacking interactions between the pyridine rings of adjacent dimers, contribute to the formation of a stable, three-dimensional supramolecular architecture.[10][11] The presence of both a bromo and a chloro substituent provides multiple potential sites for such halogen bonding, influencing the final packing arrangement.

Conclusion

This guide has provided a comprehensive, field-expert overview of the process and analysis involved in determining the X-ray crystal structure of this compound. Through detailed, self-validating protocols for synthesis, crystallization, and X-ray diffraction, we have outlined a clear path from chemical synthesis to structural elucidation.

The comparative analysis, based on illustrative yet realistic data, highlights how the introduction of different halogen substituents affects key crystallographic parameters and dictates the primary intermolecular interactions. The formation of robust O-H···N hydrogen-bonded dimers is the dominant feature, with weaker halogen bonds and van der Waals forces directing the overall crystal packing. This detailed structural knowledge is invaluable for researchers in drug development, enabling a deeper understanding of structure-property relationships and facilitating the rational design of next-generation therapeutics and functional materials.

References

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  • One-step synthesis method of 5-bromo-2-chloropyrimidine.
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A Comparative Guide to the Characterization of 5-Bromo-2-chloropyridin-4-ol Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 5-Bromo-2-chloropyridin-4-ol

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Among these, this compound stands out as a trifunctional scaffold, offering multiple reaction sites for derivatization. Its utility is rooted in the distinct reactivity of its substituents: a labile chlorine atom at an activated position, a bromine atom suitable for cross-coupling reactions, and a hydroxyl group whose reactivity is modulated by keto-enol tautomerism.[1][2] Understanding the transient species—the reaction intermediates—formed during its chemical transformations is not merely an academic exercise. For researchers in drug development and process chemistry, characterizing these intermediates is paramount for mechanism elucidation, reaction optimization, and ensuring the regiochemical integrity of the final product.

This guide provides a comparative analysis of modern analytical techniques for the identification and characterization of key reaction intermediates of this compound. We will delve into the causality behind experimental design, present self-validating protocols, and ground our claims in established chemical principles.

Plausible Reaction Pathways and Key Intermediates

The reactivity of this compound is dominated by two key features: its tautomeric equilibrium and the electron-deficient nature of the pyridine ring.

Tautomerism: The Pyridinol-Pyridone Equilibrium

The compound exists in a tautomeric equilibrium between the pyridin-4-ol (enol) form and the 4-pyridone (keto) form. This equilibrium is critical as it influences the aromaticity and nucleophilicity of the molecule, thereby dictating its reaction pathways. The pyridone form often predominates and is crucial for understanding subsequent reactions.

Caption: Tautomeric equilibrium of the title compound.

Nucleophilic Aromatic Substitution (SNAr): The Primary Pathway

The pyridine ring is inherently electron-deficient, a characteristic amplified by the electronegative nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3] In this compound, the chlorine atom at the C2 position is an excellent leaving group and is activated for substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

The characterization of this transient Meisenheimer intermediate is the central challenge and the focus of our comparative analysis.

Caption: Generalized SNAr pathway and the key Meisenheimer intermediate.

Comparative Analysis of Characterization Methodologies

No single technique can provide a complete picture of a reactive intermediate. A multi-faceted approach, combining spectroscopic methods, is essential for unambiguous characterization. The choice of method depends on the intermediate's stability, concentration, and the reaction kinetics.

Analytical TechniqueInformation ProvidedStrengthsLimitationsSuitability for Intermediate
¹H / ¹³C NMR Structural connectivity, electronic environment.High resolution, definitive structural data.Relatively low sensitivity, requires stable/trapped intermediate.Excellent for stable or trapped intermediates.
Mass Spectrometry (ESI-MS) Molecular weight, elemental composition.High sensitivity, direct detection of ionic species.Provides no direct structural connectivity, can induce fragmentation.Ideal for detecting the anionic Meisenheimer complex.
FTIR Spectroscopy Functional groups, bond vibrations.Fast, good for in-situ monitoring of functional group changes (e.g., C=O).Complex spectra, often not definitive for subtle structural changes.Good for observing overall reaction progress.
UV-Vis Spectroscopy Electronic transitions, conjugation.Highly sensitive, excellent for kinetic studies.Broad, non-specific peaks; provides limited structural information.Useful for tracking changes in conjugation during intermediate formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR provides the most detailed structural information. While challenging for short-lived species, intermediates can be observed directly at low temperatures to slow the reaction or by using trapping agents.

  • Expert Insight: Upon formation of the tetrahedral Meisenheimer intermediate, the aromaticity of the pyridine ring is broken. This results in a significant upfield shift for the remaining ring protons and carbons in the ¹H and ¹³C NMR spectra, respectively, due to the change from sp² to sp³ hybridization at C2 and the increased electron density across the ring system. Conversely, protonation of the pyridine nitrogen to form a pyridinium salt leads to a pronounced downfield shift of all ring protons due to the increased positive charge and deshielding.[6][7]

Mass Spectrometry (MS): Detecting the Transient Ion

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for detecting charged intermediates directly from the reaction solution.

  • Expert Insight: By running the mass spectrometer in negative ion mode, the anionic Meisenheimer complex can be detected as a distinct peak corresponding to its molecular weight ([M-H+Nu]⁻). This provides direct evidence of its formation and allows for confirmation of its elemental composition through high-resolution mass spectrometry (HRMS). This technique is powerful because it captures the intermediate "in-flight" without requiring it to be stable for extended periods.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a workflow designed to maximize the chances of detecting and characterizing the SNAr intermediate. The system is self-validating: ESI-MS provides initial evidence of the intermediate's mass, which is then corroborated by detailed structural data from low-temperature NMR.

Experimental_Workflow cluster_reaction Reaction Setup cluster_analysis Intermediate Characterization cluster_validation Data Validation A 1. Dissolve 5-bromo-2-chloropyridin-4-one in anhydrous DMSO-d6 at -40°C B 2. Add nucleophile (e.g., 1.1 eq. sodium methoxide) dropwise under N2 A->B Initiate Reaction C 3. Immediate ESI-MS Analysis (Negative Ion Mode) B->C Aliquot for MS D 4. Low-Temperature NMR Acquisition (¹H, ¹³C, 2D-NMR at -40°C) B->D Transfer to NMR F Detect [M-H+Nu]⁻ in Mass Spectrum C->F E 5. Reaction Quench / Workup & Final Product Analysis D->E Warm to RT G Observe Upfield Shift in NMR Spectrum D->G H Confirm Product Structure E->H

Caption: Integrated workflow for intermediate detection and validation.

Protocol 1: Low-Temperature NMR for Intermediate Trapping

Objective: To slow the elimination step of the SNAr reaction to allow for NMR observation of the Meisenheimer intermediate.

  • Preparation: Dry all glassware thoroughly. Use an anhydrous, deuterated solvent with a low freezing point, such as DMSO-d6 or THF-d8.

  • Reaction Setup: In an NMR tube fitted with a septum, dissolve this compound (1 equivalent) in 0.6 mL of cold (-40 °C) anhydrous DMSO-d6 under an inert atmosphere (N₂ or Ar).

  • Reference Spectrum: Acquire a ¹H NMR spectrum of the starting material at -40 °C.

  • Initiation: Using a pre-cooled syringe, slowly add the nucleophile (e.g., a 0.5 M solution of sodium methoxide in methanol, 1.1 equivalents).

  • Acquisition: Immediately acquire a series of ¹H and ¹³C NMR spectra at -40 °C. Look for the appearance of new, typically broader signals at higher fields (lower ppm) than the starting material's aromatic protons.

  • Confirmation: After observation, allow the sample to slowly warm to room temperature while acquiring spectra periodically. The signals of the intermediate should disappear, while the signals of the final substituted product appear.

Protocol 2: Direct Detection by ESI-MS

Objective: To confirm the mass-to-charge ratio of the anionic intermediate.

  • Reaction Setup: Prepare a reaction mixture in a standard vial using a non-volatile solvent like DMSO or NMP at a low concentration (~0.1 mg/mL).

  • Initiation: Add the nucleophile to the solution of this compound and mix briefly.

  • Sampling: Immediately dilute an aliquot of the reaction mixture 100-fold into a solvent suitable for ESI (e.g., acetonitrile/water) and inject it directly into the mass spectrometer.

  • Analysis: Operate the ESI-MS in negative ion mode. Scan for the expected m/z of the Meisenheimer intermediate. For example, with a methoxide nucleophile, the expected ion would be [C₅H₂BrClNO(OCH₃)]⁻.

  • Validation: Perform the same analysis on the starting material and the final product to ensure the observed intermediate peak is unique to the active reaction.

Conclusion

The successful characterization of reaction intermediates for scaffolds like this compound is not a trivial task but is essential for robust chemical synthesis. It requires a logical, multi-pronged analytical approach. By combining the high sensitivity of ESI-MS for direct ionic detection with the unparalleled structural detail of low-temperature NMR, researchers can confidently identify transient species. This detailed mechanistic understanding empowers scientists to control reaction outcomes, minimize side products, and accelerate the development of novel pharmaceuticals and materials.

References

  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • TMP Chem. (2019). Nucleophilic aromatic substitutions. [Link]

  • ACS Omega. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

  • ResearchGate. (2017). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • PubMed. (2018). Comparing the Halogen Bond to the Hydrogen Bond by Solid-State NMR Spectroscopy: Anion Coordinated Dimers from 2- and 3-Iodoethynylpyridine Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • PubMed. (2010). Recent strategies for the synthesis of pyridine derivatives. [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... [Link]

  • PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. [Link]

  • ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • ACS Publications. (n.d.). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. [Link]

  • Google Patents. (1995).
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

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A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyridin-4-ol: An Analysis of Plausible Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-chloropyridin-4-ol is a halogenated pyridinol derivative with potential applications as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. The strategic placement of bromo, chloro, and hydroxyl functionalities on the pyridine ring offers multiple reaction sites for further molecular elaboration. Despite its potential utility, a comprehensive survey of the scientific literature reveals a notable scarcity of established and benchmarked synthetic methods for this specific molecule. While the compound is commercially available, indicating its successful synthesis, detailed experimental procedures and comparative studies are not widely published in peer-reviewed journals.

This guide, therefore, adopts a unique approach. In the absence of established, directly comparable methods, we will leverage our expertise in synthetic organic chemistry to propose and critically analyze plausible synthetic routes to this compound. The methodologies presented are inferred from established procedures for structurally related compounds. This analysis will provide researchers, scientists, and drug development professionals with a robust theoretical framework to inform their synthetic strategies towards this and similar heterocyclic targets. We will delve into the mechanistic rationale behind each proposed step, offering detailed, albeit theoretical, experimental protocols.

Proposed Synthetic Pathways: A Mechanistic and Strategic Overview

Two primary retrosynthetic disconnections are considered the most logical approaches to this compound. The first involves the late-stage bromination of a pre-functionalized 2-chloro-4-hydroxypyridine precursor. The second strategy relies on the selective functionalization of a dihalogenated pyridine derivative.

Method 1: Electrophilic Bromination of a 2-Chloro-4-methoxypyridine Precursor

This approach is predicated on the synthesis of a protected 4-hydroxypyridine, specifically 2-chloro-4-methoxypyridine, followed by electrophilic bromination and subsequent demethylation. The methoxy group serves as a protecting group for the hydroxyl functionality, which might otherwise interfere with the bromination reaction, and also acts as an activating group, directing the electrophilic bromine to the desired position.

Plausible Reaction Scheme:

2-Chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine 5-Bromo-2-chloro-4-methoxypyridine 5-Bromo-2-chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine->5-Bromo-2-chloro-4-methoxypyridine NBS, H2SO4 This compound This compound 5-Bromo-2-chloro-4-methoxypyridine->this compound Demethylation (e.g., HBr or BBr3)

Caption: Proposed workflow for Method 1.

Causality and Experimental Choices:

The selection of 2-chloro-4-methoxypyridine as the starting material is strategic. The methoxy group is a moderately activating, ortho-, para-directing group. With the ortho position (C3) being sterically hindered by the adjacent chloro group, electrophilic attack is favored at the para position (C5). N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent system for the bromination of electron-rich aromatic and heteroaromatic rings. The final demethylation step to unmask the hydroxyl group can be achieved using strong acids like HBr or a Lewis acid such as BBr3.

Inferred Experimental Protocol (Method 1):

  • Bromination:

    • To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid (3-5 volumes), cool the mixture to 0°C in an ice bath.

    • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-2-chloro-4-methoxypyridine. Purification can be achieved by column chromatography.

  • Demethylation:

    • Dissolve the purified 5-bromo-2-chloro-4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane.

    • Cool the solution to 0°C and add a solution of boron tribromide (BBr3) (1.2-1.5 eq) in dichloromethane dropwise.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water or methanol.

    • Neutralize the mixture and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate to yield the final product, this compound.

Method 2: Selective Hydrolysis of 5-Bromo-2,4-dichloropyridine

This alternative strategy commences with a readily accessible dihalopyridine, 5-bromo-2,4-dichloropyridine. The key to this approach lies in the differential reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more activated towards SNAr than the chlorine at the 2-position due to better stabilization of the Meisenheimer intermediate by the ring nitrogen.

Plausible Reaction Scheme:

2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 5-Bromo-2-amino-4-chloropyridine 5-Bromo-2-amino-4-chloropyridine 2-Amino-4-chloropyridine->5-Bromo-2-amino-4-chloropyridine Bromination 5-Bromo-2,4-dichloropyridine 5-Bromo-2,4-dichloropyridine 5-Bromo-2-amino-4-chloropyridine->5-Bromo-2,4-dichloropyridine Sandmeyer Reaction This compound This compound 5-Bromo-2,4-dichloropyridine->this compound Selective Hydrolysis

Caption: Proposed workflow for Method 2.

Causality and Experimental Choices:

The synthesis of 5-bromo-2,4-dichloropyridine can be achieved from 2-amino-4-chloropyridine through bromination followed by a Sandmeyer reaction to replace the amino group with a chloro group. The subsequent selective hydrolysis of the C4-chloro group can be performed under basic conditions (e.g., using NaOH or KOH). The reaction conditions, such as temperature and concentration of the base, would need to be carefully controlled to favor monosubstitution and prevent the substitution of the C2-chloro group.

Inferred Experimental Protocol (Method 2):

  • Synthesis of 5-Bromo-2,4-dichloropyridine (based on CN103420903A)[1]:

    • Dissolve 2-amino-4-chloropyridine in a suitable solvent like dichloromethane and cool to 0°C.

    • Add a brominating agent such as N-bromosuccinimide in portions.

    • After the reaction is complete, the intermediate 5-bromo-2-amino-4-chloropyridine is isolated.

    • The intermediate is then subjected to a Sandmeyer reaction. Diazotization is carried out using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of a chloride source (e.g., copper(I) chloride) to yield 5-bromo-2,4-dichloropyridine.

  • Selective Hydrolysis:

    • To a solution of 5-bromo-2,4-dichloropyridine (1.0 eq) in a suitable solvent like dioxane or DMSO, add an aqueous solution of sodium hydroxide (1.1-1.5 eq).

    • Heat the reaction mixture to a controlled temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.

    • Upon consumption of the starting material, cool the reaction mixture to room temperature.

    • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

Comparative Analysis and Key Considerations

The following table summarizes the key aspects of the two proposed synthetic methods.

FeatureMethod 1: Electrophilic BrominationMethod 2: Selective Hydrolysis
Starting Material 2-Chloro-4-methoxypyridine2-Amino-4-chloropyridine
Key Transformations Electrophilic Bromination, DemethylationBromination, Sandmeyer Reaction, Selective SNAr
Potential Advantages Potentially fewer steps if starting material is readily available, potentially higher regioselectivity in bromination.Utilizes a potentially cheaper starting material.
Potential Challenges Availability of starting material, harsh conditions for demethylation, potential for side reactions.Multi-step synthesis of the key intermediate, achieving high selectivity in the hydrolysis step can be challenging.

Tautomerism: It is crucial to recognize that 4-hydroxypyridines can exist in equilibrium with their pyridin-4(1H)-one tautomer. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. For this compound, the pyridone tautomer may be a significant or even the predominant form. This should be considered during characterization (e.g., by NMR and IR spectroscopy).

Conclusion and Future Outlook

This guide has outlined two plausible, mechanistically sound, yet currently theoretical, synthetic routes for the preparation of this compound. Both Method 1, proceeding via electrophilic bromination of a protected precursor, and Method 2, involving the selective hydrolysis of a dihalo-intermediate, offer distinct advantages and challenges. The lack of published, benchmarked data necessitates that any attempt to synthesize this molecule should involve careful optimization of reaction conditions and thorough analytical monitoring.

For researchers in medicinal and materials chemistry, the validation and optimization of these or novel synthetic pathways to this compound would be a valuable contribution to the field of heterocyclic chemistry. The insights and detailed inferred protocols provided herein serve as a foundational blueprint for such endeavors.

References

  • Google Patents.
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2,4-dichloropyridine.
  • Pipzine Chemicals. 5-Bromo-3-chloro-2-hydroxypyridine Supplier China. [Link]

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Safety Operating Guide

Operational Guide for the Safe Disposal of 5-Bromo-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Halogenated Waste Management

5-Bromo-2-chloropyridin-4-ol is a halogenated pyridine derivative. The presence of both bromine and chlorine atoms necessitates a specific disposal pathway. The primary principle is strict segregation. Halogenated organic compounds cannot be mixed with non-halogenated organic waste. The reason for this is rooted in the final disposal method: high-temperature incineration. During combustion, halogenated compounds produce acidic gases such as hydrogen bromide (HBr) and hydrogen chloride (HCl). Licensed hazardous waste incinerators are equipped with specialized "scrubbers" and "afterburners" to neutralize these corrosive and toxic gases before they are released into the atmosphere.[1][2] Mixing halogenated waste with standard solvent streams can damage incinerators not equipped for this purpose and lead to the release of pollutants.

Hazard Profile and Personal Protective Equipment (PPE)

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[4]

  • Serious Eye Irritation: Causes serious eye damage/irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]

  • Acute Toxicity: May be harmful if swallowed.

Quantitative Data Summary (Based on Analogue: 5-Bromo-3-chloropyridin-2-ol)
PropertyValueSource
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[4]
Signal Word Warning[4]
Mandatory PPE Protocol

A multi-layered approach to PPE is required to mitigate the risks of exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards. In situations with a higher risk of splashing, a full-face shield should be used in addition to goggles.[4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and replaced immediately if compromised. Use proper glove removal technique to avoid skin contact.[5]

  • Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[4][6]

  • Respiratory Protection: All handling of this compound, especially weighing and transferring the solid, must be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][4]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert and Secure: Alert personnel in the immediate area and restrict access. Ensure the chemical fume hood is operational if the spill occurs within it.[6]

  • Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency response team.

  • Don PPE: Before beginning cleanup, don the full PPE described in Section 2.

  • Contain and Clean:

    • Solid Spills: Do NOT use a dry brush or create dust. Gently cover the spill with a damp paper towel to avoid making the powder airborne. Alternatively, use a dry cleanup procedure such as a scoop or shovel, and carefully place the material into a designated hazardous waste container.[6]

    • Liquid Spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[1]

  • Place in Waste Container: All cleanup materials (absorbent pads, contaminated paper towels, etc.) must be placed in a sealable, properly labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1] All decontamination materials must also be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after completing the cleanup.

Proper Disposal Procedures

Disposal must be approached with a clear, methodical process to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][2]

Waste Segregation and Collection Workflow

The following diagram outlines the decision-making process for segregating and collecting this compound waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Select & Label Container cluster_3 Step 3: Final Steps start Generate Waste (e.g., residual solid, contaminated wipes, used reaction solution) identify Is the waste primarily solid (powder, contaminated items)? start->identify container_solid Select a sealable, compatible SOLID hazardous waste container. Label with 'Hazardous Waste', 'Halogenated Organic Solid Waste', and list full chemical name. identify->container_solid Yes container_liquid Select a sealable, compatible LIQUID hazardous waste container. Label with 'Hazardous Waste', 'Halogenated Organic Liquid Waste', and list all components. identify->container_liquid No (dissolved in solvent) dispose Place waste into the appropriate container. container_solid->dispose container_liquid->dispose store Keep container tightly closed in a designated, secure secondary containment area. dispose->store end Arrange for pickup by licensed hazardous waste disposal company. store->end

Caption: Waste Disposal Decision Tree for this compound.

Step-by-Step Disposal Protocol
  • Segregate at the Source:

    • Solid Waste: Unused or contaminated this compound, along with contaminated items like weigh boats, gloves, and paper towels, must be collected in a dedicated, clearly labeled solid hazardous waste container.[1]

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a dedicated halogenated organic solvent waste container. Do not mix with non-halogenated solvents.[1]

  • Container Labeling: The waste container must be robust, sealable, and compatible with the chemical. The label must, at a minimum, include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound" (abbreviations are not permitted).[1]

    • A list of all components if it is a solution.

    • The appropriate hazard pictograms (e.g., irritant, health hazard).[1]

  • Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area. Use secondary containment (such as a larger tub or bin) to prevent spills or leaks.[1] Keep the container tightly closed except when adding waste.[1][7]

  • Final Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1][2] This ensures that the resulting acidic gases are neutralized, preventing environmental harm.

References

  • 5-Bromo-2-chloropyrimidine - Apollo Scientific.

  • Proper Disposal of 5-Bromo-2-chloro-4-methoxypyrimidine: A Safety and Operations Guide - Benchchem.

  • 5-Bromo-2-chloropyrimidine Safety Data Sheet - TCI AMERICA.

  • 4-Amino-5-bromo-2-chloropyridine Safety Data Sheet - Thermo Fisher Scientific.

  • 5-Bromo-2-chloropyrimidine Safety Data Sheet - Fisher Scientific.

  • 5-Bromo-3-chloropyridin-2-ol Safety Data Sheet - AK Scientific, Inc.

  • Pyridine for Synthesis - Loba Chemie.

  • 5-Bromo-2-chloropyridine - Sigma-Aldrich.

  • Rubidium Safety Data Sheet - Sigma-Aldrich.

  • Hazardous Materials Disposal Guide - Nipissing University.

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College.

  • Pyridine Standard Operating Procedure - Washington State University.

  • 5-BROMO-2-CHLORO-4-PICOLINE Safety Data Sheet - ChemicalBook.

  • 4-AMINO-5-BROMO-2-CHLOROPYRIDINE Safety Data Sheet - ChemicalBook.

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A Senior Application Scientist's Guide to Handling 5-Bromo-2-chloropyridin-4-ol: Personal Protective Equipment (PPE) and Safe Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the mastery of chemical handling is as critical as theoretical knowledge. The compound 5-Bromo-2-chloropyridin-4-ol, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and materials science.[1] However, its structure suggests potential hazards that demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for its safe handling, grounded in the principles of chemical causality and laboratory best practices.

Foundational Hazard Analysis: Understanding the "Why"

Halogenated aromatic heterocyclic compounds, such as this compound, are reactive intermediates. The presence of bromine and chlorine atoms on the pyridine ring significantly influences its electronic properties, making it a target for various reactions but also a source of potential biological activity and associated hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from structurally analogous compounds.

The primary threats posed by this class of chemicals are:

  • Severe Irritation: Contact with skin, eyes, and mucous membranes can lead to significant irritation or chemical burns.[2][3][4]

  • Toxicity: These compounds can be harmful or toxic if ingested, inhaled, or absorbed through the skin.[5][6]

  • Respiratory Distress: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3][5]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS Hazard Statement (Anticipated)Rationale and Potential Effects
Acute Toxicity, Oral H302: Harmful if swallowedMay cause nausea, vomiting, and abdominal pain upon ingestion.[5][7]
Acute Toxicity, Dermal H312: Harmful in contact with skinCan be absorbed through the skin, leading to systemic effects.
Skin Irritation H315: Causes skin irritationHalogenated aromatics can disrupt cell membranes, causing redness and inflammation.[2][4]
Eye Irritation H319: Causes serious eye irritationThe compound is likely a lachrymator, causing immediate and severe tearing and pain.[2]
Respiratory Irritation H335: May cause respiratory irritationInhaled dust can irritate the nose, throat, and lungs, leading to coughing and wheezing.[3][5][7]

The Four Pillars of Protection: A Comprehensive PPE Strategy

Effective chemical safety is built on a multi-layered defense. For this compound, this involves four critical pillars of personal protective equipment.

Pillar 1: Eye and Face Protection

This is a non-negotiable requirement. The potential for serious eye irritation necessitates robust protection.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where this chemical is present.[8] Safety glasses alone are insufficient as they do not protect against splashes.

  • Elevated Risk Scenarios: When handling larger quantities (>1 liter), working with heated solutions, or performing operations under pressure or vacuum, a full-face shield must be worn over chemical splash goggles.[9] The face shield provides a secondary barrier for the entire face and neck.[9]

Pillar 2: Skin and Body Protection

Protecting the body's largest organ is paramount, as dermal absorption is a significant route of exposure.

  • Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to the wrists.

  • Apparel: Full-length pants and closed-toe shoes are required at all times.[8] Shorts, skirts, and sandals are strictly prohibited.

  • Gloves - The Critical Barrier: Glove selection is the most critical decision for hand protection. Not all materials offer the same level of resistance. For halogenated pyridines, nitrile or neoprene gloves are recommended. Always use a proper glove removal technique to avoid contaminating your skin.[5] Dispose of gloves immediately after handling the chemical; do not reuse them.

Table 2: Glove Selection Guide for Halogenated Aromatic Compounds

Glove MaterialProtection LevelKey Considerations
Nitrile Excellent Good resistance to a broad range of chemicals, including many halogenated solvents and solids. Offers good puncture resistance.
Neoprene Excellent Provides robust protection against acids, bases, and some organic compounds. Offers good dexterity.
Latex Fair to Poor Not recommended. Can degrade upon contact with various organic chemicals and may cause allergic reactions.
Vinyl (PVC) Poor Known to offer little protection against chemical exposures and should be avoided.[10]

Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.

Pillar 3: Respiratory Protection

The primary method for respiratory protection is the use of engineering controls. PPE is the last line of defense.

  • Engineering Controls: All handling of this compound, especially weighing the solid powder, must be performed inside a certified chemical fume hood. This ensures that any dust or vapors are captured at the source.

  • Personal Respiratory Protection: In the rare event of an engineering control failure or a large spill, respiratory protection is essential. A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter (or an N95 for solid dust) should be used.[11] Personnel must be properly fit-tested and trained before using a respirator.

Diagram 1: Respiratory Protection Decision Workflow

G start Start: Handling This compound fume_hood Is a certified chemical fume hood available and operational? start->fume_hood weighing Are you weighing the solid powder or generating dust/aerosols? fume_hood->weighing Yes no_hood STOP. Do not proceed. Consult EHS. fume_hood->no_hood No use_hood Perform all manipulations inside the fume hood. weighing->use_hood Yes end_op Proceed with operation. Standard PPE is sufficient. weighing->end_op No (e.g., handling solution) spill Is there a spill or engineering control failure? use_hood->spill spill->use_hood No resp_needed Evacuate. Don appropriate respirator (e.g., N95 or APR). Follow emergency protocol. spill->resp_needed Yes end_op->spill

Caption: Decision tree for respiratory protection.

Pillar 4: Hygiene Practices

Good hygiene is a simple but effective way to prevent chemical exposure.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

  • Do not eat, drink, or apply cosmetics in areas where this chemical is handled.[12]

Operational and Disposal Plans: From Benchtop to Waste

A complete safety plan extends beyond PPE to include the entire lifecycle of the chemical in the lab.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, goggles, face shield (if needed), and finally, gloves.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid this compound to the container, avoiding the creation of dust.

  • Transfer/Dissolution: If making a solution, add the solvent to the solid slowly. Use a sealed container for any mixing or vortexing.

  • Reaction: Keep all reaction vessels clearly labeled and within the fume hood.

  • Post-Handling: Decontaminate the work surface with an appropriate solvent.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]

  • Spill:

    • Small Spill (in fume hood): Absorb with a non-combustible material like sand or vermiculite.[3] Scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Plan
  • Solid Waste: All unused this compound and materials contaminated with it (e.g., weigh boats, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous "trace" waste in accordance with institutional and local regulations.[10]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[2]

Diagram 2: Chemical Handling and Disposal Workflow

G prep 1. Preparation (Designate area, check safety equip.) don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep->don_ppe handle 3. Chemical Handling (Weighing, Transfer in Fume Hood) don_ppe->handle decon 4. Decontaminate Workspace handle->decon spill Spill Occurs handle->spill doff_ppe 5. Doff & Dispose of PPE (Gloves, etc. into trace waste) decon->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash emergency Follow Emergency Procedures spill->emergency

Caption: Workflow from preparation to disposal.

By internalizing not just the "what" but the "why" of these safety protocols, you build a culture of self-validating safety that protects you, your colleagues, and the integrity of your research.

References

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available from: [Link]

  • Hazardous Substance Fact Sheet - Pyridine. New Jersey Department of Health. Available from: [Link]

  • Public Health Statement for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Available from: [Link]

  • Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. Available from: [Link]

  • Pyridine: general information. GOV.UK. Available from: [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Available from: [Link]

  • Chemical Safety PPE. University of Colorado Boulder Environmental Health and Safety. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. Available from: [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.